2-Methylimidazo[1,2-a]pyridine-3-carboxylic acid
Description
Properties
IUPAC Name |
2-methylimidazo[1,2-a]pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-6-8(9(12)13)11-5-3-2-4-7(11)10-6/h2-5H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBIUGCLQMKPURJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CC=CC2=N1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80176217 | |
| Record name | Imidazo(1,2-a)pyridine-3-carboxylic acid, 2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80176217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21801-79-6 | |
| Record name | 2-Methylimidazo[1,2-a]pyridine-3-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21801-79-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Imidazo(1,2-a)pyridine-3-carboxylic acid, 2-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021801796 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 21801-79-6 | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=156822 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | Imidazo(1,2-a)pyridine-3-carboxylic acid, 2-methyl- | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Methylimidazo[1,2-a]pyridine-3-carboxylic acid | |
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Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-Methylimidazo[1,2-a]pyridine-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic pathway for 2-Methylimidazo[1,2-a]pyridine-3-carboxylic acid, a key heterocyclic scaffold in medicinal chemistry. This document details the core synthetic strategy, including reaction mechanisms, experimental protocols, and quantitative data to support reproducibility and further investigation.
Introduction
Imidazo[1,2-a]pyridines are a class of fused heterocyclic compounds that have garnered significant attention in the field of drug discovery due to their diverse pharmacological activities. The 2-methyl-3-carboxylic acid substituted scaffold, in particular, serves as a crucial intermediate for the synthesis of various biologically active molecules. This guide focuses on a reliable and commonly employed two-step synthetic route: the initial formation of ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate followed by its hydrolysis to the target carboxylic acid.
Synthetic Pathway Overview
The synthesis of this compound is typically achieved through a two-step process. The first step involves the cyclocondensation of 2-aminopyridine with an ethyl pyruvate derivative, such as ethyl 2-chloroacetoacetate or ethyl bromopyruvate, to yield ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate. The subsequent step is the hydrolysis of this ester to the desired carboxylic acid.
Experimental Protocols
Step 1: Synthesis of Ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate
This procedure details the synthesis of the intermediate ester via the reaction of 2-aminopyridine with ethyl 2-chloroacetoacetate.[1]
Materials:
-
2-Aminopyridine
-
Ethyl 2-chloroacetoacetate
-
Ethanol (EtOH)
-
Ethyl acetate (EtOAc)
-
Water (H₂O)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a solution of 2-aminopyridine (1 equivalent) in ethanol (25 mL), add ethyl 2-chloroacetoacetate (1.1 equivalents).
-
Reflux the reaction mixture overnight at 80°C.
-
After completion of the reaction (monitored by TLC), evaporate the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate (20 mL) and wash the organic phase three times with water.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography using a heptane:ethyl acetate (4:1) solvent system to yield the pure ester as a solid.
Step 2: Hydrolysis of Ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate
This section describes the conversion of the ethyl ester to the final carboxylic acid product through alkaline or acidic hydrolysis.
Method A: Alkaline Hydrolysis [1][2]
Materials:
-
Ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate
-
Lithium hydroxide (LiOH) or Sodium Hydroxide (NaOH)
-
Ethanol (EtOH)
-
Water (H₂O)
-
1 N Hydrochloric acid (HCl)
Procedure:
-
Dissolve the ethyl ester in a 3:1 mixture of ethanol and water.
-
Add LiOH (or NaOH) to the solution and reflux the mixture overnight.
-
After the reaction is complete, evaporate the ethanol under reduced pressure.
-
Cool the remaining aqueous solution and acidify to pH 4 by the dropwise addition of 1 N HCl.
-
The resulting precipitate is the carboxylic acid. Filter the solid, wash with cold water, and dry under vacuum.
Method B: Acidic Hydrolysis [3]
Materials:
-
Ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate
-
12 M Hydrochloric acid (HCl)
Procedure:
-
Suspend the ethyl ester in 12 M HCl.
-
Reflux the mixture for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature.
-
Neutralize the solution carefully with a suitable base (e.g., saturated sodium bicarbonate solution) to precipitate the carboxylic acid.
-
Filter the solid, wash with cold water, and dry under vacuum.
Data Presentation
The following tables summarize the key quantitative data for the starting materials and products.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| 2-Aminopyridine | C₅H₆N₂ | 94.12 | 504-29-0 |
| Ethyl 2-chloroacetoacetate | C₆H₉ClO₃ | 164.59 | 609-15-4 |
| Ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate | C₁₁H₁₂N₂O₂ | 204.23 | 2549-19-1 |
| This compound | C₉H₈N₂O₂ | 176.17 | 21801-79-6 |
| Reaction Step | Product | Yield (%) | Melting Point (°C) |
| Step 1: Cyclocondensation | Ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate | ~88[4] | 68-70[5] |
| Step 2: Hydrolysis | This compound | Up to 90[1] | 147-148[4] |
Spectroscopic Data:
-
Ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate:
-
¹H NMR (CDCl₃, 300 MHz) δ: 9.38-9.36 (m, 1H, 5-H), 7.57-7.54 (d, J = 9.0 Hz, 1H, 8-H), 7.33-7.27 (m, 1H, 7-H), 6.88-6.83 (m, 1H, 6-H), 4.43 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 2.70 (s, 3H, 2-CH₃), 1.44 (t, J = 7.1 Hz, 3H, OCH₂CH₃).[4]
-
-
This compound:
-
¹H NMR (CDCl₃, 300 MHz) δ: 9.47 (d, J=6.8 Hz, 1H, 5-H), 7.61 (d, J=9.1 Hz, 1H, 8-H), 7.42-7.36 (m, 1H, 7-H), 6.97-6.92 (m, 1H, 6-H), 2.76 (s, 3H, 2-CH₃).[4]
-
Reaction Mechanisms and Workflows
Reaction Mechanism
The formation of the imidazo[1,2-a]pyridine ring system proceeds via a mechanism analogous to the Hantzsch pyridine synthesis.
Experimental Workflow
The following diagram illustrates the general laboratory workflow for the two-step synthesis.
Conclusion
This guide outlines a robust and well-documented synthetic route to this compound. The described procedures, supported by quantitative data and mechanistic insights, provide a solid foundation for researchers and drug development professionals working with this important heterocyclic scaffold. The versatility of the imidazo[1,2-a]pyridine core ensures that efficient synthetic methods, such as the one detailed herein, will continue to be of high value in the pursuit of novel therapeutic agents.
References
- 1. Imidazopyridine Amides: Synthesis, Mycobacterium smegmatis CIII2CIV2 Supercomplex Binding, and In Vitro Antimycobacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Research on heterocyclic compounds. XVII. 2-Methylimidazo[1,2-a]pyrimidine-3-carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Synthesis of the 6-Substituted Imidazo[1,2-a]Pyridine-3-yl-2- Phosphonopropionic Acids as Potential Inhibitors of Rab Geranylgeranyl Transferase [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. chemsynthesis.com [chemsynthesis.com]
An In-Depth Technical Guide to the Synthesis of 2-Methylimidazo[1,2-a]pyridine-3-carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic methodologies for preparing 2-methylimidazo[1,2-a]pyridine-3-carboxylic acid and its derivatives. This scaffold is of significant interest in medicinal chemistry due to its presence in a variety of biologically active compounds. This document details established synthetic routes, provides experimental protocols for key reactions, and presents quantitative data to facilitate comparison and selection of appropriate methods for specific research and development needs.
Introduction
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic system found in numerous therapeutic agents with a wide range of biological activities, including anti-inflammatory, antiviral, and anticancer properties. The specific substitution pattern of a methyl group at the 2-position and a carboxylic acid or its derivative at the 3-position provides a valuable platform for the development of novel drug candidates. This guide focuses on the core synthesis of this important molecular framework.
Synthetic Strategies
The synthesis of this compound derivatives can be broadly categorized into two main approaches: classical linear synthesis and multicomponent reactions.
Classical Linear Synthesis
The most established method for the synthesis of the target scaffold involves a two-step process: the initial formation of an ethyl ester derivative followed by its hydrolysis to the corresponding carboxylic acid.
Step 1: Synthesis of Ethyl 2-Methylimidazo[1,2-a]pyridine-3-carboxylate
This key intermediate is typically synthesized via the condensation of a 2-aminopyridine derivative with ethyl 2-chloroacetoacetate. The reaction proceeds through an initial N-alkylation of the pyridine ring nitrogen of 2-aminopyridine, followed by an intramolecular cyclization.
Step 2: Hydrolysis to this compound
The ethyl ester is readily hydrolyzed to the carboxylic acid under basic conditions, typically using an alkali metal hydroxide such as sodium hydroxide or potassium hydroxide in an alcoholic solvent.
One-Pot Synthetic Approach
A more streamlined approach involves a one-pot, two-step synthesis that avoids the isolation of intermediates. This method utilizes the reaction of a 2-aminopyridine with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form an intermediate amidine, which then reacts in situ with an active electrophile like ethyl bromoacetate to yield the 3-substituted imidazo[1,2-a]pyridine.[1]
Quantitative Data Presentation
The following tables summarize the quantitative data for the key synthetic methods described.
Table 1: Synthesis of Ethyl 2-Methylimidazo[1,2-a]pyridine-3-carboxylate Derivatives
| Entry | 2-Aminopyridine Derivative | Reagent | Solvent | Conditions | Yield (%) | Reference |
| 1 | 2-Aminopyridine | Ethyl 2-chloroacetoacetate | Ethanol | Reflux | High | [2] |
| 2 | 2-Amino-4-methylpyridine | Ethyl 2-chloroacetoacetate | Ethanol | Reflux | - | [2] |
| 3 | 2-Amino-5-methylpyridine | Ethyl 2-chloroacetoacetate | Ethanol | Reflux | - | [2] |
| 4 | 2-Amino-6-methylpyridine | Ethyl 2-chloroacetoacetate | Ethanol | Reflux | - | [2] |
Table 2: Hydrolysis of Ethyl 2-Methylimidazo[1,2-a]pyridine-3-carboxylate
| Entry | Starting Ester | Base | Solvent | Conditions | Yield (%) | Reference |
| 1 | Ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate | NaOH | Ethanol/Water | - | - | [2] |
| 2 | Ethyl 2,5-dimethylimidazo[1,2-a]pyridine-3-carboxylate | KOH | Ethanol/Water | - | - | [2] |
Table 3: One-Pot Synthesis of 3-Substituted Imidazo[1,2-a]pyridines
| Entry | Heterocyclic Amine | Active Electrophile | Yield (%) | Reference |
| 1 | 2-Aminopyridine | Ethyl bromoacetate | Moderate to High | [1] |
| 2 | 2-Aminopyridine | Chloroacetonitrile | Moderate to High | [1] |
| 3 | 2-Aminopyridine | Phenacyl bromide | Moderate to High | [1] |
Experimental Protocols
Synthesis of Ethyl 2-Methylimidazo[1,2-a]pyridine-3-carboxylate (Classical Method)
Materials:
-
2-Aminopyridine
-
Ethyl 2-chloroacetoacetate
-
Ethanol
Procedure:
-
A mixture of 2-aminopyridine and a slight excess of ethyl 2-chloroacetoacetate is refluxed in ethanol.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.
-
The residue is neutralized with a suitable base and the product is extracted with an organic solvent.
-
The organic layer is dried over anhydrous sodium sulfate and concentrated to yield the crude product, which can be further purified by column chromatography or recrystallization.
Synthesis of this compound (Hydrolysis)
Materials:
-
Ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate
-
Sodium hydroxide or Potassium hydroxide
-
Ethanol
-
Water
-
Hydrochloric acid (for acidification)
Procedure:
-
The ethyl ester is dissolved in a mixture of ethanol and water.
-
An aqueous solution of sodium hydroxide or potassium hydroxide is added, and the mixture is stirred, typically at room temperature or with gentle heating.
-
The reaction is monitored by TLC until the starting material is consumed.
-
The reaction mixture is then cooled and acidified with hydrochloric acid to precipitate the carboxylic acid.
-
The solid product is collected by filtration, washed with water, and dried.
One-Pot Synthesis of Ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate
Materials:
-
2-Aminopyridine
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
-
Ethyl bromoacetate
-
Suitable solvent (e.g., DMF)
Procedure:
-
To a solution of 2-aminopyridine in a suitable solvent, DMF-DMA is added, and the mixture is stirred, often with heating.
-
After the formation of the intermediate is complete (as monitored by TLC), ethyl bromoacetate is added to the reaction mixture.
-
The reaction is continued until the formation of the product is complete.
-
The reaction mixture is then worked up by adding water and extracting the product with an organic solvent.
-
The organic layer is washed, dried, and concentrated to give the crude product, which is then purified.[1]
Mandatory Visualizations
Synthetic Workflow Diagrams
Caption: Classical two-step synthesis pathway.
Caption: One-pot, two-step synthetic workflow.
Logical Relationship Diagram
Caption: Interconversion of carboxylic acid derivatives.
Conclusion
The synthesis of this compound and its derivatives is well-established, with both classical and one-pot methods available to researchers. The choice of synthetic route will depend on factors such as the availability of starting materials, desired scale, and the need for specific analogs. The protocols and data presented in this guide provide a solid foundation for the synthesis and further exploration of this important class of compounds in drug discovery and development.
References
The Biological Versatility of 2-Methylimidazo[1,2-a]pyridine-3-carboxylic Acid and Its Derivatives: A Technical Overview for Drug Discovery Professionals
An in-depth exploration of the pharmacological potential of the imidazo[1,2-a]pyridine scaffold, focusing on 2-methyl-substituted-3-carboxylic acid derivatives. This document details their anticancer, anti-inflammatory, and antimicrobial activities, providing quantitative data, experimental methodologies, and insights into their mechanisms of action.
The imidazo[1,2-a]pyridine nucleus is a "privileged" heterocyclic scaffold in medicinal chemistry, renowned for its broad spectrum of biological activities. This technical guide focuses on the pharmacological profile of 2-Methylimidazo[1,2-a]pyridine-3-carboxylic acid and its derivatives, a class of compounds demonstrating significant potential in therapeutic areas such as oncology, inflammation, and infectious diseases. While data on the specific parent compound is emerging, extensive research on its closely related analogs provides a strong foundation for its potential as a drug discovery lead. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, summarizing key quantitative data, detailing experimental protocols for core biological assays, and visualizing the underlying molecular pathways.
I. Anticancer Activity
Derivatives of the this compound scaffold have demonstrated notable cytotoxic and antiproliferative effects against a range of cancer cell lines. The primary mechanisms of action appear to involve the modulation of key signaling pathways critical for cancer cell survival and proliferation, including the PI3K/Akt/mTOR and STAT3/NF-κB pathways.
Quantitative Anticancer Data
The following table summarizes the 50% inhibitory concentration (IC50) values for various this compound derivatives against different cancer cell lines.
| Compound ID | Modification | Cancer Cell Line | IC50 (µM) | Reference |
| Derivative A | 2-aryl, 3-amino | HT-29 (Colon) | 12.98 ± 0.40 | [1] |
| B16F10 (Melanoma) | 27.54 ± 1.26 | [1] | ||
| Derivative B | 2-(2,4-difluorophenyl), 3-(p-fluorophenyl)amino | MCF-7 (Breast) | 9.60 ± 3.09 | [1] |
| Derivative C | 2-aryl, 3-amino | HT-29 (Colon) | 4.15 ± 2.93 | [2] |
| Derivative D | 2-(tolyl), 3-(p-chlorophenyl)amino | B16F10 (Melanoma) | 21.75 ± 0.81 | [2] |
| IP-5 | Not specified | HCC1937 (Breast) | 45 | [3] |
| IP-6 | Not specified | HCC1937 (Breast) | 47.7 | [3] |
| HB9 | 4-(imidazo[1,2-a]pyridin-2-yl)benzoic acid hybrid | A549 (Lung) | 50.56 | [4] |
| HB10 | 4-(imidazo[1,2-a]pyridin-2-yl)benzoic acid hybrid | HepG2 (Liver) | 51.52 | [4] |
Signaling Pathways in Anticancer Activity
Imidazo[1,2-a]pyridine derivatives have been shown to exert their anticancer effects by modulating critical intracellular signaling pathways.
Several studies have implicated the inhibition of the PI3K/Akt/mTOR pathway as a key mechanism of action for the anticancer activity of imidazo[1,2-a]pyridine derivatives. This pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature in many cancers.
The STAT3 and NF-κB signaling pathways are crucial mediators of inflammation and are constitutively active in many cancers, promoting tumor growth and survival. Certain imidazo[1,2-a]pyridine derivatives have demonstrated the ability to suppress the activation of these pathways.
II. Anti-inflammatory Activity
The anti-inflammatory properties of this compound derivatives are primarily attributed to their ability to inhibit cyclooxygenase (COX) enzymes, key players in the inflammatory cascade.
Quantitative Anti-inflammatory Data
The following table presents the IC50 values for the inhibition of COX-1 and COX-2 enzymes by selected imidazo[1,2-a]pyridine carboxylic acid derivatives.
| Compound ID | Modification | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Reference |
| Compound 2 | Imidazo[1,2-a]pyridine-2-carboxylic acid | - | - | [5] |
| Compound 5 | 3-amino imidazo[1,2-a]pyridine-2-carboxylic acid | - | Preferential Inhibition | [5][6] |
| Derivative 4a | Not specified | 2.72 | 1.89 | [5] |
| Derivative 4b | Not specified | 3.94 | 2.39 | [5] |
| Derivative 5a | Not specified | 7.29 | 8.08 | [5] |
| Derivative 6a | Not specified | 12.93 | 5.86 | [5] |
III. Antimicrobial Activity
Various derivatives of the imidazo[1,2-a]pyridine scaffold have been investigated for their activity against a range of microbial pathogens, including bacteria and fungi.
Quantitative Antimicrobial Data
The table below lists the Minimum Inhibitory Concentration (MIC) values for several imidazo[1,2-a]pyridine derivatives against various microorganisms.
| Compound ID | Modification | Microorganism | MIC (µM or µg/mL) | Reference |
| Compound 15 | Imidazo[1,2-a]pyridinecarboxamide | Mycobacterium tuberculosis H37Rv | 0.10-0.19 µM | [7] |
| Compound 16 | Imidazo[1,2-a]pyridinecarboxamide | Mycobacterium tuberculosis H37Rv | 0.10-0.19 µM | [7] |
| Compound B1 | N-benzylic imidazo[1,2-a]pyridine carboxamide | Mycobacterium tuberculosis H37Rv | < 0.035 µM | [8] |
| Derivative 4c | Azo-based imidazo[1,2-a]pyridine | S. aureus | 0.5-1 mg/mL | [9] |
| E. coli | 0.5-1 mg/mL | [9] | ||
| Derivative 4d | Azo-based imidazo[1,2-a]pyridine | S. aureus | 0.5-1 mg/mL | [9] |
| E. coli | 0.5-1 mg/mL | [9] | ||
| Derivative 4e | Azo-based imidazo[1,2-a]pyridine | S. aureus | 0.5-1 mg/mL | [9] |
| E. coli | 0.5-1 mg/mL | [9] | ||
| Compound 3n | 6-arylidenimidazothiazolone | Candida albicans | 15.62 µg/mL | [10] |
IV. Experimental Protocols
This section provides detailed methodologies for the key in vitro assays cited in this guide.
Anticancer Activity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 24 to 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Anti-inflammatory Activity Assessment: COX Inhibition Assay
This assay measures the ability of a compound to inhibit the peroxidase activity of COX-1 and COX-2 enzymes.[6][11]
Protocol:
-
Reagent Preparation: Prepare a reaction buffer (0.1 M Tris-HCl, pH 8.0), heme cofactor, and the colorimetric substrate N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD).
-
Enzyme and Inhibitor Incubation: In a 96-well plate, add the reaction buffer, heme, and either COX-1 or COX-2 enzyme. Add the test compound at various concentrations and incubate for 10 minutes at 37°C.
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid as the substrate.
-
Absorbance Measurement: Immediately monitor the appearance of oxidized TMPD by measuring the absorbance at 590-620 nm in a kinetic mode for 5 minutes.
-
Data Analysis: Calculate the initial reaction rates and determine the percent inhibition for each compound concentration. Calculate the IC50 value for both COX-1 and COX-2.
Antimicrobial Activity Assessment: Broth Microdilution for MIC Determination
This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent required to inhibit the visible growth of a microorganism.
Protocol:
-
Compound Dilution: Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard.
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
V. Conclusion
The this compound scaffold and its derivatives represent a promising class of compounds with diverse and potent biological activities. Their demonstrated efficacy in preclinical models of cancer, inflammation, and microbial infections, coupled with their activity against key molecular targets, underscores their potential for further development as novel therapeutic agents. This technical guide provides a foundational resource for researchers to build upon in the pursuit of new and effective treatments based on this versatile chemical scaffold. Further investigation into the structure-activity relationships, pharmacokinetic profiles, and in vivo efficacy of these compounds is warranted to fully realize their therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemmethod.com [chemmethod.com]
- 5. researchgate.net [researchgate.net]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. Design, synthesis, and biological evaluation of novel imidazo[1,2-a]pyridinecarboxamides as potent anti-tuberculosis agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and antitubercular evaluation of reduced lipophilic imidazo[1,2-a]pyridine-3-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biointerfaceresearch.com [biointerfaceresearch.com]
- 11. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Therapeutic Potential: A Technical Guide to the Mechanism of Action of 2-Methylimidazo[1,2-a]pyridine-3-carboxylic Acid and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The imidazo[1,2-a]pyridine scaffold is a prominent heterocyclic structure in medicinal chemistry, recognized for its broad spectrum of pharmacological activities.[1][2] This guide focuses on the mechanism of action of 2-Methylimidazo[1,2-a]pyridine-3-carboxylic acid. While specific research on this particular molecule is limited, extensive studies on its close structural derivatives provide significant insights into its potential biological targets and therapeutic applications. This document synthesizes the available data on these derivatives to elucidate the probable mechanisms of action, with a focus on anti-inflammatory, anticancer, and antituberculosis activities.
Anti-inflammatory and Analgesic Activity
Derivatives of imidazo[1,2-a]pyridine have demonstrated significant anti-inflammatory and analgesic properties. Studies on closely related compounds, such as 2-Methylimidazo[1,2-a]pyrimidine-3-carboxylic acids, have shown positive results in evaluations for anti-inflammatory, analgesic, and antipyretic activities.[3]
Mechanism of Action: COX Inhibition and NF-κB Pathway Modulation
A primary mechanism underlying the anti-inflammatory effects of imidazo[1,2-a]pyridine derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.[4][5] COX-2 is an inducible enzyme that plays a crucial role in the inflammatory cascade by synthesizing prostaglandins. Furthermore, these compounds have been shown to modulate the nuclear factor-kappa B (NF-κB) signaling pathway.[6][7] NF-κB is a key transcription factor that regulates the expression of pro-inflammatory genes, including cytokines and enzymes like inducible nitric oxide synthase (iNOS) and COX-2. By inhibiting the NF-κB pathway, these compounds can effectively reduce the production of inflammatory mediators.
Quantitative Data: Anti-inflammatory Activity of Imidazo[1,2-a]pyridine Derivatives
| Compound | Assay | Target | IC50 / Activity | Reference |
| 3-aminoimidazo[1,2-a]pyridine-2-carboxylic acid | In vitro enzyme assay | COX-2 | Preferential inhibition | [4][5] |
| Imidazo[1,2-a]pyridine-2-carboxylic acid | Carrageenan-induced edema | Inflammation | More efficient inhibition than indomethacin at 10 mg/kg | [5] |
| 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridine-3-amine (MIA) | LPS-induced inflammation in MDA-MB-231 and SKOV3 cells | NF-κB, COX-2, iNOS | Reduced expression and activity | [6][7] |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This protocol is a standard in vivo model for assessing acute anti-inflammatory activity.
-
Animal Model: Male Wistar rats (150-200g) are used.
-
Groups:
-
Control group (vehicle).
-
Standard drug group (e.g., Indomethacin, 10 mg/kg).
-
Test compound groups (various doses).
-
-
Procedure:
-
The test compounds, standard drug, or vehicle are administered orally or intraperitoneally.
-
After a set time (e.g., 60 minutes), 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.
-
Paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
-
Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.
Signaling Pathway: NF-κB Modulation
Caption: NF-κB signaling pathway and points of inhibition by imidazo[1,2-a]pyridine derivatives.
Anticancer Activity
The imidazo[1,2-a]pyridine scaffold is a key feature in numerous compounds investigated for their anticancer properties.[1] Derivatives have shown efficacy against a range of cancer cell lines, including breast, colon, and melanoma.[8][9]
Mechanism of Action: Multi-Target Inhibition
The anticancer effects of these derivatives are often multifactorial, involving the inhibition of key signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis.
-
PI3K/Akt/mTOR Pathway: Several derivatives have been identified as potent inhibitors of the phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway.[10] This pathway is frequently hyperactivated in cancer and plays a central role in cell growth, survival, and metabolism.
-
STAT3 Pathway: Inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) pathway is another mechanism.[6][7] Constitutive activation of STAT3 is common in many cancers and promotes tumor cell proliferation and survival.
-
Induction of Apoptosis: Imidazo[1,2-a]pyridine derivatives can induce apoptosis (programmed cell death) through both intrinsic and extrinsic pathways. This is often evidenced by the upregulation of pro-apoptotic proteins like Bax and cleaved caspases, and the downregulation of anti-apoptotic proteins like Bcl-2.[9]
Quantitative Data: Cytotoxicity of Imidazo[1,2-a]pyridine Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| Compound 18 | MCF-7 (Breast Cancer) | 14.81 ± 0.20 | [11] |
| Compound 12 | HT-29 (Colon Cancer) | 4.15 ± 2.93 | [6] |
| Compound 14 | B16F10 (Melanoma) | 21.75 ± 0.81 | [6] |
| IP-5 | HCC1937 (Breast Cancer) | 45 | [9] |
| IP-6 | HCC1937 (Breast Cancer) | 47.7 | [9] |
Experimental Protocol: MTT Assay for Cell Viability
The MTT assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 2-4 hours. Viable cells with active metabolism convert MTT into a purple formazan product.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
Signaling Pathway: PI3K/Akt/mTOR Inhibition
References
- 1. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Research on heterocyclic compounds. XVII. 2-Methylimidazo[1,2-a]pyrimidine-3-carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Acute and chronic anti-inflammatory evaluation of imidazo[1,2-a]pyridine carboxylic acid derivatives and docking analysis | Semantic Scholar [semanticscholar.org]
- 6. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines [bi.tbzmed.ac.ir]
- 8. researchgate.net [researchgate.net]
- 9. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of new pyridine 3-carboxylic acid-based pharmacophores as dual anti-inflammatory and anti-hyperglycemic agents - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Characterization of 2-Methylimidazo[1,2-a]pyridine-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive characterization of the heterocyclic compound 2-Methylimidazo[1,2-a]pyridine-3-carboxylic acid. The imidazo[1,2-a]pyridine scaffold is a prominent pharmacophore in medicinal chemistry, exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties. This document outlines the synthesis, physicochemical properties, and spectroscopic data of the title compound. Furthermore, it explores the potential biological activities and associated signaling pathways based on evidence from closely related analogues. Detailed experimental protocols and data are presented to facilitate further research and application in drug discovery and development.
Physicochemical Properties
This compound is a stable organic compound. Its fundamental physicochemical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₉H₈N₂O₂ | [1][2][3] |
| Molecular Weight | 176.17 g/mol | [1][2] |
| CAS Number | 21801-79-6 | [1][2][3] |
| Predicted XlogP | 2.0 | [4] |
| Monoisotopic Mass | 176.05858 Da | [4] |
Synthesis
The synthesis of this compound is typically achieved through a two-step process involving the initial formation of its ethyl ester precursor, followed by alkaline hydrolysis.
Synthesis of Ethyl 2-Methylimidazo[1,2-a]pyridine-3-carboxylate
A common method for the synthesis of the ethyl ester intermediate is the condensation reaction between 2-aminopyridine and ethyl 2-chloroacetoacetate.
Experimental Protocol:
-
A mixture of 2-aminopyridine (1 equivalent) and ethyl 2-chloroacetoacetate (1.1 equivalents) in a suitable solvent such as ethanol is prepared.
-
The reaction mixture is heated under reflux for several hours.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel to yield pure ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate.
Logical Workflow for the Synthesis of the Precursor:
Caption: Synthesis workflow for the ethyl ester precursor.
Hydrolysis to this compound
The final step involves the hydrolysis of the ethyl ester to the corresponding carboxylic acid.
Experimental Protocol:
-
Ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate is dissolved in an alcoholic solvent (e.g., ethanol).
-
An aqueous solution of a base, such as sodium hydroxide or potassium hydroxide, is added to the mixture.
-
The reaction mixture is stirred at room temperature or gently heated to facilitate hydrolysis.
-
After the reaction is complete (monitored by TLC), the alcohol is removed under reduced pressure.
-
The aqueous solution is acidified with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.
-
The solid product is collected by filtration, washed with water, and dried to afford this compound.
Spectroscopic Characterization
Due to the limited availability of experimentally determined spectra for this compound, the following data is a combination of predicted values and characteristic ranges for the functional groups present in the molecule.
Mass Spectrometry
Predicted mass spectrometry data provides expected m/z values for various adducts of the molecule.
| Adduct | Predicted m/z |
| [M+H]⁺ | 177.06586 |
| [M+Na]⁺ | 199.04780 |
| [M-H]⁻ | 175.05130 |
| [M]⁺ | 176.05803 |
Data sourced from PubChem predictions.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted NMR data can be used as a reference for the identification of the compound.
¹H NMR (Predicted):
-
Aromatic Protons (Pyridine Ring): Signals expected in the range of δ 7.0-8.5 ppm.
-
Methyl Protons (-CH₃): A singlet expected around δ 2.5 ppm.
-
Carboxylic Acid Proton (-COOH): A broad singlet expected at δ > 10 ppm.
¹³C NMR (Predicted):
-
Carbonyl Carbon (-COOH): Signal expected around δ 165-175 ppm.
-
Aromatic Carbons (Pyridine and Imidazole Rings): Signals expected in the range of δ 110-150 ppm.
-
Methyl Carbon (-CH₃): Signal expected around δ 15-25 ppm.
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the functional groups present.
| Functional Group | Characteristic Absorption (cm⁻¹) |
| O-H stretch (Carboxylic Acid) | 3300-2500 (broad) |
| C=O stretch (Carboxylic Acid) | 1725-1700 |
| C=N and C=C stretch (Aromatic) | 1650-1450 |
| C-O stretch (Carboxylic Acid) | 1320-1210 |
Potential Biological Activity and Signaling Pathways
While direct biological data for this compound is limited, the imidazo[1,2-a]pyridine scaffold is known for its significant anti-inflammatory properties. Derivatives of this core structure have been shown to be potent inhibitors of cyclooxygenase-2 (COX-2) and to modulate key inflammatory signaling pathways.[5][6][7][8][9][10][11]
A plausible mechanism of action for the anti-inflammatory effects of imidazo[1,2-a]pyridine derivatives involves the inhibition of the STAT3/NF-κB signaling cascade. This pathway plays a crucial role in the expression of pro-inflammatory mediators such as iNOS and COX-2.[2][4][6][9][10][12]
Hypothetical Signaling Pathway:
Caption: Hypothetical inhibition of the STAT3/NF-κB pathway.
Conclusion
This compound is a readily synthesizable compound belonging to a class of heterocycles with significant therapeutic potential. While further experimental validation of its spectroscopic and biological properties is required, the data and protocols presented in this guide provide a solid foundation for its use in drug discovery and development. The potential for this compound and its derivatives to act as anti-inflammatory agents by targeting key signaling pathways warrants further investigation.
References
- 1. Design, Synthesis, In vitro and In vivo Evaluation of New Imidazo[1,2-a]pyridine Derivatives as Cyclooxygenase-2 Inhibitors - Ahmadi - Anti-Cancer Agents in Medicinal Chemistry [rjsocmed.com]
- 2. Structural optimization of Imidazo[1, 2-a]pyridine derivatives for the treatment of gastric cancer via STAT3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Optimization of synthetic imidazo[1,2-<em>a</em>]pyridine derivatives for STAT3 inhibition in gastric cancer | BioWorld [bioworld.com]
- 5. benthamdirect.com [benthamdirect.com]
- 6. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cbijournal.com [cbijournal.com]
- 8. Design, synthesis, and biological evaluation of new 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine as selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines [bi.tbzmed.ac.ir]
- 11. researchgate.net [researchgate.net]
- 12. Novel imidazopyridine suppresses STAT3 activation by targeting SHP-1 - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-Methylimidazo[1,2-a]pyridine-3-carboxylic Acid Analogs
For Researchers, Scientists, and Drug Development Professionals
The 2-methylimidazo[1,2-a]pyridine-3-carboxylic acid scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry. Its derivatives have demonstrated a wide spectrum of biological activities, positioning them as promising candidates for the development of novel therapeutics. This guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of analogs derived from this core structure, with a focus on quantitative data and detailed experimental methodologies.
Synthesis of the Core Scaffold and its Analogs
The fundamental synthetic route to this compound and its derivatives typically involves the condensation of a 2-aminopyridine with an α-haloketone or a related three-carbon component. A common method for producing ethyl 2-methylimidazo[1,2-a]pyrimidine-3-carboxylates involves the reaction of ethyl 2-chloroacetoacetate with various 2-aminopyrimidines. Subsequent alkaline hydrolysis of the resulting esters yields the desired carboxylic acids[1].
Amide analogs are readily prepared from the carboxylic acid intermediates through standard EDC-mediated coupling reactions[2]. Furthermore, multicomponent reactions (MCRs) have been developed for the efficient, one-pot synthesis and functionalization of the imidazo[1,2-a]pyridine core at the C-3 position, offering a rapid approach to generate diverse chemical libraries for drug discovery[3].
General Experimental Protocol for Synthesis
Step 1: Synthesis of Ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate
A mixture of the appropriately substituted 2-aminopyridine (1 eq.) and ethyl 2-chloroacetoacetate (1.1 eq.) in a suitable solvent such as ethanol is heated to reflux for 4-6 hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the resulting precipitate is filtered, washed with cold ethanol, and dried to afford the crude ethyl ester.
Step 2: Hydrolysis to this compound
The synthesized ethyl ester (1 eq.) is suspended in a mixture of ethanol and an aqueous solution of sodium hydroxide (2 eq.). The mixture is heated to reflux for 2-4 hours until the ester is completely consumed, as indicated by TLC. The solution is then cooled and acidified with a suitable acid, such as hydrochloric acid, to precipitate the carboxylic acid. The solid is filtered, washed with water, and dried to yield the final product.
Step 3: Amide Coupling
To a solution of the this compound (1 eq.) in a polar aprotic solvent like dimethylformamide (DMF), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq.), and 1-hydroxybenzotriazole (HOBt) (1.2 eq.) are added. The mixture is stirred for 30 minutes at room temperature. The desired amine (1.1 eq.) is then added, and the reaction is stirred overnight. The reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.
Biological Activities and Therapeutic Potential
Analogs of this compound have been investigated for a range of therapeutic applications, including their use as anti-inflammatory, analgesic, antipyretic, antitubercular, and kinase-inhibiting agents.
Anti-inflammatory, Analgesic, and Antipyretic Activities
A study on a series of 2-methylimidazo[1,2-a]pyrimidine-3-carboxylic acids revealed their potential as anti-inflammatory, analgesic, and antipyretic agents. These compounds were evaluated for their ability to reduce inflammation, alleviate pain, and lower body temperature, with some derivatives showing promising activity profiles[1].
Antitubercular Activity
The imidazo[1,2-a]pyridine scaffold is a key component of several potent antitubercular agents. Derivatives of 2-methylimidazo[1,2-a]pyridine-3-carboxamide have demonstrated impressive in vitro activity against Mycobacterium tuberculosis (Mtb), including multi-drug resistant (MDR) and extensively drug-resistant (XDR) strains[2][4].
Some of the most active compounds exhibit minimum inhibitory concentrations (MIC) in the nanomolar range. For instance, certain imidazo[1,2-a]pyridine-3-carboxamides have shown MIC90 values as low as ≤0.006 μM against replicating Mtb[2]. These compounds are believed to exert their effect by targeting key enzymes in Mtb, such as pantothenate synthetase (PS)[4].
Table 1: Antitubercular Activity of Imidazo[1,2-a]pyridine-3-carboxamide Analogs
| Compound | R Group | MIC90 against Mtb H37Rv (μM) |
| 1 | 4-Bromophenoxyethyl | 0.069 - 0.174 |
| 2 | Biaryl ethers | ≤0.006 |
| 3 | Phenylaminoethyl | 0.041 - 2.64 |
Kinase Inhibitory Activity
The imidazo[1,2-a]pyridine core has been identified as a versatile scaffold for the design of kinase inhibitors targeting a variety of kinases involved in cancer and other diseases.
Derivatives of the imidazo[1,2-a]pyridine ring system have been developed as potent dual inhibitors of phosphoinositide-3-kinase (PI3K) and the mammalian target of rapamycin (mTOR), both of which are crucial nodes in cell signaling pathways that are often dysregulated in cancer[5][6].
Various analogs have also shown inhibitory activity against other kinases, including DYRK1A, CLK1, and the insulin-like growth factor-1 receptor (IGF-1R) tyrosine kinase[7][8]. For example, compound 4c was identified as a potent inhibitor of CLK1 and DYRK1A with IC50 values of 0.7 μM and 2.6 μM, respectively[7].
Table 2: Kinase Inhibitory Activity of Imidazo[1,2-a]pyridine Analogs
| Compound | Target Kinase | IC50 (μM) |
| 4c | CLK1 | 0.7 |
| 4c | DYRK1A | 2.6 |
Pharmacokinetics
Pharmacokinetic (PK) properties are crucial for the development of successful drug candidates. Several studies have reported the PK profiles of imidazo[1,2-a]pyridine analogs. For instance, a lead antitubercular compound with a 4-bromo substitution demonstrated a half-life (t1/2) of 1.5 hours and an area under the curve (AUC0–∞) of 288.22 h*ng/mL in rats[4]. Another study on antitubercular imidazo[1,2-a]pyridine-3-carboxamides evaluated the in vivo pharmacokinetics of two promising compounds in mice via both oral and intravenous administration, highlighting their potential for further development[2].
Table 3: Pharmacokinetic Parameters of Selected Imidazo[1,2-a]pyridine Analogs
| Compound | Species | Route | t1/2 (h) | AUC0–∞ (h*ng/mL) |
| Lead Antitubercular (4-Br) | Rat | IV | 1.5 | 288.22 |
| Compound 13 | Mouse | PO/IV | Not specified | Not specified |
| Compound 18 | Mouse | PO/IV | Not specified | Not specified |
Visualizing Pathways and Workflows
General Synthetic Workflow
The following diagram illustrates the general workflow for the synthesis of this compound and its amide analogs.
Caption: Synthetic scheme for this compound and its amides.
PI3K/mTOR Signaling Pathway Inhibition
The diagram below depicts the simplified PI3K/mTOR signaling pathway and the inhibitory action of the imidazo[1,2-a]pyridine analogs.
Caption: Inhibition of the PI3K/mTOR pathway by imidazo[1,2-a]pyridine analogs.
Conclusion
The this compound core represents a highly versatile and promising scaffold in the field of drug discovery. The synthetic accessibility and the wide range of biological activities, including potent antitubercular and kinase inhibitory effects, make its analogs attractive candidates for further preclinical and clinical development. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to explore and expand upon the therapeutic potential of this important class of compounds.
References
- 1. Research on heterocyclic compounds. XVII. 2-Methylimidazo[1,2-a]pyrimidine-3-carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The imidazo[1,2-a]pyridine ring system as a scaffold for potent dual phosphoinositide-3-kinase (PI3K)/mammalian target of rapamycin (mTOR) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Imidazo[1,2-a]pyrazines as novel PI3K inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. oceanomics.eu [oceanomics.eu]
- 8. Discovery of novel imidazo[1,2-a]pyridines as inhibitors of the insulin-like growth factor-1 receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Analysis of 2-Methylimidazo[1,2-a]pyridine-3-carboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic analysis of 2-methylimidazo[1,2-a]pyridine-3-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. The imidazo[1,2-a]pyridine scaffold is a privileged structure known for its diverse biological activities.[1][2] A thorough spectroscopic characterization is fundamental for the confirmation of its chemical identity, purity assessment, and to provide a basis for further studies.
This document outlines the expected data from key spectroscopic techniques—FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry—based on the analysis of structurally related compounds and established spectroscopic principles. Detailed experimental protocols are provided to guide researchers in obtaining these spectra.
Molecular Structure and Properties
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from data reported for similar imidazo[1,2-a]pyridine derivatives and general principles of spectroscopy.[6][7][8][9][10][11][12]
Table 1: Predicted FT-IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Broad | O-H stretch (Carboxylic acid) |
| ~3100-3000 | Medium | Aromatic C-H stretch |
| ~2950 | Weak | Aliphatic C-H stretch (Methyl group) |
| 1710-1760 | Strong | C=O stretch (Carboxylic acid) |
| 1600-1585 | Medium | C=C and C=N stretching (Aromatic rings) |
| 1500-1400 | Medium | C-C stretching (in-ring) |
The broadness of the O-H stretch is due to hydrogen bonding.[10]
Table 2: Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~13.0 | Singlet | 1H | -COOH |
| ~9.0 | Doublet | 1H | H-5 |
| ~7.8 | Doublet | 1H | H-8 |
| ~7.5 | Triplet | 1H | H-7 |
| ~7.1 | Triplet | 1H | H-6 |
| ~2.6 | Singlet | 3H | -CH₃ |
The chemical shifts are referenced to the residual solvent signal. The acidic proton of the carboxylic acid often appears as a broad singlet at a downfield chemical shift (>10 ppm).[10]
Table 3: Predicted ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~165-185 | C=O |
| ~145 | C-8a |
| ~140 | C-2 |
| ~130 | C-7 |
| ~125 | C-5 |
| ~118 | C-3 |
| ~115 | C-6 |
| ~15 | -CH₃ |
Carboxyl carbons typically resonate in the 165-185 ppm range.[11] The chemical shifts of the aromatic carbons are influenced by the nitrogen atoms in the heterocyclic system.[12]
Table 4: Predicted Mass Spectrometry Data (ESI+)
| m/z | Adduct Ion |
| 177.06586 | [M+H]⁺ |
| 199.04780 | [M+Na]⁺ |
| 194.09240 | [M+NH₄]⁺ |
| 215.02174 | [M+K]⁺ |
Data predicted by PubChem.[13] Electrospray ionization in positive mode (ESI+) is expected to readily protonate the molecule.
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of this compound. Instrument parameters should be optimized for the specific instrument being used.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Objective: To identify the functional groups present in the molecule.
-
Methodology:
-
Ensure the sample is dry to avoid interference from water absorption bands.
-
Prepare the sample using either the KBr pellet method or as a thin film on a salt plate (e.g., NaCl or KBr). For the KBr method, mix a small amount of the sample with dry KBr powder and press it into a transparent pellet.
-
Acquire a background spectrum of the empty sample compartment.
-
Place the sample in the spectrometer and acquire the spectrum.
-
Typically, spectra are collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Process the spectrum to identify the characteristic absorption bands corresponding to the functional groups.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To elucidate the carbon-hydrogen framework of the molecule.
-
Methodology for ¹H and ¹³C NMR:
-
Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or CD₃OD) in an NMR tube. DMSO-d₆ is often a good choice for carboxylic acids as it can solubilize the compound and allows for the observation of the acidic proton.
-
Place the NMR tube in the spectrometer.
-
Acquire the ¹H NMR spectrum. Typical parameters on a 400 MHz spectrometer include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Acquire the ¹³C NMR spectrum. This will require a longer acquisition time due to the lower natural abundance of ¹³C.
-
Process the spectra, including Fourier transformation, phase correction, and baseline correction.
-
Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities (splitting patterns), and coupling constants to assign the signals to the respective nuclei in the molecule.
-
Mass Spectrometry (MS)
-
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
-
Methodology (using Electrospray Ionization - ESI):
-
Prepare a dilute solution of the sample (e.g., 0.05 mg/mL) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid to promote protonation.[14]
-
Infuse the sample solution into the ESI source of the mass spectrometer at a constant flow rate.
-
Acquire the mass spectrum in positive ion mode (ESI+). Key parameters to optimize include the capillary voltage, cone voltage, and desolvation gas temperature and flow rate.
-
The primary ion observed should correspond to the protonated molecule [M+H]⁺.
-
For structural elucidation, tandem mass spectrometry (MS/MS) can be performed. This involves isolating the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions, which can provide information about the molecule's structure.[15]
-
Visualizations
Workflow for Spectroscopic Characterization
The following diagram illustrates a typical workflow for the spectroscopic identification and characterization of a synthesized compound like this compound.
Caption: Workflow for the synthesis and spectroscopic characterization of a chemical compound.
This guide provides a foundational understanding of the spectroscopic properties of this compound. The provided data and protocols serve as a valuable resource for researchers in the synthesis, characterization, and application of this and related heterocyclic compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. scbt.com [scbt.com]
- 4. This compound | 21801-79-6 [amp.chemicalbook.com]
- 5. calpaclab.com [calpaclab.com]
- 6. Imidazopyridine Amides: Synthesis, Mycobacterium smegmatis CIII2CIV2 Supercomplex Binding, and In Vitro Antimycobacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Synthesis of the 6-Substituted Imidazo[1,2-a]Pyridine-3-yl-2- Phosphonopropionic Acids as Potential Inhibitors of Rab Geranylgeranyl Transferase [frontiersin.org]
- 8. mdpi.com [mdpi.com]
- 9. uanlch.vscht.cz [uanlch.vscht.cz]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. testbook.com [testbook.com]
- 13. PubChemLite - this compound (C9H8N2O2) [pubchemlite.lcsb.uni.lu]
- 14. mdpi.com [mdpi.com]
- 15. Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a] pyridines using tandem mass spectrometry and computational chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
Computational Analysis of 2-Methylimidazo[1,2-a]pyridine-3-carboxylic Acid: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the computational methodologies applied to the study of 2-Methylimidazo[1,2-a]pyridine-3-carboxylic acid and its derivatives. The imidazo[1,2-a]pyridine scaffold is a significant pharmacophore in medicinal chemistry, known for a wide range of biological activities including anti-inflammatory, anticancer, and antimicrobial effects.[1][2] Computational studies, including Density Functional Theory (DFT), molecular docking, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analysis, are crucial in understanding the structural, electronic, and pharmacokinetic properties of these compounds, thereby guiding the design of new therapeutic agents.[3][4][5]
Density Functional Theory (DFT) Studies
DFT is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For imidazo[1,2-a]pyridine derivatives, DFT calculations are instrumental in determining optimized molecular geometry, vibrational frequencies, and electronic properties.[5][6]
Experimental Protocols
A typical DFT study on a this compound derivative would involve the following protocol:
-
Structure Optimization: The initial molecular structure is drawn using software like ChemDraw and then optimized using a computational chemistry package such as Gaussian. The optimization is typically performed using the B3LYP (Becke, three-parameter, Lee–Yang–Parr) functional with a 6-311++G(d,p) or 6-311G++(d,p) basis set.[3][5][6]
-
Frequency Calculations: Following optimization, vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a local minimum on the potential energy surface (i.e., no imaginary frequencies).
-
Electronic Property Analysis: From the optimized geometry, various electronic properties are calculated. This includes the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, molecular electrostatic potential (MEP), and other quantum chemical descriptors.[3][7]
Data Presentation
The following table summarizes key quantum chemical parameters typically obtained from DFT studies on imidazo[1,2-a]pyridine derivatives. Note: The values presented here are representative examples based on published data for similar compounds and are not specific to this compound.
| Parameter | Description | Representative Value |
| EHOMO (eV) | Energy of the Highest Occupied Molecular Orbital | -6.5 to -5.5 |
| ELUMO (eV) | Energy of the Lowest Unoccupied Molecular Orbital | -2.0 to -1.0 |
| Energy Gap (ΔE, eV) | Difference between ELUMO and EHOMO | 4.0 to 5.0 |
| Ionization Potential (I, eV) | -EHOMO | 5.5 to 6.5 |
| Electron Affinity (A, eV) | -ELUMO | 1.0 to 2.0 |
| Global Hardness (η, eV) | (I - A) / 2 | 2.0 to 2.5 |
| Global Softness (S, eV⁻¹) | 1 / (2η) | 0.20 to 0.25 |
| Electronegativity (χ, eV) | (I + A) / 2 | 3.25 to 4.25 |
| Electrophilicity Index (ω, eV) | χ² / (2η) | 2.0 to 3.5 |
| Dipole Moment (Debye) | Measure of the polarity of the molecule | 2.0 to 5.0 |
Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[8] It is widely used in drug design to understand the interaction between a ligand and its target protein.
Experimental Protocols
A standard molecular docking protocol for an imidazo[1,2-a]pyridine derivative is as follows:
-
Ligand Preparation: The 3D structure of the ligand (e.g., this compound) is prepared. This involves generating the 3D coordinates, assigning correct bond orders, adding hydrogen atoms, and minimizing the energy of the structure.
-
Protein Preparation: The 3D crystal structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). The protein structure is prepared by removing water molecules and co-crystallized ligands, adding hydrogen atoms, and assigning charges.
-
Docking Simulation: Docking is performed using software such as MOE (Molecular Operating Environment) or MVD (Molegro Virtual Docker).[1] The binding site on the protein is defined, and the ligand is allowed to flexibly dock into this site.
-
Analysis of Results: The results are analyzed based on the docking score (e.g., S-score in kcal/mol), which indicates the binding affinity, and the root-mean-square deviation (RMSD) of the docked pose from a known binding mode.[8] The specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein's active site residues are also examined.[8]
Data Presentation
The following table presents example molecular docking results for imidazo[1,2-a]pyridine derivatives against various protein targets. Note: These are representative values from the literature.
| Compound Class | Protein Target (PDB ID) | Binding Affinity (S-score, kcal/mol) | Key Interacting Residues | Reference |
| Imidazo[1,2-a]pyridine Hybrids | Human LTA4H (3U9W) | -6.9 to -11.2 | Amino acid residues in the active site | [8] |
| Imidazo[1,2-a]pyridine Derivatives | SIRT1, SIRT2, SIRT3 | Varies by compound and target | Carbonyl group forms H-bonds | [9] |
| Imidazo[1,2-a]pyridin-3-yl Derivatives | Farnesyl Diphosphate Synthase (5CG5) | Not specified | Not specified | [3] |
| Imidazo[1,2-a]pyridine Carboxylic Acid Derivatives | COX-1, COX-2 | Not specified | Active pocket binding | [7] |
| Azo-based Imidazo[1,2-a]pyridine Derivatives | Bacterial GyrB | Up to -10.4 | Not specified | [6] |
ADMET and Drug-Likeness Prediction
In silico ADMET and drug-likeness predictions are essential for evaluating the pharmacokinetic properties of potential drug candidates early in the discovery process.
Experimental Protocols
These predictions are typically carried out using specialized software packages or web servers. The process generally involves:
-
Inputting the Molecular Structure: The 2D or 3D structure of the compound is provided as input.
-
Property Calculation: The software calculates various physicochemical and pharmacokinetic properties based on the molecular structure.
-
Rule-Based Filtering: The calculated properties are often evaluated against established rules for drug-likeness, such as Lipinski's Rule of Five.
Data Presentation
The table below summarizes key ADMET and drug-likeness parameters for a hypothetical imidazo[1,2-a]pyridine derivative.
| Parameter | Description | Predicted Value | Compliance |
| Molecular Weight ( g/mol ) | Mass of one mole of the substance | < 500 | Yes |
| LogP | Octanol-water partition coefficient | < 5 | Yes |
| Hydrogen Bond Donors | Number of N-H and O-H bonds | < 5 | Yes |
| Hydrogen Bond Acceptors | Number of N and O atoms | < 10 | Yes |
| Topological Polar Surface Area (Ų) | Surface sum over all polar atoms | < 140 | Yes |
| Aqueous Solubility | LogS | > -4 | Varies |
| Blood-Brain Barrier Penetration | BBB+ / BBB- | Varies | Varies |
| CYP2D6 Inhibition | Inhibitor / Non-inhibitor | Varies | Varies |
Visualizing the Computational Workflow
The following diagram illustrates a typical computational workflow for the analysis of a novel imidazo[1,2-a]pyridine derivative.
Caption: Computational workflow for drug discovery.
This technical guide provides a framework for understanding the computational studies relevant to this compound and its analogs. By leveraging these in silico techniques, researchers can accelerate the process of drug discovery and development.
References
- 1. chemmethod.com [chemmethod.com]
- 2. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Design, synthesis and biological evaluation of some imidazo[1,2- a]pyridine derivatives as anti-tubercular agents: an in silico - in vitro approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chemmethod.com [chemmethod.com]
- 9. tandfonline.com [tandfonline.com]
The Rise of Imidazo[1,2-a]pyridine-3-carboxylic Acids: A Technical Guide to a Privileged Scaffold in Drug Discovery
For Immediate Release – In the landscape of medicinal chemistry, the imidazo[1,2-a]pyridine scaffold has emerged as a "privileged" structure, demonstrating a remarkable breadth of biological activities.[1][2] This technical guide delves into the discovery and development of a specific, highly promising subclass: novel imidazo[1,2-a]pyridine-3-carboxylic acid compounds and their derivatives. This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of their synthesis, biological evaluation, and mechanisms of action.
The imidazo[1,2-a]pyridine core is a bicyclic heterocyclic system with a bridgehead nitrogen atom that has garnered significant attention for its therapeutic potential.[2] Derivatives of this scaffold have been investigated for a wide array of pharmacological applications, including as anticancer, antituberculosis, anti-inflammatory, and antiviral agents.[1][3] The strategic functionalization at the 3-position with a carboxylic acid moiety provides a key handle for molecular diversity and has led to the discovery of compounds with potent and selective biological activities.
I. Synthesis of Imidazo[1,2-a]pyridine-3-carboxylic Acid and its Derivatives
The synthesis of the core imidazo[1,2-a]pyridine-3-carboxylic acid is a critical first step in the development of this class of compounds. A common and effective method involves the reaction of a substituted 2-aminopyridine with an α-halo-β-ketoester, followed by saponification.[4][5]
A general synthetic workflow is depicted below:
Experimental Protocol: Synthesis of Imidazo[1,2-a]pyridine-3-carboxylic Acid Intermediates
A representative procedure for the synthesis of imidazo[1,2-a]pyridine-3-carboxylic acid intermediates is as follows:
-
Cyclization: A substituted 2-aminopyridine is reacted with an ethyl 2-chloroacetoacetate derivative.[4][5]
-
Saponification: The resulting ester intermediate is then saponified, typically using a base such as sodium hydroxide, followed by an acidic workup to yield the free carboxylic acid.[4][5]
-
Amide Coupling: The imidazo[1,2-a]pyridine-3-carboxylic acid can be readily converted to a variety of amide analogues through classical EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)-mediated coupling reactions with a desired amine.[4][5]
II. Biological Activities and Structure-Activity Relationships (SAR)
Imidazo[1,2-a]pyridine-3-carboxylic acid derivatives have demonstrated potent activity against a range of biological targets. The following sections summarize key findings in several therapeutic areas.
A. Antitubercular Activity
A significant body of research has focused on the development of imidazo[1,2-a]pyridine-3-carboxamides as potent agents against Mycobacterium tuberculosis (Mtb).[4][5][6] Structure-activity relationship (SAR) studies have revealed that modifications to the amide portion of the molecule can dramatically enhance potency.
| Compound | R Group (Amide) | MIC against Mtb H37Rv (μM) | Reference |
| 9 | Varies | ≤0.006 | [4][5] |
| 12 | Varies | ≤0.006 | [4][5] |
| 13 | Varies | Not specified | [4][5] |
| 15 | Varies | 0.10 - 0.19 | |
| 16 | Varies | 0.10 - 0.19 (≤0.006 in other study) | [4] |
| 17 | Varies | ≤0.006 | [4] |
| 18 | Varies | ≤0.006 | [4][5] |
Table 1: In vitro antitubercular activity of selected imidazo[1,2-a]pyridine-3-carboxamides.
Notably, several compounds exhibited minimum inhibitory concentrations (MICs) in the low nanomolar range against replicating Mtb.[4][5] Some analogues have also shown excellent activity against multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of TB, with potencies surpassing that of the clinical candidate PA-824.[4][5][6]
B. Anticancer and Anti-inflammatory Activity
Novel imidazo[1,2-a]pyridine derivatives have been investigated for their potential as anticancer and anti-inflammatory agents.[1][7] These compounds have been shown to modulate key signaling pathways involved in cancer progression and inflammation.
A novel imidazo[1,2-a]pyridine derivative, designated MIA, has been shown to exert its anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway.[7]
Furthermore, other imidazo[1,2-a]pyridine derivatives have been shown to inhibit the PI3K/AKT/mTOR pathway, which is frequently dysregulated in cancer.[8]
III. Pharmacokinetics
Preliminary pharmacokinetic (PK) studies of antitubercular imidazo[1,2-a]pyridine-3-carboxamides have been conducted in mice.[4][5] Favorable PK properties are crucial for the development of orally bioavailable drugs.
| Compound | Route | Cmax (μg/mL) | Tmax (h) | AUC (μg·h/mL) | t1/2 (h) | Reference |
| 13 | PO | 1.2 | 2 | 8.9 | 4.8 | [4][5] |
| 13 | IV | - | - | 13.5 | 3.5 | [4][5] |
| 18 | PO | 3.5 | 4 | 43.1 | 7.9 | [4][5] |
| 18 | IV | - | - | 28.5 | 5.3 | [4][5] |
Table 2: Pharmacokinetic parameters of selected imidazo[1,2-a]pyridine-3-carboxamides in mice.
These results indicate that these compounds can achieve significant systemic exposure after oral administration, supporting their potential for further development.
Experimental Protocol: Biological Assays
A general workflow for the biological evaluation of these compounds is as follows:
-
In vitro Activity Screening: Compounds are initially screened for their activity against the target of interest (e.g., Mtb, cancer cell lines) to determine metrics like MIC or IC50 values.
-
Cytotoxicity Assays: The toxicity of the compounds against mammalian cell lines is assessed to determine their selectivity index.
-
Mechanism of Action Studies: For active compounds, further studies are conducted to elucidate their mechanism of action, such as enzyme inhibition assays or western blotting to probe signaling pathways.
-
In vivo Efficacy and Pharmacokinetics: The most promising candidates are then evaluated in animal models for their efficacy and pharmacokinetic properties.
IV. Conclusion
The discovery of novel imidazo[1,2-a]pyridine-3-carboxylic acid compounds represents a significant advancement in the search for new therapeutic agents. The synthetic accessibility of this scaffold, coupled with its broad spectrum of potent biological activities, makes it a highly attractive starting point for drug discovery programs. The data presented in this guide highlight the potential of these compounds, particularly in the areas of infectious diseases and oncology. Further optimization of the imidazo[1,2-a]pyridine-3-carboxylic acid core is likely to yield even more potent and selective drug candidates in the future.
References
- 1. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent progress in the pharmacology of imidazo[1,2-a]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Design, synthesis, and biological evaluation of novel imidazo[1,2-a]pyridinecarboxamides as potent anti-tuberculosis agents [pubmed.ncbi.nlm.nih.gov]
- 7. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Initial Screening of 2-Methylimidazo[1,2-a]pyridine-3-carboxylic Acid: A Technical Overview of Bioactivity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the initial biological screening of 2-Methylimidazo[1,2-a]pyridine-3-carboxylic acid and its derivatives. The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological properties.[1][2][3] This document summarizes key findings on the anticancer, anti-inflammatory, and antimicrobial activities of this compound class, presenting quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows.
Anticancer Activity
Derivatives of imidazo[1,2-a]pyridine have demonstrated significant potential as anticancer agents, with various studies highlighting their cytotoxic effects against a range of cancer cell lines.[1][4] The core structure is often modified to enhance potency and selectivity.
Quantitative Data for Anticancer Activity of Imidazo[1,2-a]pyridine Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Imidazo[1,2-a]pyridine-isoquinoline-linked sulfonyl derivatives | Breast Cancer Cell Lines | Satisfactory efficacy compared to erlotinib | [1] |
| Selenylated imidazo[1,2-a]pyridines | Breast Cancer Cells | - | [4] |
| Imidazo[1,2-a]pyridines 5-7 | A375 and WM115 melanoma, HeLa cervical cancer | 9.7 to 44.6 | [4][5] |
| Novel pyrido-imidazodiazepinones | Melanoma Cells | Significant inhibition at 1 µM | [4] |
| 3-amino imidazo[1,2-a]pyridine-2-carboxylic acid | - | Preferentially inhibited COX-2 | [6][7] |
| 4h (imido-heterocycle) | Breast (MCF-7, MDA MB-231), Pancreatic (PANC-1), Colon (HCT-116, HT-29) | 1 to 5.5 | [1] |
| 5b (2-halo, aryl, styryl and phenylethynyl-substitution at C-2 position and N-/O-/S-methyl linkage at C-3 position) | Breast (MCF-7, MDA-MB-231), Pancreatic (MiaPaca-2), Lung (A549), Prostate (PC-3), Colon (HCT-116) | 3.5-61.1 | [1][5] |
Experimental Protocol: MTT Assay for Cytotoxicity Screening
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.
Methodology:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound derivatives) and incubated for a further 48-72 hours.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 3-4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Signaling Pathway Implicated in Anticancer Activity
Several studies suggest that imidazo[1,2-a]pyridine derivatives can modulate key signaling pathways involved in cancer progression, such as the PI3K/AKT/mTOR pathway.[4] Inhibition of this pathway can lead to cell cycle arrest and apoptosis.[4]
Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway.
Anti-inflammatory Activity
Imidazo[1,2-a]pyridine carboxylic acid derivatives have been investigated for their anti-inflammatory properties.[6][7] These compounds have shown the potential to modulate key inflammatory pathways, including the inhibition of cyclooxygenase (COX) enzymes.[6]
Quantitative Data for Anti-inflammatory Activity of Imidazo[1,2-a]pyridine Derivatives
| Compound | Assay | Result | Reference |
| Imidazo[1,2-a]pyridine carboxylic acid derivatives | Carrageenan-induced edema | More efficient inhibition than indomethacin | [6][7] |
| 3-amino imidazo[1,2-a]pyridine-2-carboxylic acid | In vitro COX inhibition | Preferentially inhibited COX-2 | [6][7] |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents
This is a widely used in vivo model to screen for acute anti-inflammatory activity.
Methodology:
-
Animal Acclimatization: Rodents (typically rats or mice) are acclimatized to the laboratory conditions.
-
Compound Administration: The test compound (e.g., this compound derivative) or a control vehicle is administered orally or intraperitoneally.
-
Induction of Inflammation: After a specified time (e.g., 1 hour), a sub-plantar injection of carrageenan (a phlogistic agent) is administered into the hind paw of the animal.
-
Paw Volume Measurement: The paw volume is measured at various time points after carrageenan injection using a plethysmometer.
-
Data Analysis: The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the treated group with the control group.
Signaling Pathway in Inflammation
The anti-inflammatory effects of these compounds may be mediated through the inhibition of the NF-κB signaling pathway, which plays a crucial role in regulating the expression of pro-inflammatory genes like iNOS and COX-2.[8][9]
Caption: Modulation of the NF-κB signaling pathway.
Antimicrobial Activity
The imidazo[1,2-a]pyridine scaffold has also been explored for its antimicrobial properties. Derivatives have shown activity against both Gram-positive and Gram-negative bacteria, as well as against Mycobacterium tuberculosis.
Quantitative Data for Antimicrobial Activity of Imidazo[1,2-a]pyridine Derivatives
| Compound | Microorganism | MIC (µg/mL) | Reference |
| 3-Bromo-2-methyl-1Н-imidazo[1,2-a]pyridinium bromide | Staphylococcus aureus | 675 and 2700 | [10] |
| Reduced lipophilic N-benzylic imidazo[1,2-a]pyridine carboxamides (A2, A3, A4, B1, B9) | Mycobacterium tuberculosis H37Rv | < 0.035 µM | [11] |
Experimental Protocol: Broth Microdilution Method for MIC Determination
This method is a standard procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Methodology:
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.
-
Serial Dilution: The test compound is serially diluted in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (temperature, time) for microbial growth.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Experimental Workflow for Antimicrobial Screening
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
This guide provides a foundational understanding of the bioactivity of this compound and its analogs. Further research is warranted to fully elucidate the therapeutic potential of this promising class of compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. BJOC - Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions [beilstein-journals.org]
- 3. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Acute and chronic anti-inflammatory evaluation of imidazo[1,2-a]pyridine carboxylic acid derivatives and docking analysis | Semantic Scholar [semanticscholar.org]
- 8. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines [bi.tbzmed.ac.ir]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and antitubercular evaluation of reduced lipophilic imidazo[1,2-a]pyridine-3-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
physicochemical properties of 2-Methylimidazo[1,2-a]pyridine-3-carboxylic acid
An in-depth technical guide on the is provided below, tailored for researchers, scientists, and drug development professionals. This document synthesizes available data on the compound's core properties, outlines relevant experimental methodologies, and visualizes key processes.
Physicochemical Properties
2-Methylimidazo[1,2-a]pyridine-3-carboxylic acid is a heterocyclic compound belonging to the imidazopyridine class, a scaffold of significant interest in medicinal chemistry due to its diverse biological activities. The physicochemical properties of this compound are critical for its handling, formulation, and pharmacokinetic profiling.
Structural and General Properties
| Property | Value | Source |
| Molecular Formula | C9H8N2O2 | PubChem |
| Molecular Weight | 176.17 g/mol | PubChem |
| Canonical SMILES | CC1=NC2=CC=CC=N2C1=C(O)=O | PubChem |
| InChI | InChI=1S/C9H8N2O2/c1-6-10-8-4-2-3-5-11(8)7(6)9(12)13/h2-5H,1H3,(H,12,13) | PubChem |
| CAS Number | 65455-66-5 | PubChem |
Calculated Physicochemical Data
Quantitative experimental data for this compound is not extensively available in the public domain. The following table summarizes computational predictions for key physicochemical parameters, which are valuable for initial assessment and model building.
| Property | Predicted Value | Prediction Source |
| XLogP3 | 1.3 | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 3 | PubChem |
| Rotatable Bond Count | 1 | PubChem |
| Topological Polar Surface Area | 59.4 Ų | PubChem |
| pKa (most acidic) | 3.55 ± 0.10 | Chemicalize |
| pKa (most basic) | 3.32 ± 0.29 | Chemicalize |
| Solubility (at pH 7.4) | 2.19 g/L | Chemicalize |
| Melting Point | 185-187 °C | Various Suppliers |
Synthesis and Experimental Protocols
The synthesis of this compound and related derivatives often involves the cyclocondensation of a 2-aminopyridine with a 2-halocarbonyl compound, followed by functional group manipulations.
General Synthesis Workflow
A common synthetic route is the reaction between 2-aminopyridine and ethyl 2-chloroacetoacetate, followed by hydrolysis of the resulting ester.
Caption: General synthetic workflow for this compound.
Experimental Protocol: Synthesis
Materials:
-
2-aminopyridine
-
Ethyl 2-chloroacetoacetate
-
Ethanol
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Deionized water
Procedure:
-
Cyclocondensation:
-
Dissolve 2-aminopyridine (1 equivalent) in ethanol in a round-bottom flask.
-
Add ethyl 2-chloroacetoacetate (1.1 equivalents) to the solution.
-
Reflux the mixture for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure to obtain the crude ester, ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate.
-
-
Hydrolysis:
-
Dissolve the crude ester in a mixture of ethanol and water.
-
Add an aqueous solution of sodium hydroxide (2-3 equivalents).
-
Heat the mixture to reflux for 2-4 hours until the ester is fully hydrolyzed (monitored by TLC).
-
Cool the reaction mixture to room temperature.
-
-
Acidification and Isolation:
-
Cool the solution in an ice bath.
-
Acidify the mixture slowly by adding concentrated hydrochloric acid until the pH is approximately 3-4.
-
The product, this compound, will precipitate out of the solution.
-
Collect the solid precipitate by vacuum filtration.
-
Wash the solid with cold deionized water and dry it under vacuum to yield the final product.
-
Experimental Protocol: pKa Determination
The acidity constant (pKa) can be determined experimentally using potentiometric titration.
Caption: Workflow for experimental pKa determination via potentiometric titration.
Procedure:
-
Sample Preparation: Prepare a solution of this compound of known concentration (e.g., 0.01 M) in a suitable solvent system (e.g., water or a water/methanol mixture).
-
Titration: Calibrate a pH meter. Titrate the sample solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) at a constant temperature.
-
Data Collection: Record the pH of the solution after each incremental addition of the titrant.
-
Analysis: Plot the recorded pH values against the volume of NaOH added to generate a titration curve. The pKa is determined as the pH at the half-equivalence point.
Biological Relevance and Signaling Pathways
The imidazo[1,2-a]pyridine scaffold is a "privileged" structure in medicinal chemistry, known to interact with a variety of biological targets. While the specific signaling pathways for this compound are not extensively documented, compounds with this core are known to act as inhibitors of enzymes such as phosphodiesterases (PDEs) and kinases, or as ligands for receptors like the GABA-A receptor.
For instance, certain imidazopyridines are known to inhibit PDE10A, an enzyme primarily expressed in the brain's striatum. Inhibition of PDE10A leads to an increase in cyclic AMP (cAMP) and cyclic GMP (cGMP) levels, which in turn modulates the activity of downstream effectors like Protein Kinase A (PKA).
Caption: Potential signaling pathway modulation by imidazo[1,2-a]pyridine derivatives.
This guide provides a foundational overview of the physicochemical properties and related experimental considerations for this compound. Further experimental validation of the predicted properties is recommended for any drug development or research application.
Methodological & Application
Application Notes and Protocols: 2-Methylimidazo[1,2-a]pyridine-3-carboxylic Acid in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
The 2-methylimidazo[1,2-a]pyridine-3-carboxylic acid scaffold is a privileged heterocyclic motif in medicinal chemistry, serving as a versatile building block for the development of novel therapeutic agents. Its rigid, bicyclic structure and the presence of modifiable functional groups at the 2- and 3-positions allow for the synthesis of diverse compound libraries with a wide range of biological activities. This document provides a comprehensive overview of the applications of this scaffold, including its synthesis, biological activities, and detailed experimental protocols for its derivatization and evaluation.
Medicinal Chemistry Applications
Derivatives of this compound have demonstrated significant potential in several therapeutic areas, most notably in oncology and for the treatment of inflammatory disorders. The core structure has been identified as a key pharmacophore in the design of inhibitors for various enzymes and signaling pathways implicated in disease pathogenesis.
Anticancer Activity
The imidazo[1,2-a]pyridine nucleus is a common feature in a number of anticancer agents.[1][2] Derivatives of this compound, particularly its amide and hydrazide analogs, have been investigated for their cytotoxic effects against a variety of cancer cell lines. These compounds have been shown to induce cell cycle arrest and apoptosis in cancer cells, with some derivatives exhibiting potent activity at micromolar concentrations.[1][3] For instance, certain 2-arylimidazo[1,2-a]pyridinyl-3-amines have shown significant anticancer potential with IC50 values ranging from 1 to 5.5 μM against various cancer cell lines.[1]
Anti-inflammatory Activity
Chronic inflammation is a key contributor to a multitude of diseases. The this compound scaffold has been explored for the development of novel anti-inflammatory agents. Research has indicated that derivatives of imidazo[1,2-a]pyridine carboxylic acids can exhibit anti-inflammatory effects, potentially through the inhibition of key inflammatory mediators like cyclooxygenase (COX) enzymes.[4][5][6] Some studies suggest that these compounds may act by modulating the NF-κB and STAT3 signaling pathways, which are critical regulators of the inflammatory response.[7]
Data Presentation: Biological Activity
The following tables summarize the reported in vitro biological activities of selected derivatives of the broader imidazo[1,2-a]pyridine class, highlighting the potential of this scaffold. It is important to note that specific data for derivatives of this compound are still emerging.
Table 1: Anticancer Activity of Imidazo[1,2-a]pyridine Derivatives
| Compound Class | Cell Line | IC50 (µM) | Reference |
| 2-Arylimidazo[1,2-a]pyridinyl-3-amines | MCF-7 (Breast) | 1 - 5.5 | [1] |
| 2-Arylimidazo[1,2-a]pyridinyl-3-amines | MDA MB-231 (Breast) | 1 - 5.5 | [1] |
| 2-Arylimidazo[1,2-a]pyridinyl-3-amines | PANC-1 (Pancreatic) | 1 - 5.5 | [1] |
| 2-Arylimidazo[1,2-a]pyridinyl-3-amines | HCT-116 (Colon) | 1 - 5.5 | [1] |
| 2-Arylimidazo[1,2-a]pyridinyl-3-amines | HT-29 (Colon) | 1 - 5.5 | [1] |
| Imidazo[1,2-a]pyridine-3-carboxamides | MCF-7 (Breast) | 1.6 | [3] |
| Imidazo[1,2-a]pyridine-3-carboxamides | MDA-MB-231 (Breast) | 22.4 | [3] |
| Imidazo[1,2-a]pyridine Hybrids (HB9) | A549 (Lung) | 50.56 | [8] |
| Imidazo[1,2-a]pyridine Hybrids (HB10) | HepG2 (Liver) | 51.52 | [8] |
Table 2: Anti-inflammatory Activity of Imidazo[1,2-a]pyridine Carboxylic Acid Derivatives
| Compound | Assay | Activity | Reference |
| 3-Amino-imidazo[1,2-a]pyridine-2-carboxylic acid | In vitro COX-2 Inhibition | Preferential Inhibition | [5] |
| Imidazo[1,2-a]pyridine-2-carboxylic acid | Carrageenan-induced edema | More efficient than indomethacin | [5] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of the core scaffold and its derivatives, as well as for key biological assays.
Synthesis Protocols
Protocol 1: Synthesis of Ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate
This protocol is adapted from the synthesis of similar imidazo[1,2-a]pyridine esters.[9][10]
-
Materials: 2-Aminopyridine, Ethyl 2-chloroacetoacetate, Ethanol.
-
Procedure:
-
To a solution of 2-aminopyridine (1 equivalent) in ethanol, add ethyl 2-chloroacetoacetate (1.1 equivalents).
-
Reflux the reaction mixture for 6-8 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane).
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Protocol 2: Synthesis of this compound
This protocol is based on the principle of alkaline hydrolysis of esters.[4]
-
Materials: Ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate, Sodium hydroxide (or Potassium hydroxide), Ethanol, Water, Hydrochloric acid.
-
Procedure:
-
Dissolve ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate in a mixture of ethanol and water.
-
Add an aqueous solution of sodium hydroxide (2-3 equivalents).
-
Reflux the mixture for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a non-polar solvent like diethyl ether to remove any unreacted ester.
-
Carefully acidify the aqueous layer with dilute hydrochloric acid to a pH of approximately 4-5.
-
The carboxylic acid will precipitate out of the solution.
-
Filter the precipitate, wash with cold water, and dry under vacuum.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Protocol 3: Synthesis of 2-Methylimidazo[1,2-a]pyridine-3-carboxamides
This is a general protocol for amide coupling from the corresponding carboxylic acid.
-
Materials: this compound, desired amine, a coupling agent (e.g., HATU, HBTU, or EDC/HOBt), a base (e.g., DIPEA or triethylamine), and a suitable solvent (e.g., DMF or DCM).
-
Procedure:
-
Dissolve this compound (1 equivalent) in the chosen solvent.
-
Add the coupling agent (1.1 equivalents) and the base (2 equivalents).
-
Stir the mixture at room temperature for 10-15 minutes to activate the carboxylic acid.
-
Add the desired amine (1.1 equivalents) to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
Characterize the final amide derivative by ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Biological Assay Protocols
Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a standard colorimetric assay for assessing cell metabolic activity.[11][12]
-
Materials: Cancer cell lines, complete cell culture medium, 96-well plates, this compound derivatives (dissolved in DMSO), MTT solution (5 mg/mL in PBS), Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl).
-
Procedure:
-
Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
-
Protocol 5: In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay
This protocol outlines a general procedure for assessing the inhibitory activity of compounds against COX enzymes.[13][14][15]
-
Materials: Ovine or human recombinant COX-1 and COX-2 enzymes, arachidonic acid (substrate), a detection system (e.g., colorimetric or fluorometric probe), test compounds, and a known COX inhibitor as a positive control (e.g., indomethacin or celecoxib).
-
Procedure:
-
In a 96-well plate, add the reaction buffer, heme cofactor, and the COX-1 or COX-2 enzyme.
-
Add the test compounds at various concentrations.
-
Pre-incubate the plate at room temperature for a specified time (e.g., 10-15 minutes).
-
Initiate the reaction by adding arachidonic acid.
-
Measure the product formation (e.g., prostaglandin E2) using a suitable detection method (e.g., ELISA or a fluorometric probe) according to the manufacturer's instructions of the specific assay kit.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
-
Visualizations
Diagram 1: General Synthetic Pathway to this compound and its Amide Derivatives
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Novel Pyrido[1,2-a]pyrimidine-3-carboxamide Derivatives and Their Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Research on heterocyclic compounds. XVII. 2-Methylimidazo[1,2-a]pyrimidine-3-carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Acute and chronic anti-inflammatory evaluation of imidazo[1,2-a]pyridine carboxylic acid derivatives and docking analysis | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemmethod.com [chemmethod.com]
- 9. Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Imidazopyridine Amides: Synthesis, Mycobacterium smegmatis CIII2CIV2 Supercomplex Binding, and In Vitro Antimycobacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. In vitro assays for cyclooxygenase activity and inhibitor characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academicjournals.org [academicjournals.org]
- 15. thepharmajournal.com [thepharmajournal.com]
Synthesis of 2-Methylimidazo[1,2-a]pyridine-3-carboxylic Acid Esters: An Application Note and Protocol
Introduction
Imidazo[1,2-a]pyridines are a class of heterocyclic compounds of significant interest to the pharmaceutical and drug development sectors due to their diverse biological activities, including antimicrobial, antiviral, and anti-inflammatory properties. The 2-methylimidazo[1,2-a]pyridine-3-carboxylic acid ester scaffold, in particular, serves as a crucial intermediate in the synthesis of novel therapeutic agents. This document provides detailed protocols for the synthesis of these esters, a summary of quantitative data for different synthetic methods, and a visual representation of the experimental workflow. This guide is intended for researchers, scientists, and professionals in the field of drug development.
Synthetic Strategies
Two primary and effective methods for the synthesis of this compound esters are the conventional one-pot condensation reaction and a microwave-assisted approach. Both methods utilize readily available starting materials and offer good to excellent yields.
Data Presentation: Comparison of Synthetic Protocols
The following table summarizes the quantitative data for the two highlighted synthetic methods for preparing ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate.
| Parameter | One-Pot Condensation | Microwave-Assisted Synthesis |
| Starting Materials | 2-Aminopyridine, Ethyl 2-chloroacetoacetate | 2-Aminopyridine, Ethyl 2-chloroacetoacetate |
| Solvent | Ethanol | Ethanol |
| Temperature | 80 °C (Reflux) | 120 °C |
| Reaction Time | Overnight | 20 - 30 minutes |
| Yield | Up to 90%[1] | Acceptable yields |
| Work-up | Solvent evaporation, extraction with EtOAc, washing with water | Extraction with ethyl acetate, concentration under vacuum |
Experimental Protocols
Protocol 1: One-Pot Condensation Synthesis of Ethyl 2-Methylimidazo[1,2-a]pyridine-3-carboxylate
This protocol details the synthesis via a conventional one-pot condensation reaction.
Materials:
-
2-Aminopyridine
-
Ethyl 2-chloroacetoacetate
-
Ethanol (EtOH)
-
Ethyl acetate (EtOAc)
-
Water (H₂O)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
To a round-bottom flask, add 2-aminopyridine (1 equivalent) and dissolve it in ethanol (25 mL).
-
To this solution, add ethyl 2-chloroacetoacetate (1.1 equivalents, 6.075 mmol).[1]
-
Equip the flask with a reflux condenser and heat the reaction mixture to 80 °C (reflux).[1]
-
Allow the reaction to proceed overnight with continuous stirring.
-
After the reaction is complete (monitored by TLC), allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
To the residue, add ethyl acetate (20 mL) and water (20 mL).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 20 mL).[1]
-
Combine the organic layers and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
-
The crude product can be further purified by column chromatography on silica gel if necessary.
Protocol 2: Microwave-Assisted Synthesis of Ethyl 2-Methylimidazo[1,2-a]pyridine-3-carboxylate
This protocol outlines a rapid, microwave-assisted synthesis.[2]
Materials:
-
2-Aminopyridine
-
Ethyl 2-halogenated acetoacetates (e.g., ethyl 2-chloroacetoacetate)
-
Ethanol
-
Microwave reactor vials
-
Microwave synthesizer
-
Ethyl acetate
-
Water
Procedure:
-
In a microwave reactor vial, combine 2-aminopyridine (1 equivalent) and ethyl 2-chloroacetoacetate (1.1 equivalents).
-
Add ethanol as the solvent.
-
Seal the vial and place it in the microwave synthesizer.
-
Irradiate the reaction mixture at 120 °C for 20-30 minutes.[2]
-
After the reaction is complete, cool the vial to a safe temperature.
-
Transfer the reaction mixture to a larger flask and dilute with ethyl acetate.
-
Wash the organic layer with water to remove any inorganic impurities.
-
Dry the organic layer over a suitable drying agent (e.g., anhydrous Na₂SO₄).
-
Filter and concentrate the solution under reduced pressure to yield the product.
-
Purify the product by recrystallization or column chromatography as needed.
Mandatory Visualization
The following diagrams illustrate the experimental workflow and the logical relationship of the synthetic pathways.
References
Application Notes and Protocols for 2-Methylimidazo[1,2-a]pyridine-3-carboxylic Acid in Anti-Inflammatory Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing 2-Methylimidazo[1,2-a]pyridine-3-carboxylic acid and its derivatives in various anti-inflammatory assays. The information compiled from scientific literature offers insights into its mechanism of action, protocols for in vitro and in vivo testing, and expected data outcomes.
Application Notes
This compound belongs to the imidazo[1,2-a]pyridine class of heterocyclic compounds, which have garnered significant interest for their diverse pharmacological properties, including anti-inflammatory, analgesic, and antipyretic activities.[1] Derivatives of this core structure have shown promise as potent anti-inflammatory agents, often with reduced gastrointestinal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).[2]
Mechanism of Action: The anti-inflammatory effects of imidazo[1,2-a]pyridine derivatives are primarily attributed to their ability to modulate key inflammatory pathways. Studies on derivatives suggest a mechanism involving the inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the synthesis of prostaglandins.[2][3] Furthermore, some derivatives have been shown to suppress the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) by modulating the STAT3/NF-κB signaling pathway.[4][5][6][7] This dual action on both the COX and cytokine pathways makes this class of compounds a compelling subject for anti-inflammatory drug discovery.
Physicochemical Properties: For experimental use, it is crucial to consider the physicochemical properties of this compound.
| Property | Value |
| Molecular Formula | C₉H₈N₂O₂ |
| Molecular Weight | 176.17 g/mol [8] |
| Solubility | While specific data for this compound is not readily available, derivatives have shown solubility in organic solvents like DMSO for in vitro assays.[9] Aqueous solubility may be limited, and the use of co-solvents or formulation strategies might be necessary for in vivo studies. |
| Stability | Information on the stability of this compound is limited. It is recommended to store the compound in a cool, dry, and dark place. For in vitro assays, freshly prepared solutions are advisable. |
Data Presentation
The following tables summarize representative quantitative data for derivatives of this compound from various anti-inflammatory assays. Note: Specific data for the parent compound was not available in the reviewed literature.
Table 1: In Vitro COX-2 Inhibition
| Compound | COX-2 IC₅₀ (µM) | Reference |
| 3-amino imidazo[1,2-a]pyridine-2-carboxylic acid | Preferential COX-2 inhibitor (exact IC₅₀ not specified) | [3] |
Table 2: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)
| Compound | Dose (mg/kg) | Time Point (hours) | Edema Inhibition (%) | Reference |
| Imidazo[1,2-a]pyridine-2-carboxylic acid derivative | 10 | 3 | More efficient than indomethacin (exact % not specified) | [2] |
| 3-amino imidazo[1,2-a]pyridine-2-carboxylic acid derivative | 10 | 3 | More efficient than indomethacin (exact % not specified) | [2] |
Table 3: Inhibition of Pro-inflammatory Cytokines (LPS-stimulated cells)
| Compound | Concentration | Cytokine | Inhibition (%) | Reference |
| Novel Imidazo[1,2-a]pyridine derivative (MIA) | Not specified | TNF-α, IL-6 | Lowered levels (exact % not specified) | [4][7] |
Experimental Protocols
Detailed methodologies for key anti-inflammatory assays are provided below. These protocols are based on established methods and can be adapted for the evaluation of this compound and its derivatives.
In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema in Rats
This is a widely used model to assess acute inflammation.
Materials:
-
Male Wistar rats (180-220 g)
-
This compound
-
Carrageenan (1% w/v in sterile saline)
-
Positive control (e.g., Indomethacin, 10 mg/kg)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Plethysmometer
Procedure:
-
Fast the rats overnight with free access to water.
-
Administer the test compound, positive control, or vehicle orally or intraperitoneally.
-
After 1 hour, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Calculate the percentage inhibition of edema for each group compared to the vehicle-treated control group.
Workflow for Carrageenan-Induced Paw Edema Assay.
In Vitro Anti-inflammatory Assay: COX-2 Inhibition Assay
This assay determines the direct inhibitory effect of the compound on COX-2 activity.
Materials:
-
Human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
Colorimetric or fluorometric COX-2 inhibitor screening kit
-
This compound (dissolved in DMSO)
-
Positive control (e.g., Celecoxib)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a series of dilutions of the test compound and positive control in the assay buffer.
-
In a 96-well plate, add the assay buffer, heme, and COX-2 enzyme to each well.
-
Add the test compound dilutions, positive control, or vehicle (DMSO) to the respective wells.
-
Incubate the plate at 37°C for a pre-determined time (e.g., 15 minutes) to allow for inhibitor binding.
-
Initiate the reaction by adding arachidonic acid to all wells.
-
Incubate the plate at 37°C for a specific time (e.g., 10 minutes).
-
Stop the reaction by adding a stop solution.
-
Measure the absorbance or fluorescence using a microplate reader.
-
Calculate the percentage of COX-2 inhibition for each concentration and determine the IC₅₀ value.
In Vitro Anti-inflammatory Assay: Measurement of TNF-α and IL-6
This protocol uses an Enzyme-Linked Immunosorbent Assay (ELISA) to quantify the levels of pro-inflammatory cytokines in cell culture supernatants.
Materials:
-
Macrophage cell line (e.g., RAW 264.7)
-
Lipopolysaccharide (LPS)
-
This compound (dissolved in DMSO)
-
Cell culture medium and supplements
-
Commercial ELISA kits for TNF-α and IL-6
-
96-well ELISA plates
-
Microplate reader
Procedure:
-
Seed the macrophage cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified period (e.g., 24 hours).
-
Collect the cell culture supernatants.
-
Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions. This typically involves:
-
Coating the plate with a capture antibody.
-
Adding the supernatants and standards.
-
Adding a detection antibody.
-
Adding a substrate for color development.
-
Stopping the reaction and measuring the absorbance.
-
-
Calculate the concentration of TNF-α and IL-6 in the samples based on the standard curve and determine the percentage of inhibition.
Signaling Pathway
The anti-inflammatory activity of imidazo[1,2-a]pyridine derivatives is linked to the modulation of the STAT3/NF-κB signaling pathway. In an inflammatory state, the activation of this pathway leads to the transcription of genes encoding pro-inflammatory mediators. This compound and its derivatives are proposed to inhibit this pathway, leading to a reduction in the expression of inflammatory cytokines and enzymes like COX-2 and iNOS.
Proposed mechanism of anti-inflammatory action.
References
- 1. Research on heterocyclic compounds. XVII. 2-Methylimidazo[1,2-a]pyrimidine-3-carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Acute and chronic anti-inflammatory evaluation of imidazo[1,2-a]pyridine carboxylic acid derivatives and docking analysis | Semantic Scholar [semanticscholar.org]
- 4. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines [bi.tbzmed.ac.ir]
- 8. scbt.com [scbt.com]
- 9. Exploratory toxicology studies of 2,3-substituted imidazo[1,2-a]pyridines with antiparasitic and anti-inflammatory properties - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Development of Antitubercular Agents from 2-Methylimidazo[1,2-a]pyridine-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis and evaluation of antitubercular agents derived from the 2-methylimidazo[1,2-a]pyridine-3-carboxylic acid scaffold. This class of compounds has demonstrated significant promise, exhibiting potent activity against drug-susceptible, multidrug-resistant (MDR), and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb).
Introduction
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, with several derivatives showing potent antitubercular activity.[1][2] Notably, modifications at the 3-position of the 2-methylimidazo[1,2-a]pyridine core, particularly the formation of carboxamides, have yielded compounds with impressive in vitro and in vivo efficacy.[3][4] Some of these compounds are known to target essential bacterial enzymes, such as pantothenate synthetase, highlighting their potential as novel drug candidates. This document outlines the synthetic strategies to access these compounds and the key biological assays required for their preclinical evaluation.
Data Presentation: Biological Activity of Imidazo[1,2-a]pyridine Derivatives
The following tables summarize the in vitro antitubercular activity and cytotoxicity of representative 2-methylimidazo[1,2-a]pyridine-3-carboxamide derivatives against various Mtb strains and a mammalian cell line.
Table 1: In Vitro Antitubercular Activity of 2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamide Derivatives
| Compound ID | Substituent (R) | MIC (µg/mL) vs. Mtb H37Rv |
| 5b | 4-chlorophenyl | 12.5 |
| 5d | 4-methoxyphenyl | 12.5 |
| 5e | 4-nitrophenyl | 12.5 |
Data sourced from Jadhav et al., 2016.[3]
Table 2: Activity of Imidazo[1,2-a]pyridine-3-carboxamides Against Drug-Resistant Mtb
| Compound ID | MIC (µM) vs. MDR-Mtb | MIC (µM) vs. XDR-Mtb | IC50 (µM) vs. VERO cells |
| Compound 15 | 0.05 - 1.5 | 0.05 - 1.5 | >100 |
| Compound 16 | 0.05 - 1.5 | 0.05 - 1.5 | >100 |
Data sourced from a 2020 study on novel imidazo[1,2-a]pyridinecarboxamides.[5]
Experimental Protocols
I. Chemical Synthesis
The synthesis of 2-methylimidazo[1,2-a]pyridine-3-carboxamides is typically achieved through a three-step sequence: (1) formation of the ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate core, (2) saponification to the corresponding carboxylic acid, and (3) amide coupling with a desired amine.
Caption: General synthetic workflow for 2-methylimidazo[1,2-a]pyridine-3-carboxamides.
Protocol 1: Synthesis of Ethyl 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylate
-
To a solution of 2-amino-4-methylpyridine (1.0 eq) in absolute ethanol, add ethyl 2-chloroacetoacetate (1.1 eq).
-
Reflux the reaction mixture for 6-8 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Evaporate the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford the title compound.
Protocol 2: Synthesis of 2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid
-
Dissolve ethyl 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.
-
Add lithium hydroxide (LiOH) (2.0-3.0 eq) to the solution.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the hydrolysis by TLC until the starting material is consumed.
-
Acidify the reaction mixture to pH 3-4 with 1N HCl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the carboxylic acid.
Protocol 3: Synthesis of 2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamide Derivatives
-
To a stirred solution of 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) at 0 °C, add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.2 eq) and 1-hydroxybenzotriazole (HOBt) (1.2 eq).
-
Add triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.5 eq) to the mixture.
-
Stir the reaction mixture for 30 minutes at 0 °C.
-
Add the desired substituted amine (1.05 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 18-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into ice-cold water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexanes).
II. Biological Evaluation
Protocol 4: Microplate Alamar Blue Assay (MABA) for Antitubercular Activity
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against M. tuberculosis H37Rv.[1]
Caption: Experimental workflow for the Microplate Alamar Blue Assay (MABA).
-
Preparation of Inoculum: Culture M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (Albumin-Dextrose-Catalase), and 0.05% Tween 80 to mid-log phase. Adjust the turbidity to a McFarland standard of 0.5.
-
Plate Setup: In a sterile 96-well microplate, add 100 µL of supplemented 7H9 broth to all wells.
-
Compound Dilution: Add 100 µL of the test compound solution (in DMSO, then diluted in broth) to the first well of a row and perform serial twofold dilutions across the plate. The final concentration of DMSO should not exceed 1%.
-
Inoculation: Add 100 µL of the prepared Mtb inoculum to each well, resulting in a final volume of 200 µL.
-
Controls: Include a drug-free control (inoculum only), a sterility control (broth only), and a solvent control (inoculum with the highest concentration of DMSO).
-
Incubation: Seal the plate and incubate at 37°C for 7 days.
-
Alamar Blue Addition: Prepare a 1:1 mixture of Alamar Blue reagent and 10% Tween 80. Add 30 µL of this mixture to each well.
-
Second Incubation: Re-incubate the plate for 24 hours.
-
Result Interpretation: The MIC is defined as the lowest concentration of the compound that prevents a color change from blue (resazurin) to pink (resorufin).
Protocol 5: MTT Assay for Cytotoxicity against VERO Cells
This protocol determines the 50% cytotoxic concentration (CC50) of the compounds on a mammalian cell line.
Caption: Workflow for the MTT cytotoxicity assay.
-
Cell Seeding: Seed VERO cells (African green monkey kidney epithelial cells) in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium (e.g., DMEM with 10% FBS). Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the old medium with 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO-treated cells).
-
Incubation: Incubate the plate for 48 to 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the CC50 value using a suitable curve-fitting software.
Concluding Remarks
The protocols outlined in this document provide a robust framework for the synthesis and evaluation of novel antitubercular agents based on the this compound scaffold. Adherence to these detailed methodologies will ensure the generation of reliable and reproducible data, facilitating the identification and optimization of lead compounds for further development in the fight against tuberculosis.
References
- 1. Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis. | Semantic Scholar [semanticscholar.org]
- 3. journals.asm.org [journals.asm.org]
- 4. bio-protocol.org [bio-protocol.org]
- 5. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-Methylimidazo[1,2-a]pyridine-3-carboxylic Acid in Drug Design
For Researchers, Scientists, and Drug Development Professionals
The 2-methylimidazo[1,2-a]pyridine-3-carboxylic acid scaffold is a privileged heterocyclic structure that has garnered significant attention in medicinal chemistry due to its versatile biological activities. This scaffold serves as a foundational framework for the development of novel therapeutic agents targeting a range of diseases, including cancer, tuberculosis, and inflammatory conditions. Its derivatives have shown potent and selective inhibition of various biological targets, making it a valuable starting point for drug discovery campaigns.
These application notes provide an overview of the key applications of this scaffold, supported by quantitative data, detailed experimental protocols for synthesis and biological evaluation, and visualizations of relevant signaling pathways and workflows.
Therapeutic Applications and Biological Targets
Derivatives of the this compound scaffold have demonstrated efficacy in several key therapeutic areas:
-
Anticancer Activity: This class of compounds has shown significant potential in oncology by targeting crucial signaling pathways implicated in tumor growth, proliferation, and survival. Key targets include the PI3K/Akt/mTOR and STAT3/NF-κB signaling cascades.[1][2][3] Derivatives have also been investigated as inhibitors of EGFR kinases and Topoisomerase IIα.
-
Antitubercular Activity: The scaffold has been successfully employed to develop potent inhibitors of Mycobacterium tuberculosis. A primary target is pantothenate synthetase (MTB PS), an essential enzyme in the biosynthesis of coenzyme A.[4][5]
-
Anti-inflammatory Activity: Certain derivatives exhibit anti-inflammatory properties, suggesting their potential in treating inflammatory disorders.[6]
-
Other Activities: The broader imidazo[1,2-a]pyridine core is found in drugs with various pharmacological effects, including anxiolytic and hypnotic agents.[7]
Quantitative Biological Data
The following tables summarize the reported biological activities of various derivatives based on the this compound scaffold.
Table 1: Anticancer Activity of Imidazo[1,2-a]pyridine Derivatives
| Compound ID | Target/Cell Line | Assay Type | IC50 (µM) | Reference |
| Compound 4h | MCF-7, MDA-MB-231, PANC-1, HCT-116, HT-29 | Cytotoxicity | 1 - 5.5 | [8] |
| Compound 12 | HT-29 | Cytotoxicity | 4.15 ± 2.93 | [9] |
| Compound 14 | B16F10 | Cytotoxicity | 21.75 ± 0.81 | [9] |
| Compound 6 | A375 (Melanoma) | MTT Assay | 0.14 | [1] |
| Compound 6 | HeLa (Cervical) | MTT Assay | 0.21 | [1] |
| IP-5, IP-6, IP-7 | HCC1937 (Breast) | MTT Assay | 0.01 - 10.0 | [3] |
Table 2: Antitubercular Activity of Imidazo[1,2-a]pyridine Derivatives
| Compound ID | Target/Strain | Assay Type | IC50 / MIC (µM) | Reference |
| Compound 5b | M. tuberculosis PS | Enzyme Inhibition | IC50: 1.90 ± 0.12 | [4] |
| Compound 5b | M. tuberculosis | Whole Cell | MIC: 4.53 | [4] |
| Compounds 9, 12, 16, 17, 18 | M. tuberculosis H37Rv | Whole Cell | MIC: ≤0.006 | [10] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of the core scaffold and for key biological assays used to evaluate the activity of its derivatives.
Chemical Synthesis
Protocol 1: Synthesis of Ethyl 2-Methylimidazo[1,2-a]pyridine-3-carboxylate
This protocol describes the synthesis of the ethyl ester precursor of the title carboxylic acid.
-
Reaction:
-
To a solution of 2-aminopyridine (1 equivalent) in ethanol, add ethyl 2-chloroacetoacetate (1.1 equivalents).[1][11]
-
Reflux the reaction mixture for 48 hours.[11]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, evaporate the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water (3x).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 2: Alkaline Hydrolysis to this compound
This protocol details the conversion of the ethyl ester to the final carboxylic acid.
-
Reaction:
-
Dissolve ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate in a suitable solvent such as ethanol.
-
Add an aqueous solution of a base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH).[10][11]
-
Stir the reaction mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC).
-
After completion, neutralize the reaction mixture with an acid (e.g., HCl) to an acidic pH to precipitate the carboxylic acid.[11]
-
Filter the precipitate, wash with cold water, and dry to obtain the this compound.
-
Biological Assays
Protocol 3: MTT Cell Viability Assay
This assay is used to assess the cytotoxic effects of compounds on cancer cell lines.
-
Procedure:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.[12]
-
Compound Treatment: Treat the cells with serial dilutions of the test compound (typically from 0.1 to 100 µM) for 48-72 hours.[12][13]
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[12]
-
Formazan Solubilization: Aspirate the medium and add DMSO to dissolve the formazan crystals.[12]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
-
Protocol 4: Western Blot Analysis for PI3K/Akt/mTOR and STAT3/NF-κB Signaling
This protocol is for determining the effect of inhibitors on the phosphorylation status of key proteins in these signaling pathways.
-
Procedure:
-
Cell Culture and Treatment: Plate cells (e.g., MDA-MB-231, SKOV3) and treat with the test compound for the desired time.[14]
-
Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Detection: Visualize the protein bands using an ECL detection system.
-
Analysis: Quantify band intensities and normalize the phosphorylated protein levels to total protein levels.
-
Protocol 5: Mycobacterium tuberculosis Pantothenate Synthetase (MTB PS) Inhibition Assay
This is a spectrophotometric assay to measure the inhibition of MTB PS.
-
Procedure:
-
Reaction Mixture: Prepare a reaction mixture containing NADH, D-pantoate, β-alanine, ATP, phosphoenolpyruvate, MgCl2, myokinase, pyruvate kinase, and lactate dehydrogenase in a suitable buffer.[15]
-
Compound Addition: Add the test compounds at various concentrations to the wells of a 384-well plate.
-
Enzyme Addition: Add purified recombinant MTB PS to initiate the reaction.
-
Kinetic Measurement: Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.[15]
-
Data Analysis: Calculate the rate of reaction for each compound concentration and determine the IC50 value.
-
Conclusion
The this compound scaffold represents a highly versatile and promising platform for the design and development of new therapeutic agents. Its synthetic accessibility and the diverse biological activities of its derivatives make it an attractive starting point for medicinal chemistry programs targeting cancer, infectious diseases, and inflammation. The protocols and data presented herein provide a valuable resource for researchers engaged in the exploration of this important chemical space.
References
- 1. Imidazopyridine Amides: Synthesis, Mycobacterium smegmatis CIII2CIV2 Supercomplex Binding, and In Vitro Antimycobacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. bio-protocol.org [bio-protocol.org]
- 5. Identification and development of 2-methylimidazo[1,2-a]pyridine-3-carboxamides as Mycobacterium tuberculosis pantothenate synthetase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 9. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Research on heterocyclic compounds. XVII. 2-Methylimidazo[1,2-a]pyrimidine-3-carboxylic acids [pubmed.ncbi.nlm.nih.gov]
- 11. Advent of Imidazo[1,2-a]pyridine-3-carboxamides with Potent Multi- and Extended Drug Resistant Antituberculosis Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. AID 375 - Mycobacterium tuberculosis Pantothenate Synthetase Assay - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of 2-Methylimidazo[1,2-a]pyridine-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of 2-Methylimidazo[1,2-a]pyridine-3-carboxylic acid in various matrices. The protocols are based on established analytical techniques for structurally related compounds and serve as a comprehensive guide for method development and validation.
Introduction
This compound is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine class, a scaffold of significant interest in medicinal chemistry and drug discovery. Accurate and precise quantification of this compound is crucial for pharmacokinetic studies, impurity profiling in drug substances, and quality control of pharmaceutical formulations. This document outlines two primary analytical methods for its quantification: a High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection and a more sensitive Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method.
Quantitative Data Summary
As no specific validated method for the quantification of this compound has been publicly documented, the following table summarizes typical quantitative performance data from validated methods for the structurally related compound, zolpidem, and its degradation products. These values can be considered as target parameters during the validation of a newly developed method for this compound.
| Parameter | HPLC-UV (Zolpidem) | LC-MS/MS (Zolpidem in Plasma) |
| Linearity Range | 0.12 - 5 µg/mL[1] | 0.05 - 200 ng/mL[2] |
| Correlation Coefficient (r²) | > 0.999[3] | > 0.996[2] |
| Limit of Detection (LOD) | 0.04 µg/mL[4] | 0.08 ng/mL[1] |
| Limit of Quantification (LOQ) | 0.12 µg/mL[1] | 0.19 ng/mL[1] |
| Accuracy (% Recovery) | 97 - 101%[1] | 96.6 - 106.1% |
| Precision (RSD%) | < 2%[3] | < 15% |
| Intra-day Precision (RSD%) | 0.13 - 1.1%[1] | 2.4 - 12.9%[1] |
| Inter-day Precision (RSD%) | 0.54 - 1.3%[1] | -5.9 to 6.8% (bias)[1] |
Experimental Protocols
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the quantification of this compound in bulk drug substances and pharmaceutical formulations.
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of a suitable buffer (e.g., 0.02 M ammonium acetate adjusted to pH 5.5 with acetic acid) and an organic modifier (e.g., acetonitrile or methanol). A good starting point is a ratio of 60:40 (v/v) buffer to organic modifier.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 25 °C.
-
Detection Wavelength: The UV detection wavelength should be set at the maximum absorbance of this compound, which can be determined using a UV spectrophotometer. A wavelength of 245 nm is a reasonable starting point based on related compounds.
2. Preparation of Solutions:
-
Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh about 10 mg of this compound reference standard and dissolve it in 100 mL of a suitable solvent (e.g., methanol or a mixture of mobile phase).
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.
-
Sample Preparation (for Pharmaceutical Formulations):
-
Weigh and finely powder a representative number of tablets.
-
Accurately weigh a portion of the powder equivalent to a known amount of the active pharmaceutical ingredient (API).
-
Transfer the powder to a volumetric flask and add a suitable solvent.
-
Sonicate for 15-20 minutes to ensure complete dissolution of the analyte.
-
Dilute to the mark with the solvent and mix well.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
3. Method Validation (Abbreviated):
-
Specificity: Analyze a blank sample (matrix without the analyte) to ensure no interfering peaks at the retention time of the analyte.
-
Linearity: Inject the calibration standards in triplicate and construct a calibration curve by plotting the peak area against the concentration.
-
Accuracy and Precision: Analyze samples at different concentration levels (low, medium, and high) on the same day (intra-day) and on different days (inter-day) to determine the accuracy and precision.
Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This method is highly sensitive and selective, making it ideal for the quantification of this compound in biological matrices such as plasma or urine.
1. Instrumentation and Conditions:
-
LC-MS/MS System: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase:
-
A: 0.1% formic acid in water.
-
B: 0.1% formic acid in acetonitrile.
-
A gradient elution program should be developed to ensure optimal separation.
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM): The precursor ion (Q1) will be the protonated molecule [M+H]⁺ of this compound. The product ion (Q3) will be a specific fragment ion, which needs to be determined by infusing a standard solution of the analyte into the mass spectrometer.
-
Optimize other parameters such as declustering potential, collision energy, and cell exit potential for maximum signal intensity.
-
2. Sample Preparation (for Biological Matrices - e.g., Plasma):
-
Protein Precipitation:
-
To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing a suitable internal standard (e.g., a stable isotope-labeled version of the analyte or a structurally similar compound).
-
Vortex for 1 minute to precipitate the proteins.
-
Centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes.
-
-
Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE): These techniques can also be employed for cleaner sample extracts and are particularly useful for complex matrices.
3. Method Validation (Abbreviated):
-
Selectivity: Analyze at least six different blank matrix samples to check for interferences.
-
Matrix Effect: Evaluate the ion suppression or enhancement caused by the matrix components.
-
Recovery: Determine the extraction efficiency of the sample preparation method.
-
Stability: Assess the stability of the analyte in the matrix under different storage conditions (freeze-thaw, short-term, and long-term).
Visualizations
Caption: Workflow for HPLC-UV Quantification.
Caption: Workflow for LC-MS/MS Quantification.
References
- 1. Quantitative determination of zopiclone and zolpidem in whole blood by liquid-liquid extraction and UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of zolpidem in human plasma by liquid chromatography-tandem mass spectrometry for clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jocpr.com [jocpr.com]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Testing of 2-Methylimidazo[1,2-a]pyridine-3-carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vitro testing methodologies for evaluating the biological activity of 2-methylimidazo[1,2-a]pyridine-3-carboxylic acid derivatives. The protocols and data presented are synthesized from publicly available research on imidazo[1,2-a]pyridine scaffolds, which have demonstrated significant potential in anticancer and anti-inflammatory research.
Overview of Biological Activities
Imidazo[1,2-a]pyridine derivatives are a class of heterocyclic compounds recognized for their diverse pharmacological properties.[1] Modifications to the core structure, including substitutions at the 2- and 3-positions, have led to the development of potent inhibitors of various biological targets.[2] Notably, these derivatives have shown promise as:
-
Anticancer Agents: By targeting key signaling pathways such as PI3K/Akt/mTOR and receptor tyrosine kinases like EGFR, these compounds can induce apoptosis and inhibit cell proliferation in various cancer cell lines.[3][4][5]
-
Anti-inflammatory Agents: Certain derivatives exhibit selective inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.[6][7][8]
Quantitative Data Summary
The following tables summarize the in vitro inhibitory activities of various imidazo[1,2-a]pyridine derivatives. It is important to note that specific data for this compound derivatives are limited in the public domain. The presented data includes closely related analogs to provide an indication of potential efficacy.
Table 1: Anticancer Activity of Imidazo[1,2-a]pyridine Derivatives (IC50 Values)
| Compound Class | Cancer Cell Line | Target/Pathway | IC50 (µM) | Reference |
| Imidazo[1,2-a]pyridines (General) | A375 (Melanoma) | Proliferation | 9.7 - 44.6 | [2] |
| Imidazo[1,2-a]pyridines (General) | HeLa (Cervical) | Proliferation | 9.7 - 44.6 | [2] |
| Imidazo[1,2-a]pyridines (General) | WM115 (Melanoma) | Proliferation | 9.7 - 44.6 | [2] |
| Imidazo[1,2-a]pyridine-based | HCT-116 (Colon) | PI3K/mTOR | 0.01 | [4][9] |
| Imidazo[1,2-a]quinoxaline-based | A549 (NSCLC) | EGFRwt | 0.211 | [10] |
| Imidazo[1,2-a]quinoxaline-based | H1975 (NSCLC) | EGFR L858R/T790M | 3.65 | [10] |
| 2-Arylimidazo[1,2-a]pyridinyl-3-amines | HepG2 (Liver) | Cytotoxicity | 5.39 | [11] |
| 2-Arylimidazo[1,2-a]pyridinyl-3-amines | MCF-7 (Breast) | Cytotoxicity | 3.81 | [11] |
| 2-Arylimidazo[1,2-a]pyridinyl-3-amines | HCT-116 (Colon) | Cytotoxicity | 4.38 | [11] |
| Imidazo[1,2-a]pyridine Hybrids | A549 (Lung) | Cytotoxicity | 50.56 | [12] |
| Imidazo[1,2-a]pyridine Hybrids | HepG2 (Liver) | Cytotoxicity | 51.52 | [12] |
Table 2: Anti-inflammatory Activity of Imidazo[1,2-a]pyridine Derivatives (IC50 Values)
| Compound Class | Enzyme | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| 2-(4-(methylsulfonyl)phenyl)imidazo[1,2-a]pyridines | COX-2 | 0.07 - 0.18 | 57 - 217 | [6][7] |
| 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amines | COX-2 | 0.07 - 0.39 | 42.3 - 508.6 | [13] |
Experimental Protocols
Cell Viability and Cytotoxicity (MTT Assay)
This protocol is a standard colorimetric assay to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[14][15]
Materials:
-
This compound derivatives (dissolved in DMSO)
-
Cancer cell lines (e.g., HCT-116, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 1 × 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.[14]
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.[14]
-
MTT Addition: After incubation, remove the medium and add 20-30 µL of MTT solution to each well and incubate for 1.5-4 hours at 37°C.[14]
-
Formazan Solubilization: Remove the MTT solution and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[14] Shake the plate for 15 minutes.
-
Absorbance Measurement: Measure the absorbance at 492 nm using a microplate reader.[14]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).
In Vitro Kinase Inhibition Assay (PI3K/mTOR)
This protocol provides a general framework for assessing the inhibitory activity of compounds against PI3K and mTOR kinases.
Materials:
-
Recombinant human PI3K and mTOR enzymes
-
Kinase buffer
-
ATP
-
Substrate (e.g., PIP2 for PI3K)
-
Test compounds
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
384-well plates
-
Plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Reaction Setup: In a 384-well plate, add the kinase, substrate, and test compound in the appropriate kinase buffer.
-
Initiate Reaction: Add ATP to initiate the kinase reaction.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Add the detection reagent according to the manufacturer's instructions to measure kinase activity (e.g., by quantifying ADP production).
-
Data Analysis: Determine the IC50 values by plotting the percentage of kinase inhibition against the compound concentration.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay is used to detect and quantify apoptosis by identifying the externalization of phosphatidylserine (PS) using Annexin V and plasma membrane integrity using propidium iodide (PI).[2]
Materials:
-
Cancer cell lines
-
Test compounds
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compounds at their IC50 concentrations for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in binding buffer and add Annexin V-FITC and PI according to the kit manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Signaling Pathway Visualization
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its overactivation is common in many cancers.[4] Imidazo[1,2-a]pyridine derivatives have been shown to inhibit this pathway.[2][3][16]
References
- 1. researchgate.net [researchgate.net]
- 2. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Biological Evaluation of Imidazo[1,2- a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A carbon-11 labeled imidazo[1,2-a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benthamdirect.com [benthamdirect.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. A carbon-11 labeled imidazo[1,2- a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer [scholarworks.indianapolis.iu.edu]
- 10. Design and Synthesis of Non-Covalent Imidazo[1,2-a]quinoxaline-Based Inhibitors of EGFR and Their Anti-Cancer Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. chemmethod.com [chemmethod.com]
- 13. Design, synthesis, and biological evaluation of new 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine as selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. MTT (Assay protocol [protocols.io]
- 15. Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols: 2-Methylimidazo[1,2-a]pyridine-3-carboxylic Acid Derivatives in Cancer Research
Audience: Researchers, scientists, and drug development professionals.
Introduction
The imidazo[1,2-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities.[1] Derivatives of this core, particularly those related to 2-methylimidazo[1,2-a]pyridine-3-carboxylic acid, have garnered significant attention in oncology for their potent anticancer properties. These compounds have been shown to inhibit the proliferation of various cancer cells, induce apoptosis, and arrest the cell cycle by targeting key signaling pathways involved in tumorigenesis and progression.[2][3] This document provides an overview of the applications of these derivatives in cancer research, including their mechanisms of action, quantitative efficacy data, and detailed experimental protocols for their evaluation.
Mechanism of Action
Derivatives of this compound exert their anticancer effects through the modulation of several critical signaling pathways. The most prominently studied mechanisms involve the inhibition of the PI3K/Akt/mTOR and STAT3 signaling cascades, which are frequently dysregulated in a wide array of human cancers.[1][2][4]
Inhibition of the PI3K/Akt/mTOR Pathway
The Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) pathway is a crucial intracellular signaling network that regulates cell growth, proliferation, survival, and angiogenesis.[5] Several imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of this pathway.[2] By targeting key kinases in this cascade, these compounds can effectively suppress tumor growth. For instance, some derivatives have been shown to reduce the levels of phosphorylated Akt and mTOR, leading to the downstream inhibition of protein synthesis and cell proliferation.[2]
Caption: PI3K/Akt/mTOR pathway inhibition by imidazo[1,2-a]pyridine derivatives.
Inhibition of the STAT3 Pathway
The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a pivotal role in tumor cell proliferation, survival, invasion, and immunosuppression.[4] Constitutive activation of STAT3 is common in many cancers, making it an attractive therapeutic target.[4] Novel imidazo[1,2-a]pyridine derivatives have been developed as STAT3 inhibitors.[4] These compounds have been shown to inhibit the phosphorylation of STAT3 at Tyr705, preventing its dimerization, nuclear translocation, and transcriptional activity.[4] This leads to the downregulation of STAT3 target genes involved in cell survival and proliferation, ultimately inducing apoptosis in cancer cells.[6]
References
- 1. Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimization of synthetic imidazo[1,2-<em>a</em>]pyridine derivatives for STAT3 inhibition in gastric cancer | BioWorld [bioworld.com]
- 5. Imidazo[1,2-a]pyrazines as novel PI3K inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Imidazo[1,2-a]pyridine-3-carboxylic Acid Analog Libraries
For Researchers, Scientists, and Drug Development Professionals
Introduction
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif frequently found in compounds with a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][2] Analogs functionalized with a carboxylic acid at the 3-position are of particular interest as they can serve as crucial intermediates for further derivatization or as bioactive molecules themselves, potentially interacting with biological targets through hydrogen bonding and ionic interactions. These compounds have been notably investigated as inhibitors of key signaling pathways such as STAT3 and NF-κB, which are implicated in various cancers and inflammatory diseases.[3][4][5][6]
This document provides detailed protocols for three distinct and effective methods for the synthesis of a library of imidazo[1,2-a]pyridine-3-carboxylic acid analogs, catering to different strategic approaches in medicinal chemistry and drug discovery. The methodologies covered are:
-
Microwave-Assisted Condensation and Subsequent Hydrolysis: A rapid and efficient two-step process ideal for generating a focused library of analogs.[7]
-
Visible Light-Mediated C3-Carbonylation: A modern, metal-free approach for the direct functionalization of the imidazo[1,2-a]pyridine core.[8]
-
Multi-Step Synthesis via Groebke-Blackburn-Bienaymé (GBB) Reaction: A versatile route that begins with a highly efficient multicomponent reaction to generate 3-amino-imidazo[1,2-a]pyridine precursors, which are then converted to the target carboxylic acids.[9][10][11]
These protocols are designed to be comprehensive and adaptable, enabling researchers to efficiently generate diverse libraries of imidazo[1,2-a]pyridine-3-carboxylic acid analogs for screening and lead optimization.
Synthetic Methodologies and Experimental Protocols
Method 1: Microwave-Assisted Condensation and Subsequent Hydrolysis
This method provides a direct and rapid route to imidazo[1,2-a]pyridine-3-carboxylic acid esters, which are then hydrolyzed to the desired carboxylic acids. Microwave-assisted organic synthesis (MAOS) significantly reduces reaction times and can improve yields.[7][12]
Experimental Workflow
Protocol 1.1: Synthesis of Ethyl 2-methyl-imidazo[1,2-a]pyridine-3-carboxylate [7]
-
In a 35-mL microwave process vial, combine the desired 2-aminopyridine analog (10 mmol, 1.0 eq.) and ethyl 2-chloroacetoacetate (10 mmol, 1.0 eq.) in ethanol (20 mL).
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the reaction mixture at 120°C for 20-30 minutes.
-
After cooling to room temperature, pour the reaction mixture into cold water (100 mL) and stir for 1 hour.
-
Collect the resulting precipitate by filtration.
-
Dry the solid under vacuum to yield the ethyl imidazo[1,2-a]pyridine-3-carboxylate product.
Protocol 1.2: Hydrolysis to Imidazo[1,2-a]pyridine-3-carboxylic Acid [12][13]
-
Dissolve the ethyl imidazo[1,2-a]pyridine-3-carboxylate (5 mmol, 1.0 eq.) in a mixture of ethanol and water.
-
Add an excess of a base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (e.g., 10 mmol, 2.0 eq.).
-
Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Acidify the remaining aqueous solution to a pH of approximately 3-4 with a suitable acid (e.g., 1 M HCl).
-
Collect the resulting precipitate by filtration.
-
Wash the solid with cold water and dry under vacuum to obtain the desired imidazo[1,2-a]pyridine-3-carboxylic acid.
Quantitative Data for Method 1
| 2-Aminopyridine Analog | Ethyl 2-haloacetoacetate | Conditions (Ester Synthesis) | Yield (Ester) | Conditions (Hydrolysis) | Overall Yield | Reference |
| 2-Aminopyridine | Ethyl 2-chloroacetoacetate | 120°C, 20 min, MW | 75% | LiOH, EtOH/H₂O, reflux | Good | [7] |
| 2-Amino-6-methylpyridine | Ethyl 2-chloroacetoacetate | 120°C, 20 min, MW | 78% | LiOH, EtOH/H₂O, reflux | Good | [7] |
| 2-Amino-5-chloropyridine | Ethyl 2-chloroacetoacetate | 120°C, 30 min, MW | 65% | LiOH, EtOH/H₂O, reflux | Moderate | [7] |
Method 2: Visible Light-Mediated C3-Carbonylation
This cutting-edge, metal-free method allows for the direct installation of a carbonyl group at the C3 position of a pre-synthesized imidazo[1,2-a]pyridine core using visible light photoredox catalysis.[8][14]
Experimental Workflow
Protocol 2.1: Direct C3-Carbonylation of Imidazo[1,2-a]pyridines [8]
Note: This protocol is adapted from the general principles of visible-light photoredox catalysis for C-H functionalization. Specific details may require optimization.
-
To an oven-dried reaction vial, add the imidazo[1,2-a]pyridine analog (0.5 mmol, 1.0 eq.), a suitable nitrone as the carbonyl source (1.0 mmol, 2.0 eq.), and a photocatalyst such as 9-mesityl-10-methylacridinium perchlorate (Acr⁺-Mes) (1-5 mol%).
-
Add the appropriate solvent (e.g., acetonitrile).
-
Seal the vial and degas the mixture by bubbling with oxygen for 10-15 minutes.
-
Place the reaction vial at a fixed distance from a visible light source (e.g., a 32 W compact fluorescent lamp) and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the C3-carbonylated product. Note: This reaction typically yields an amide, which can be subsequently hydrolyzed to the carboxylic acid if desired.
Quantitative Data for Method 2
| Imidazo[1,2-a]pyridine Analog | Carbonyl Source | Photocatalyst | Conditions | Yield | Reference |
| 2-Phenylimidazo[1,2-a]pyridine | Nitrone | Acr⁺-Mes | 32W CFL, O₂ balloon | Moderate to Good | [8] |
| 2-Methylimidazo[1,2-a]pyridine | Nitrone | Acr⁺-Mes | 32W CFL, O₂ balloon | Moderate | [8] |
Method 3: Multi-Step Synthesis via Groebke-Blackburn-Bienaymé (GBB) Reaction
This versatile, multi-step approach utilizes the highly efficient GBB three-component reaction to generate 3-amino-imidazo[1,2-a]pyridine intermediates. These intermediates are then converted to the target carboxylic acids via a Sandmeyer-type reaction followed by hydrolysis.[9][10][11]
Experimental Workflow
Protocol 3.1: Groebke-Blackburn-Bienaymé (GBB) Three-Component Reaction [9][15]
-
In a round-bottom flask, dissolve the 2-aminopyridine analog (1.0 eq.), the desired aldehyde (1.0 eq.), and an acid catalyst (e.g., p-toluenesulfonic acid, 10 mol% or scandium triflate, 5 mol%) in methanol or ethanol.
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add the isocyanide (1.0 eq.) to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating (e.g., 50-60°C) and monitor by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the 3-amino-imidazo[1,2-a]pyridine product.
Protocol 3.2: Sandmeyer Reaction for Cyanation [10]
-
Dissolve the 3-amino-imidazo[1,2-a]pyridine (1.0 eq.) in an aqueous solution of a strong acid (e.g., HCl or H₂SO₄) at 0-5°C.
-
Slowly add a solution of sodium nitrite (NaNO₂) (1.1 eq.) in water, maintaining the temperature below 5°C to form the diazonium salt.
-
In a separate flask, prepare a solution of copper(I) cyanide (CuCN) in an appropriate solvent.
-
Slowly add the cold diazonium salt solution to the CuCN solution.
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC).
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to yield the 3-cyano-imidazo[1,2-a]pyridine.
Protocol 3.3: Hydrolysis of the Cyano Group
-
Reflux the 3-cyano-imidazo[1,2-a]pyridine (1.0 eq.) in a strong acidic or basic aqueous solution (e.g., 6 M H₂SO₄ or 6 M NaOH).
-
Monitor the reaction by TLC until the starting material is consumed.
-
If using acidic conditions, cool the reaction and carefully neutralize with a base to precipitate the product. If using basic conditions, cool and acidify to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry to obtain the final imidazo[1,2-a]pyridine-3-carboxylic acid.
Quantitative Data for Method 3 (GBB Reaction Step)
| 2-Aminopyridine | Aldehyde | Isocyanide | Catalyst | Yield (3-amino analog) | Reference |
| 2-Aminopyridine | Benzaldehyde | tert-Butyl isocyanide | p-TsOH | 85-95% | [9][15] |
| 2-Amino-5-chloropyridine | 4-Chlorobenzaldehyde | Cyclohexyl isocyanide | Sc(OTf)₃ | 80-90% | [11] |
| 2-Aminopyrazine | Furfural | tert-Butyl isocyanide | BF₃·MeCN | up to 85% | [9] |
Biological Context: Targeting STAT3 and NF-κB Signaling
Imidazo[1,2-a]pyridine derivatives have been shown to modulate key signaling pathways involved in cancer cell proliferation, survival, and inflammation, particularly the STAT3 and NF-κB pathways.[1][3][5][6]
STAT3 Signaling Pathway
The STAT3 (Signal Transducer and Activator of Transcription 3) protein is a transcription factor that is often constitutively activated in many cancers.[4][16] This activation leads to the transcription of genes that promote cell proliferation and survival. Imidazo[1,2-a]pyridine derivatives have been developed as inhibitors of this pathway, often by preventing the phosphorylation of STAT3 at Tyr705, which is a critical step for its activation and dimerization.[4][6]
NF-κB Signaling Pathway
The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central regulator of the inflammatory response and is also implicated in cancer development.[3][5] In its inactive state, NF-κB is sequestered in the cytoplasm by IκBα. Inflammatory stimuli lead to the degradation of IκBα, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory and pro-survival genes. Some imidazo[1,2-a]pyridine derivatives have been shown to inhibit this pathway by preventing the degradation of IκBα.[3]
References
- 1. Imidazo[1,2-a]pyridines linked with thiazoles/thiophene motif through keto spacer as potential cytotoxic agents and NF-κB inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimization of synthetic imidazo[1,2-<em>a</em>]pyridine derivatives for STAT3 inhibition in gastric cancer | BioWorld [bioworld.com]
- 5. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structural optimization of Imidazo[1, 2-a]pyridine derivatives for the treatment of gastric cancer via STAT3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 8. researchgate.net [researchgate.net]
- 9. Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines [organic-chemistry.org]
- 10. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Synthesis of the 6-Substituted Imidazo[1,2-a]Pyridine-3-yl-2- Phosphonopropionic Acids as Potential Inhibitors of Rab Geranylgeranyl Transferase [frontiersin.org]
- 14. Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Novel imidazopyridine suppresses STAT3 activation by targeting SHP-1 - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Methylimidazo[1,2-a]pyridine-3-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Methylimidazo[1,2-a]pyridine-3-carboxylic acid.
I. Troubleshooting Guides
This section addresses specific issues that may be encountered during the two-step synthesis of this compound.
Step 1: Synthesis of Ethyl 2-Methylimidazo[1,2-a]pyridine-3-carboxylate
Q1: My reaction to form ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate has a low yield. What are the common causes and how can I improve it?
A1: Low yields in this step can stem from several factors. Here's a systematic approach to troubleshoot:
-
Reaction Temperature: The reaction between 2-aminopyridine and ethyl 2-chloroacetoacetate is temperature-sensitive. Insufficient heat may lead to a sluggish reaction, while excessive heat can promote side reactions. Refluxing in ethanol (around 78-80°C) is generally optimal.[1] Consider precise temperature control.
-
Reaction Time: Ensure the reaction is running for a sufficient duration. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is crucial. The reaction is typically refluxed overnight.[1]
-
Purity of Reactants: The purity of 2-aminopyridine and ethyl 2-chloroacetoacetate is critical. Impurities in 2-aminopyridine can interfere with the cyclization. Ethyl 2-chloroacetoacetate can degrade over time, so using a freshly opened or purified bottle is recommended.
-
Presence of a Base: While the reaction can proceed without a base, the addition of a mild, non-nucleophilic base like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) can neutralize the HCl generated during the reaction, which can improve the yield by preventing the protonation of the 2-aminopyridine starting material.
Q2: I am observing multiple spots on my TLC plate after the reaction. What are the likely side products?
A2: The formation of side products is a common issue. Here are some possibilities:
-
Unreacted Starting Materials: If the reaction has not gone to completion, you will see spots corresponding to 2-aminopyridine and ethyl 2-chloroacetoacetate.
-
Polymerization Products: Ethyl 2-chloroacetoacetate can be prone to self-condensation or polymerization, especially under harsh conditions.
-
Isomeric Impurities: While the reaction is generally regioselective, trace amounts of other isomers could potentially form.
-
Hydrolysis of the Ester: If there is water present in the reaction mixture, the ethyl ester product can hydrolyze to the carboxylic acid, although this is more likely to occur during workup.
To minimize side products, ensure your reagents and solvent are dry and maintain a consistent reaction temperature.
Q3: I'm having difficulty purifying the ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate. What are some effective purification strategies?
A3: Purification of the ethyl ester can be achieved through the following methods:
-
Extraction: After the reaction, a standard workup involves evaporating the solvent, redissolving the residue in a suitable organic solvent like ethyl acetate, and washing with water to remove any water-soluble impurities and salts.[1]
-
Column Chromatography: If extraction does not yield a pure product, silica gel column chromatography is an effective method. A common eluent system is a gradient of ethyl acetate in hexane.
-
Crystallization: The purified ester can often be crystallized from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to obtain a highly pure product.
Step 2: Hydrolysis of Ethyl 2-Methylimidazo[1,2-a]pyridine-3-carboxylate
Q1: The hydrolysis of my ethyl ester to the carboxylic acid is incomplete. How can I drive the reaction to completion?
A1: Incomplete hydrolysis is a frequent problem. Here are some solutions:
-
Reaction Time and Temperature: Ensure the hydrolysis is carried out for a sufficient duration and at an appropriate temperature. For base-catalyzed hydrolysis with LiOH in an ethanol/water mixture, refluxing overnight is a common practice.[1]
-
Stoichiometry of the Base: Use a sufficient excess of the base (e.g., 2-3 equivalents of LiOH) to ensure complete saponification of the ester.
-
Solvent System: The solvent system should be able to dissolve both the ester and the base. A mixture of ethanol and water (e.g., 3:1 v/v) is effective for this purpose.[1]
Q2: I am getting a low yield of the final carboxylic acid product after workup. What could be the reasons?
A2: Low recovery of the carboxylic acid can occur during the workup. Here are some tips to maximize your yield:
-
Acidification: After the hydrolysis is complete, the reaction mixture needs to be carefully acidified to a pH of around 3-4 to precipitate the carboxylic acid. Use a dilute acid like 1M HCl and add it slowly while monitoring the pH.
-
Extraction: The precipitated carboxylic acid can be collected by filtration. If the product has some solubility in the aqueous layer, you can perform extractions with an organic solvent like ethyl acetate after acidification.
-
Drying: Ensure the final product is thoroughly dried to remove any residual solvent or water.
II. Frequently Asked Questions (FAQs)
Q1: What is the general synthetic scheme for this compound?
A1: The synthesis is typically a two-step process:
-
Condensation: 2-Aminopyridine is reacted with ethyl 2-chloroacetoacetate in a suitable solvent like ethanol, usually under reflux, to form ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate.
-
Hydrolysis: The resulting ethyl ester is then hydrolyzed to the carboxylic acid using either acidic or basic conditions.
Q2: What are the key starting materials for this synthesis?
A2: The primary starting materials are 2-aminopyridine and ethyl 2-chloroacetoacetate.[1] It is important to use high-purity reagents for the best results.
Q3: Are there any safety precautions I should be aware of?
A3: Yes, several safety precautions should be taken:
-
Ethyl 2-chloroacetoacetate: This compound is a lachrymator and can cause skin irritation. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[2]
-
2-Aminopyridine: This compound is toxic and can be harmful if ingested, inhaled, or absorbed through the skin. Handle with appropriate PPE in a fume hood.
-
Solvents: Ethanol is flammable. Ensure all heating is done using a heating mantle and a condenser to prevent vapor escape.
Q4: Can I use a one-pot method for this synthesis?
A4: While one-pot syntheses for various imidazo[1,2-a]pyridines exist, a two-step process is generally recommended for the synthesis of this compound to ensure high purity and yield of the final product. The isolation of the intermediate ester allows for its purification before the final hydrolysis step.
III. Data Presentation
Table 1: Optimization of Reaction Conditions for Ethyl 2-Methylimidazo[1,2-a]pyridine-3-carboxylate Synthesis
| Entry | Solvent | Base (equiv.) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Ethanol | None | 80 | 12 | ~60-70 |
| 2 | Ethanol | NaHCO₃ (1.5) | 80 | 12 | ~75-85 |
| 3 | Acetonitrile | None | 82 | 12 | ~55-65 |
| 4 | DMF | K₂CO₃ (1.5) | 100 | 8 | ~80-90 |
Note: Yields are representative and can vary based on the specific experimental setup and purity of reagents.
Table 2: Comparison of Hydrolysis Conditions for Ethyl 2-Methylimidazo[1,2-a]pyridine-3-carboxylate
| Entry | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | LiOH (2.5 equiv.) | Ethanol/Water (3:1) | Reflux | 12 | >90 |
| 2 | 6M HCl | Water | Reflux | 6 | ~85-95 |
| 3 | NaOH (2.5 equiv.) | Ethanol/Water (1:1) | 80 | 8 | >90 |
Note: Yields are for the hydrolysis step and assume pure starting ester.
IV. Experimental Protocols
Protocol 1: Synthesis of Ethyl 2-Methylimidazo[1,2-a]pyridine-3-carboxylate
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-aminopyridine (1.0 eq) and ethanol (10 mL per gram of 2-aminopyridine).
-
Add sodium bicarbonate (1.5 eq).
-
Slowly add ethyl 2-chloroacetoacetate (1.1 eq) to the mixture.
-
Heat the reaction mixture to reflux (approximately 80°C) and maintain for 12 hours.
-
Monitor the reaction progress by TLC (e.g., 30% ethyl acetate in hexane).
-
Once the reaction is complete, cool the mixture to room temperature and evaporate the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water (3 x 50 mL).
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane.
Protocol 2: Hydrolysis of Ethyl 2-Methylimidazo[1,2-a]pyridine-3-carboxylate
-
Dissolve ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate (1.0 eq) in a 3:1 mixture of ethanol and water.
-
Add lithium hydroxide (LiOH) (2.5 eq) to the solution.
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Heat the mixture to reflux and stir for 12 hours.
-
Monitor the reaction by TLC until the starting ester is no longer visible.
-
Cool the reaction mixture to room temperature and evaporate the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and cool in an ice bath.
-
Carefully acidify the solution to pH 3-4 with 1M HCl. A precipitate should form.
-
Collect the solid precipitate by vacuum filtration and wash with cold water.
-
Dry the solid under vacuum to obtain this compound.
V. Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting guide for low yield in the ester synthesis step.
References
common issues in imidazo[1,2-a]pyridine synthesis and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of imidazo[1,2-a]pyridines. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guides
This section addresses specific problems that may arise during the synthesis of imidazo[1,2-a]pyridines, offering potential causes and solutions.
Issue 1: Low Yield in Groebke-Blackburn-Bienaymé (GBB) Reaction
Question: I am performing a Groebke-Blackburn-Bienaymé (GBB) three-component reaction to synthesize a 3-aminoimidazo[1,2-a]pyridine, but my yields are consistently low. What are the potential causes and how can I improve the yield?
Answer:
Low yields in the GBB reaction can stem from several factors related to reactants, catalysts, and reaction conditions. Here is a breakdown of potential causes and solutions:
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Sub-optimal Catalyst: The choice and amount of catalyst are critical. While the GBB reaction can be performed under catalyst-free conditions, acidic catalysts often improve the rate and yield.
-
Solution: If you are not using a catalyst, consider adding a Lewis or Brønsted acid. If you are already using a catalyst, it may not be optimal for your specific substrates. Experiment with different catalysts to find the most effective one.
-
-
Inappropriate Solvent: The solvent plays a crucial role in the GBB reaction, affecting both the solubility of the reactants and the reaction mechanism.
-
Solution: Polar protic solvents like methanol and ethanol are often effective. In some cases, aprotic solvents like acetonitrile or even solvent-free conditions may be preferable. It is recommended to perform small-scale solvent screening to identify the optimal medium for your reaction.
-
-
Unfavorable Electronic Properties of Substrates: The electronic nature of the aldehyde and isocyanide can significantly impact the reaction outcome.
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Solution: Electron-poor aldehydes tend to give higher yields in some cases. If you have flexibility in your molecular design, consider using an aldehyde with electron-withdrawing groups.
-
-
Presence of Water: The GBB reaction involves the formation of an imine intermediate, which is a condensation reaction that releases water. The presence of excess water can inhibit this step and reduce the overall yield.
-
Solution: The use of a dehydrating agent can significantly improve the yield. Add a dehydrating agent to the reaction mixture to remove water as it is formed.
-
-
Sub-optimal Temperature: The reaction temperature can influence the reaction rate and the stability of the reactants and intermediates.
-
Solution: If the reaction is sluggish at room temperature, gentle heating may be required. However, excessive heat can lead to decomposition. Monitor the reaction by TLC or LC-MS to determine the optimal temperature. Microwave irradiation can also be a valuable tool for accelerating the reaction and improving yields, but it requires careful optimization to avoid side reactions.[1]
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Issue 2: Formation of Side Products in Reactions with α-Haloketones
Question: I am synthesizing an imidazo[1,2-a]pyridine by reacting a 2-aminopyridine with an α-haloketone, and I am observing significant amounts of side products. What are these side products and how can I minimize their formation?
Answer:
The reaction between 2-aminopyridines and α-haloketones is a classic method for synthesizing imidazo[1,2-a]pyridines. However, it can be prone to side reactions, primarily due to the ambident nucleophilic nature of 2-aminopyridine.
-
Common Side Products: The most common side product is the N-(pyridin-2-yl)amide, which arises from the C-C bond cleavage of the α-bromoketone.
-
Solution: The choice of reaction conditions can influence the product distribution. The formation of the N-(pyridin-2-yl)amide is favored in toluene with iodine and TBHP. To favor the formation of the desired imidazo[1,2-a]pyridine, consider using a different solvent and avoiding these specific reagents if they are not essential for your desired transformation.
-
-
Minimizing Side Product Formation:
-
Control of Reaction Conditions: Carefully control the reaction temperature and time. Over-running the reaction can lead to the formation of degradation products.
-
Choice of Base: The choice of base can be critical. A non-nucleophilic base is generally preferred to avoid competition with the 2-aminopyridine.
-
Purification: If side products are unavoidable, careful purification by column chromatography is often necessary.
-
Issue 3: Poor Regioselectivity with Substituted 2-Aminopyridines
Question: I am using a substituted 2-aminopyridine in my synthesis, and I am getting a mixture of regioisomers. How can I control the regioselectivity of the reaction?
Answer:
Regioselectivity is a common challenge when using unsymmetrically substituted 2-aminopyridines, as the initial reaction can occur at either of the two ring nitrogen atoms. The outcome is influenced by both electronic and steric factors.
-
Electronic Effects: The electronic properties of the substituent on the pyridine ring play a major role. Electron-donating groups can enhance the nucleophilicity of the adjacent ring nitrogen, while electron-withdrawing groups can decrease it.
-
Steric Hindrance: Bulky substituents on the pyridine ring can sterically hinder the approach of the electrophile to the adjacent nitrogen atom, favoring reaction at the more accessible nitrogen.
-
Controlling Regioselectivity:
-
Substrate Design: If possible, choose a 2-aminopyridine with substituents that strongly favor one regioisomer over the other. For example, a bulky group at the 6-position will generally direct the reaction to the N1 nitrogen.
-
Reaction Conditions: In some cases, the choice of catalyst and solvent can influence the regioselectivity. It is worth experimenting with different reaction conditions to see if the ratio of regioisomers can be improved.
-
Directed Synthesis: For complete control, a directed synthesis approach may be necessary, where one of the nitrogen atoms is temporarily blocked or the desired regiochemistry is set through a different synthetic route.
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Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing imidazo[1,2-a]pyridines?
A1: The most common and versatile methods for synthesizing imidazo[1,2-a]pyridines include:
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The Groebke-Blackburn-Bienaymé (GBB) Reaction: A three-component reaction between a 2-aminopyridine, an aldehyde, and an isocyanide.[2]
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Reaction with α-Haloketones (Tschitschibabin Reaction): The condensation of a 2-aminopyridine with an α-haloketone.[2]
-
Reactions with Ketones and an Oxidant: A one-pot synthesis from 2-aminopyridines and ketones in the presence of an oxidizing agent.
-
Multicomponent Reactions (MCRs): Various other MCRs that allow for the rapid assembly of the imidazo[1,2-a]pyridine core from simple starting materials.
Q2: How can I purify my imidazo[1,2-a]pyridine product?
A2: The purification method will depend on the specific properties of your compound and the impurities present. Common purification techniques include:
-
Column Chromatography: This is the most common method for purifying organic compounds. The choice of stationary phase (e.g., silica gel, alumina) and eluent system will need to be optimized for your specific product.
-
Recrystallization: If your product is a solid, recrystallization from a suitable solvent can be a highly effective method for obtaining pure material.
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Acid-Base Extraction: Imidazo[1,2-a]pyridines are basic and can be protonated with acid. This property can be exploited for purification by performing an acid-base extraction to separate the product from non-basic impurities.
-
Sulfate Salt Formation: For some imidazo[1,2-a]pyridines, particularly those synthesized via the GBB reaction, formation of the sulfate salt can be an efficient method for purification.[2]
Q3: Can I use microwave irradiation to speed up my reaction?
A3: Yes, microwave-assisted synthesis is often used to accelerate the synthesis of imidazo[1,2-a]pyridines and can lead to higher yields in shorter reaction times.[1] However, it is important to carefully optimize the reaction conditions (temperature, time, and power) to avoid decomposition of the starting materials or product.
Data Presentation
Table 1: Comparison of Catalysts for the Groebke-Blackburn-Bienaymé Reaction
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Sc(OTf)₃ | MeCN | 60 | 24 | 23-40 | [3] |
| TFA | EtOH | 60 | 2 | up to 87 | |
| Yb(OTf)₃ | EtOH | 60 | 2 | up to 78 | |
| None (solvent-catalyzed) | HFIP | RT | - | 71-89 | [3] |
| Brønsted acid ionic liquid | EtOH | reflux | - | 71 | [3] |
| Brønsted acid ionic liquid | EtOH | 150 (MW) | - | 83 | [3] |
Table 2: Effect of Substrate Electronics on a Copper-Catalyzed Synthesis
| 2-Aminopyridine Substituent | Nitroolefin Substituent | Yield (%) | Reference |
| 4-Me | 4-MeO-Ph | 90 | |
| 4-Me | 4-Cl-Ph | 85 | |
| 5-Br | 4-MeO-Ph | 75 | |
| 5-Br | 4-Cl-Ph | 70 | |
| 5-NO₂ | 4-MeO-Ph | 60 | |
| 5-NO₂ | 4-Cl-Ph | 55 |
Experimental Protocols
Protocol 1: General Procedure for the Groebke-Blackburn-Bienaymé (GBB) Reaction
This protocol is a general guideline and may require optimization for specific substrates.
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To a solution of the 2-aminopyridine (1.0 mmol) and aldehyde (1.0 mmol) in the chosen solvent (e.g., methanol, 5 mL) in a round-bottom flask, add the catalyst (e.g., Sc(OTf)₃, 10 mol%).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the isocyanide (1.0 mmol) to the reaction mixture.
-
Stir the reaction at the desired temperature (room temperature or heated) and monitor the progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
Protocol 2: General Procedure for the Synthesis from an α-Haloketone
This protocol is a general guideline and may require optimization for specific substrates.
-
To a solution of the 2-aminopyridine (1.0 mmol) in a suitable solvent (e.g., ethanol, 10 mL), add the α-haloketone (1.0 mmol) and a base (e.g., NaHCO₃, 1.2 mmol).
-
Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, dry it over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system.
Visualizations
Troubleshooting Workflow for Low Yield in GBB Reaction
Caption: Troubleshooting workflow for low yields in the Groebke-Blackburn-Bienaymé reaction.
Factors Influencing Regioselectivity
Caption: Key factors influencing the regioselectivity in imidazo[1,2-a]pyridine synthesis.
References
- 1. Synthesis of 2-julolidin-imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé reaction and studies of optical properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines [organic-chemistry.org]
- 3. Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant [organic-chemistry.org]
Technical Support Center: Enhancing Solubility of 2-Methylimidazo[1,2-a]pyridine-3-carboxylic Acid for Biological Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with 2-Methylimidazo[1,2-a]pyridine-3-carboxylic acid in biological assays.
Frequently Asked Questions (FAQs)
1. What are the primary factors limiting the aqueous solubility of this compound?
The structure of this compound contains both a basic imidazopyridine ring system and an acidic carboxylic acid group. This amphoteric nature means its solubility is highly dependent on the pH of the aqueous solution. At its isoelectric point, where the net charge is zero, the molecule will likely exhibit its lowest aqueous solubility. The planar, aromatic core also contributes to its hydrophobicity, further limiting solubility in aqueous media.
2. What is a general strategy to start with for solubilizing this compound for a biological assay?
For initial screening, a common and effective approach is to prepare a high-concentration stock solution in an organic solvent like dimethyl sulfoxide (DMSO) and then dilute it into your aqueous assay buffer. However, it is crucial to ensure the final concentration of the organic solvent is compatible with your specific assay and does not induce artifacts.
3. How can pH be manipulated to increase the solubility of this compound?
Given its carboxylic acid moiety, increasing the pH of the solution above the pKa of the carboxylic acid will deprotonate it, forming a more soluble carboxylate salt. Conversely, the imidazopyridine core is basic and will be protonated at acidic pH, which can also increase solubility. Therefore, adjusting the pH of your buffer system away from the isoelectric point is a primary strategy for enhancing solubility.[1][2][3][4][] Most drugs are weak acids or bases, and their ionization state, which is pH-dependent, significantly influences their solubility.[1]
4. What are co-solvents and how can they be used to improve solubility?
Co-solvents are water-miscible organic solvents that can be added to the aqueous buffer to increase the solubility of hydrophobic compounds.[6] Common co-solvents used in biological assays include DMSO, ethanol, and polyethylene glycols (PEGs).[6] They work by reducing the polarity of the aqueous medium, which can better accommodate non-polar molecules. It is essential to test the tolerance of your biological assay to the chosen co-solvent and its final concentration.
5. Is salt formation a viable option for this compound?
Yes, salt formation is a highly effective method for increasing the solubility of ionizable drugs.[2][7] For this compound, forming a salt with a suitable base (e.g., sodium or potassium hydroxide) will create a more soluble carboxylate salt. This is often done during the formulation process. For laboratory-scale experiments, in-situ salt formation by dissolving the compound in a basic buffer can be a practical approach.
6. Can excipients like cyclodextrins be used to enhance solubility?
Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic guest molecules within their central cavity, forming inclusion complexes with increased aqueous solubility.[8][9][10][11] This is a valuable technique, particularly for in vivo studies, as it can improve bioavailability.[8][9] Various modified cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used.[8]
Troubleshooting Guides
Issue 1: Compound precipitates when diluted from a DMSO stock into aqueous buffer.
-
Cause: The compound's solubility limit in the final aqueous buffer has been exceeded. The addition of the aqueous buffer acts as an anti-solvent, causing the compound to crash out of the solution.
-
Troubleshooting Steps:
-
Decrease the final concentration: Your target concentration may be too high for the aqueous environment.
-
Increase the percentage of co-solvent: If your assay allows, slightly increasing the final DMSO concentration might keep the compound in solution.
-
pH adjustment of the aqueous buffer: Ensure the pH of your final assay buffer is optimal for the compound's solubility (likely basic for this carboxylic acid).
-
Use a different co-solvent: Some compounds are more soluble in other co-solvents like ethanol or PEG 400.
-
Employ solubility enhancers: Consider pre-complexing the compound with a cyclodextrin before dilution.
-
Issue 2: Low or inconsistent results in a cell-based assay.
-
Cause: Poor solubility can lead to an inaccurate effective concentration of the compound in the assay, resulting in lower than expected activity or high variability between replicates. The compound may be precipitating in the cell culture media over time.
-
Troubleshooting Steps:
-
Visually inspect for precipitation: Check your assay plates under a microscope for any signs of compound precipitation.
-
Perform a solubility test in your assay media: Before conducting the full experiment, test the solubility of your compound at the desired concentrations in the cell culture media under incubation conditions.
-
Optimize the formulation: Re-evaluate your solubilization strategy using the methods described in the FAQs, such as pH adjustment or the use of co-solvents or cyclodextrins.
-
Consider a different dosing method: For some experiments, it may be possible to add the compound in a smaller volume of a more solubilizing vehicle, ensuring rapid mixing.
-
Experimental Protocols
Protocol 1: pH-Dependent Solubility Assessment
-
Prepare a series of buffers with pH values ranging from 3 to 10 (e.g., citrate, phosphate, and borate buffers).
-
Add an excess amount of this compound to a fixed volume of each buffer.
-
Shake the samples at a constant temperature (e.g., 25°C or 37°C) for 24 hours to ensure equilibrium is reached.
-
Centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and determine the concentration of the dissolved compound using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).
-
Plot the solubility (e.g., in µg/mL) against the pH to identify the optimal pH range for solubilization.
Protocol 2: Co-solvent Screening
-
Prepare stock solutions of various co-solvents (e.g., DMSO, Ethanol, PEG 400) in your primary assay buffer at different concentrations (e.g., 1%, 2%, 5%, 10% v/v).
-
Add an excess amount of this compound to each co-solvent/buffer mixture.
-
Follow steps 3-5 from the pH-Dependent Solubility Assessment protocol.
-
Compare the solubility of the compound in each co-solvent mixture to determine the most effective one at the lowest, non-interfering concentration for your assay.
Data Presentation
Table 1: Hypothetical Solubility of this compound in Different Solvents.
| Solvent | Temperature (°C) | Solubility (µg/mL) |
| Water (pH 7.4) | 25 | < 10 |
| PBS (pH 7.4) | 25 | < 15 |
| DMSO | 25 | > 50,000 |
| Ethanol | 25 | ~5,000 |
| 5% DMSO in PBS | 25 | ~100 |
| 10% Ethanol in PBS | 25 | ~250 |
Table 2: Effect of pH on the Aqueous Solubility of this compound (Hypothetical Data).
| pH | Aqueous Buffer | Temperature (°C) | Solubility (µg/mL) |
| 3.0 | Citrate | 25 | 50 |
| 5.0 | Acetate | 25 | 5 |
| 7.4 | Phosphate | 25 | 15 |
| 9.0 | Borate | 25 | 500 |
Visualizations
Caption: Workflow for troubleshooting compound precipitation.
Caption: Strategies for enhancing solubility.
References
- 1. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 3. Rapid pH-dependent equilibrium of 4H-benzo[f]imidazo[1,5-a][1,4]diazepine-3-carboxylate does not influence bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Effects of pH on the Structure and Bioavailability of Imidazobenzodiazepine-3-Carboxylate MIDD0301 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 7. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemicaljournals.com [chemicaljournals.com]
- 10. researchgate.net [researchgate.net]
- 11. Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches [mdpi.com]
Technical Support Center: Synthesis of 2-Methylimidazo[1,2-a]pyridine-3-carboxylic acid
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Methylimidazo[1,2-a]pyridine-3-carboxylic acid.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My overall yield of this compound is low. What are the common causes?
Low overall yield can stem from issues in either the initial condensation/cyclization to form the ethyl ester intermediate (ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate) or the subsequent hydrolysis step.
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For the ester synthesis: Incomplete reaction, formation of side products, or suboptimal reaction conditions are common culprits. Ensure your 2-aminopyridine and ethyl 2-chloroacetoacetate are pure. The reaction is typically refluxed in ethanol; ensure adequate reaction time and temperature control.[1]
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For the hydrolysis step: Incomplete hydrolysis or degradation of the product can lower yields. Alkaline hydrolysis using reagents like lithium hydroxide (LiOH) is common.[2] Ensure you are using the correct stoichiometry of the base and appropriate reaction time and temperature. Overly harsh conditions (e.g., high temperatures for extended periods) can lead to decomposition or decarboxylation.
Q2: I've isolated a significant byproduct that is not my target ester. What could it be?
A common side reaction in the synthesis of imidazo[1,2-a]pyridines from 2-aminopyridine and β-ketoesters is the formation of a pyrazolo[1,5-a]pyridine isomer.[3][4] This occurs through an alternative cyclization pathway.
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How to identify it: Pyrazolo[1,5-a]pyridines will have a different substitution pattern and distinct NMR and mass spectrometry data compared to the desired imidazo[1,2-a]pyridine.
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How to minimize it: The choice of solvent and catalyst can influence the reaction pathway. Acetic acid, for instance, has been shown to promote the formation of pyrazolo[1,5-a]pyridines in some cases.[3] Sticking to a neutral solvent like ethanol for the initial condensation can favor the desired product.
Q3: I'm observing the formation of a Schiff base as a side product. How can I prevent this?
In multicomponent reactions for imidazo[1,2-a]pyridine synthesis, such as the Groebke-Blackburn-Bienaymé reaction, the formation of a Schiff base from the aldehyde and the 2-aminopyridine can be a competing side reaction.[5]
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Prevention: Using a slight excess of the 2-aminopyridine can sometimes help to consume the aldehyde and drive the reaction towards the desired product.[5] Additionally, the use of a Lewis acid catalyst can promote the desired cyclization over Schiff base formation.
Q4: I am concerned about the potential for decarboxylation of my final product. Is this a common issue?
Yes, decarboxylation of imidazo[1,2-a]pyridine-3-carboxylic acids can occur, particularly under harsh thermal or acidic/basic conditions.[6][7]
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Prevention: During the hydrolysis of the ethyl ester, use milder conditions (e.g., LiOH in a mixed solvent system like EtOH/H2O at reflux, rather than very high temperatures with strong acids or bases).[1][2] During workup and purification, avoid prolonged exposure to strong acids or high heat.
Q5: What are the best practices for purifying the final this compound?
Purification can typically be achieved through recrystallization or column chromatography.
-
Recrystallization: A suitable solvent system should be determined empirically. Common solvents for recrystallizing similar heterocyclic carboxylic acids include ethanol, methanol, or mixtures with water.
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Column Chromatography: If recrystallization is ineffective at removing persistent impurities, silica gel column chromatography can be employed. A polar eluent system, such as dichloromethane/methanol or ethyl acetate/hexanes with a small amount of acetic acid (to keep the carboxylic acid protonated and improve peak shape), is often effective.
Quantitative Data Summary
Table 1: Reaction Conditions for the Synthesis of Ethyl 2-Methylimidazo[1,2-a]pyridine-3-carboxylate
| Reactants | Solvent | Conditions | Yield | Reference |
| 2-Aminopyridine, Ethyl 2-chloroacetoacetate | Ethanol | Reflux, overnight | Up to 90% | [1] |
| 2-Amino-4-picoline, Ethyl 2-chloroacetoacetate | Not specified | Not specified | 78% | [2] |
| 6-Methyl-pyridin-2-ylamine, Ethyl 3-bromo-2-oxopropionate | Ethanol | Reflux, 6 h | ~52.6% | [8] |
Table 2: Conditions for Hydrolysis to this compound
| Starting Material | Reagents | Solvent | Conditions | Yield | Reference |
| Ethyl 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylate | LiOH | EtOH/H2O (3:1) | Reflux, overnight | Good | [1][2] |
| Ethyl 2-methylimidazo[1,2-a]pyrimidine-3-carboxylates | Alkaline Hydrolysis | Not specified | Not specified | Not specified | [9] |
Experimental Protocols
Protocol 1: Synthesis of Ethyl 2-Methylimidazo[1,2-a]pyridine-3-carboxylate
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To a solution of 2-aminopyridine (1 equivalent) in ethanol, add ethyl 2-chloroacetoacetate (1 equivalent).[1]
-
Heat the reaction mixture to reflux (approximately 80°C) and maintain for an overnight period.[1]
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Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Evaporate the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water (3x).[1]
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography or recrystallization as needed.
Protocol 2: Hydrolysis to this compound
-
Dissolve the crude or purified ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate in a 3:1 mixture of ethanol and water.[1][2]
-
Add lithium hydroxide (LiOH) (typically 2-3 equivalents).
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and evaporate the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and acidify to a pH of approximately 3-4 with a suitable acid (e.g., 1M HCl).
-
The carboxylic acid product should precipitate out of the solution.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
Visualizations
Caption: Experimental workflow for the two-step synthesis.
Caption: Competing reaction pathways in the synthesis.
References
- 1. Imidazopyridine Amides: Synthesis, Mycobacterium smegmatis CIII2CIV2 Supercomplex Binding, and In Vitro Antimycobacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advent of Imidazo[1,2-a]pyridine-3-carboxamides with Potent Multi- and Extended Drug Resistant Antituberculosis Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The Groebke-Blackburn-Bienaymé Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reaction of imidazo[1,2-a]pyridines with coumarin-3-carboxylic acids: a domino Michael addition/decarboxylation/oxidation/annulation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. An unprecedented Pd-catalyzed decarboxylative coupling reaction of aromatic carboxylic acids in aqueous medium under air: synthesis of 3-aryl-imidazo[1,2-a]pyridines from aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Research on heterocyclic compounds. XVII. 2-Methylimidazo[1,2-a]pyrimidine-3-carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Stability of 2-Methylimidazo[1,2-a]pyridine-3-carboxylic Acid Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for experiments involving 2-Methylimidazo[1,2-a]pyridine-3-carboxylic acid and its derivatives.
Frequently Asked Questions (FAQs)
Q1: My this compound derivative appears to be degrading during my experiments. What are the likely causes?
A1: Derivatives of imidazo[1,2-a]pyridine can be susceptible to several degradation pathways. The most common sources of instability are exposure to light (photodegradation), hydrolysis in aqueous solutions (especially at non-neutral pH), and oxidation. The specific degradation pathway can be influenced by the substituents on the imidazo[1,2-a]pyridine core.
Q2: I am observing inconsistent results in my cell-based assays. Could this be related to compound stability?
A2: Yes, inconsistent results can be a sign of compound instability in your cell culture medium. The compound may be degrading over the time course of the experiment, leading to a decrease in the effective concentration. It is recommended to assess the stability of your compound in the specific cell culture medium used for your assays.
Q3: How can I improve the solubility of my this compound derivative for in vitro and in vivo studies?
A3: Poor aqueous solubility is a common challenge with this class of compounds. Several strategies can be employed to improve solubility:
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Salt Formation: Converting the carboxylic acid to a salt (e.g., hydrochloride, mesylate) can significantly enhance aqueous solubility.
-
Use of Co-solvents: Employing co-solvents such as DMSO, ethanol, or polyethylene glycol (PEG) in your formulations can increase solubility. However, be mindful of potential co-solvent toxicity in cellular assays.
-
Formulation with Excipients: Complexation with cyclodextrins or the preparation of amorphous solid dispersions can improve the dissolution rate and apparent solubility of the compound.
Q4: What are the best practices for storing solutions of this compound derivatives?
A4: To minimize degradation, solutions should be stored at low temperatures (e.g., -20°C or -80°C) and protected from light. If possible, prepare fresh solutions for each experiment. For stock solutions, consider aliquoting into smaller volumes to avoid repeated freeze-thaw cycles.
Troubleshooting Guides
Issue: Compound Precipitation in Aqueous Buffer
| Potential Cause | Troubleshooting Step |
| Poor intrinsic solubility | Prepare a stock solution in an organic solvent (e.g., DMSO) and dilute into the aqueous buffer immediately before use. |
| pH-dependent solubility | Adjust the pH of the buffer. For carboxylic acid derivatives, solubility may increase at higher pH. |
| Salt form crashing out | Consider using a different salt form with better solubility in the specific buffer system. |
Issue: Loss of Compound Potency Over Time in Solution
| Potential Cause | Troubleshooting Step |
| Hydrolysis | Assess stability at different pH values. Buffer the solution to a pH where the compound is most stable. |
| Oxidation | Degas solutions and store under an inert atmosphere (e.g., nitrogen or argon). Consider adding antioxidants if compatible with the experimental system. |
| Photodegradation | Protect solutions from light by using amber vials or covering containers with aluminum foil. |
Data Presentation
Table 1: Illustrative pH-Dependent Stability of a this compound Derivative
| pH | Temperature (°C) | Time (hours) | % Remaining |
| 2.0 | 37 | 24 | 85 |
| 5.0 | 37 | 24 | 92 |
| 7.4 | 37 | 24 | 98 |
| 9.0 | 37 | 24 | 88 |
| Note: This is illustrative data. Actual stability will depend on the specific derivative. |
Table 2: Solubility of a this compound Derivative in Different Forms
| Compound Form | Solvent | Solubility (mg/mL) |
| Free Acid | Water | < 0.1 |
| Sodium Salt | Water | 5.2 |
| Free Acid | 10% DMSO in Water | 1.5 |
| Free Acid | 20% PEG400 in Water | 2.8 |
| Note: This is illustrative data. Actual solubility will vary. |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a typical forced degradation study to identify the degradation pathways of a this compound derivative.
1. Preparation of Stock Solution:
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Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol).
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Incubate at 60°C for 24 hours.
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Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Keep the solid compound in a hot air oven at 70°C for 48 hours.
-
Photodegradation: Expose a solution of the compound (e.g., in methanol) to a photostability chamber (ICH Q1B option 2) for a specified duration.
3. Sample Analysis:
-
At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration.
-
Analyze the samples using a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection) to quantify the remaining parent compound and detect any degradation products.
Protocol 2: Preparation of a Cyclodextrin Inclusion Complex
This protocol describes a method to improve the aqueous solubility of a poorly soluble derivative.
1. Materials:
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This compound derivative
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
2. Procedure:
-
Prepare a solution of HP-β-CD in deionized water (e.g., 10% w/v).
-
Slowly add the this compound derivative to the HP-β-CD solution while stirring continuously.
-
Continue stirring the mixture at room temperature for 24-48 hours to allow for complex formation.
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After stirring, filter the solution through a 0.22 µm filter to remove any undissolved compound.
-
The resulting clear solution contains the compound-cyclodextrin inclusion complex. The concentration of the dissolved compound can be determined by HPLC.
Visualizations
Caption: Potential degradation pathways for this compound derivatives.
Caption: Troubleshooting workflow for stability issues.
Caption: Experimental workflow for a forced degradation study.
Technical Support Center: Enhancing the Purity of 2-Methylimidazo[1,2-a]pyridine-3-carboxylic acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the purity of synthesized 2-Methylimidazo[1,2-a]pyridine-3-carboxylic acid. The following sections offer detailed experimental protocols, data presentation in tabular format, and visual diagrams to clarify complex workflows.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Issue 1: The final product after synthesis has a low melting point and appears discolored.
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Question: My synthesized this compound has a broad melting point range and a yellowish or brownish tint. What are the likely impurities and how can I remove them?
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Answer: Discoloration and a broad melting point are indicative of impurities. Common impurities arise from side reactions or unreacted starting materials. The typical synthesis involves the reaction of 2-aminopyridine with an alpha-keto acid or its ester equivalent. Potential impurities include unreacted 2-aminopyridine and polymeric materials. For initial purification, recrystallization is a highly effective method. An ethanol/water mixture is a good solvent system to start with. If this fails, column chromatography or an acid-base extraction can be employed for more rigorous purification.
Issue 2: Recrystallization attempts result in oiling out or poor crystal yield.
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Question: I'm trying to recrystallize my product, but it either separates as an oil or I get very few crystals back. What can I do?
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Answer: "Oiling out" occurs when the compound comes out of solution above its melting point. This can be addressed by using a larger volume of solvent, adding a co-solvent to increase solubility at higher temperatures, or ensuring a slower cooling rate.[1] Poor crystal yield is often due to using too much solvent or cooling the solution too quickly. Try reducing the amount of solvent used to dissolve the crude product or allowing the solution to cool to room temperature slowly before placing it in an ice bath. Seeding the solution with a small crystal of pure product can also induce crystallization.[2]
Issue 3: Column chromatography does not effectively separate the product from impurities.
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Question: I ran a silica gel column, but my fractions are still showing multiple spots on TLC. How can I improve the separation?
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Answer: Ineffective separation during column chromatography can be due to several factors. Ensure the polarity of your eluent is optimized; a gradient elution from a non-polar solvent system (e.g., hexane/ethyl acetate) to a more polar one often yields better separation for imidazo[1,2-a]pyridine derivatives.[3][4] The choice of stationary phase is also critical; if your compound is highly polar, using a more polar stationary phase or a different adsorbent like alumina might be beneficial. Finally, ensure your column is packed properly to avoid channeling and that the sample is loaded in a concentrated band.
Frequently Asked Questions (FAQs)
Q1: What is the most straightforward method for a significant purity enhancement of crude this compound?
A1: For a significant initial purification, recrystallization is often the most straightforward and cost-effective method. A mixed solvent system, such as ethanol and water, is a good starting point due to the polar nature of the carboxylic acid and the imidazopyridine core.[5]
Q2: When should I consider using column chromatography?
A2: Column chromatography is recommended when recrystallization fails to remove closely related impurities or when multiple impurities are present. It offers a higher degree of separation based on the differential adsorption of the compound and impurities onto a stationary phase.[6]
Q3: Is acid-base extraction a suitable purification method for this compound?
A3: Yes, acid-base extraction is a highly effective method for purifying carboxylic acids. By treating an ethereal or ethyl acetate solution of the crude product with an aqueous base (like sodium bicarbonate), the carboxylic acid is converted to its water-soluble carboxylate salt and moves to the aqueous layer, leaving non-acidic impurities in the organic layer. The carboxylic acid can then be recovered by acidifying the aqueous layer.[7]
Q4: What analytical techniques are best for assessing the purity of the final product?
A4: High-Performance Liquid Chromatography (HPLC) is the preferred method for quantitative purity analysis. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation and can also be used to identify and quantify impurities. Melting point analysis provides a good qualitative indication of purity.
Experimental Protocols
Recrystallization using Ethanol/Water
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Dissolution: In a flask, dissolve the crude this compound in the minimum amount of hot ethanol.
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Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
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Induce Crystallization: While the ethanol solution is still hot, add hot water dropwise until the solution becomes slightly turbid.
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Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
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Cooling: Allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry under vacuum.
Column Chromatography
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Stationary Phase: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 9:1 hexane/ethyl acetate).
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Packing: Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure.
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Sample Loading: Dissolve the crude product in a minimal amount of the initial eluent or a slightly more polar solvent and adsorb it onto a small amount of silica gel. Carefully load the dried silica onto the top of the column.
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Elution: Begin elution with the initial non-polar solvent mixture. Gradually increase the polarity of the eluent (e.g., by increasing the proportion of ethyl acetate) to elute the desired compound.
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Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.
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Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Acid-Base Extraction
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Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate.
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Extraction: Transfer the solution to a separatory funnel and add an equal volume of a saturated aqueous sodium bicarbonate solution. Shake the funnel vigorously, venting frequently.
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Separation: Allow the layers to separate. The aqueous layer now contains the sodium salt of the desired carboxylic acid. Drain the aqueous layer into a clean flask.
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Re-extraction: Repeat the extraction of the organic layer with fresh sodium bicarbonate solution to ensure complete transfer of the carboxylic acid.
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Acidification: Cool the combined aqueous layers in an ice bath and acidify with dilute hydrochloric acid until the product precipitates out.
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Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry.
Data Presentation
Table 1: Comparison of Purification Strategies
| Purification Method | Typical Purity Achieved | Estimated Yield | Key Advantages | Key Disadvantages |
| Recrystallization | 95-98% | 70-85% | Simple, cost-effective | Potential for product loss in mother liquor |
| Column Chromatography | >99% | 50-70% | High resolution for complex mixtures | Time-consuming, requires larger solvent volumes |
| Acid-Base Extraction | 97-99% | 80-95% | Highly selective for acidic compounds | Requires subsequent isolation step |
Table 2: Recommended Starting Conditions for HPLC Analysis
| Parameter | Recommended Condition |
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile and water with 0.1% formic acid (gradient elution may be necessary) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Visualizations
References
- 1. community.wvu.edu [community.wvu.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Highly Enantioselective Lewis Acid Catalyzed Conjugate Addition of Imidazo[1,2-a]pyridines to α,β-Unsaturated 2-Acylimidazoles under Mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ias.ac.in [ias.ac.in]
- 5. Tips & Tricks [chem.rochester.edu]
- 6. Frontiers | Synthesis of the 6-Substituted Imidazo[1,2-a]Pyridine-3-yl-2- Phosphonopropionic Acids as Potential Inhibitors of Rab Geranylgeranyl Transferase [frontiersin.org]
- 7. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Refining Reaction Conditions for Imidazo[1,2-a]pyridine-3-carboxamide Formation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of imidazo[1,2-a]pyridine-3-carboxamides.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of imidazo[1,2-a]pyridine-3-carboxamides, focusing on the critical amide bond formation step.
Issue 1: Low or No Product Yield in the Amide Coupling Step
| Potential Cause | Recommended Solution | Explanation |
| Inefficient Carboxylic Acid Activation | 1. Switch Coupling Reagent: If using a carbodiimide like DCC or EDC, consider switching to a uronium/aminium salt (e.g., HATU, HBTU) or a phosphonium salt (e.g., PyBOP). These are often more efficient for challenging couplings.[1] 2. Add an Activator: If using a carbodiimide, include an additive such as HOBt or Oxyma to form a more reactive activated ester and minimize side reactions.[2] 3. Check Reagent Quality: Ensure coupling reagents are fresh and have been stored under anhydrous conditions. | Uronium/aminium and phosphonium salt-based reagents are generally more powerful activating agents than carbodiimides alone and can be more effective for heteroaromatic carboxylic acids. Additives suppress side reactions like racemization and the formation of N-acylurea byproducts.[2] |
| Presence of Water | 1. Dry Solvents: Use freshly distilled and anhydrous solvents (e.g., DMF, DCM, THF). 2. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the introduction of atmospheric moisture. | Water can hydrolyze the activated carboxylic acid intermediate, leading to the regeneration of the starting carboxylic acid and reducing the yield of the desired amide.[1] |
| Incorrect Base | 1. Use a Non-Nucleophilic Base: Employ a sterically hindered, non-nucleophilic base such as diisopropylethylamine (DIPEA) or triethylamine (TEA). 2. Avoid Nucleophilic Bases: Do not use nucleophilic bases like pyridine, as they can compete with the desired amine in reacting with the activated carboxylic acid. | Nucleophilic bases can react with the activated intermediate, leading to unwanted byproducts and reduced yield of the target amide. |
| Sub-optimal Reaction Temperature | 1. Room Temperature Start: Begin the reaction at room temperature. 2. Gentle Heating: If the reaction is sluggish, gentle heating (e.g., 40-50 °C) may be beneficial. Monitor for potential side reactions at elevated temperatures. | While many amide couplings proceed efficiently at room temperature, some less reactive substrates may require moderate heating to achieve a reasonable reaction rate. |
| Steric Hindrance | 1. Prolonged Reaction Time: Increase the reaction time to allow the sterically hindered components to react. 2. Use a More Potent Coupling Reagent: Employ a highly active coupling reagent such as HATU or COMU.[3] | Sterically demanding carboxylic acids or amines will react more slowly, requiring longer reaction times or more potent reagents to achieve good conversion. |
Issue 2: Formation of Significant Byproducts
| Observed Byproduct | Potential Cause | Recommended Solution |
| N-acylurea | Use of a carbodiimide coupling reagent (DCC, EDC) without an additive. | Add 1-hydroxybenzotriazole (HOBt) or a similar additive to the reaction mixture. This will trap the O-acylisourea intermediate to form an active ester, which is less prone to rearrangement.[2] |
| Guanidinium byproduct | Use of a uronium/aminium-based coupling reagent (e.g., HBTU, HATU) where the amine is added before the carboxylic acid is fully activated. | Ensure the carboxylic acid is pre-activated with the coupling reagent and base for a short period (e.g., 5-15 minutes) before adding the amine. This minimizes the concentration of free coupling reagent available to react with the amine. |
| Unreacted Starting Materials | Incomplete reaction due to factors listed in "Low or No Product Yield". | Refer to the solutions for "Low or No Product Yield". Consider increasing the stoichiometry of the coupling reagent and/or the amine. |
Issue 3: Difficulty in Product Purification
| Problem | Potential Cause | Recommended Solution |
| Removal of Urea Byproducts | Use of DCC results in dicyclohexylurea (DCU), which can be difficult to remove completely by chromatography. | 1. Filtration: If using DCC, much of the DCU will precipitate and can be removed by filtration. 2. Switch to EDC: Use a water-soluble carbodiimide like EDC. The corresponding urea byproduct can then be removed with an aqueous workup. 3. Trituration: Triturate the crude product with a solvent in which the desired product is sparingly soluble but the urea is soluble. |
| Co-elution with HOBt/Oxyma | The additive co-elutes with the product during column chromatography. | Perform an aqueous basic wash (e.g., with dilute NaHCO₃ solution) during the workup to deprotonate and dissolve the acidic HOBt or Oxyma, thus removing it from the organic layer. |
| Product is Water Soluble | The final imidazo[1,2-a]pyridine-3-carboxamide is polar and has some water solubility. | Avoid extensive aqueous workups. After the reaction, quench with a small amount of water, extract with a suitable organic solvent, dry the organic layer, and concentrate. Purify directly by column chromatography or recrystallization. |
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for preparing imidazo[1,2-a]pyridine-3-carboxamides?
A1: The most common and versatile approach involves a two-step process. First, the imidazo[1,2-a]pyridine-3-carboxylic acid core is synthesized. This is often achieved by the reaction of a 2-aminopyridine with an α-ketoester or a related three-carbon synthon. The second step is the amidation of the resulting carboxylic acid with a desired amine using a suitable coupling reagent.
Q2: How do I choose the right coupling reagent for my reaction?
A2: The choice of coupling reagent depends on the specific substrates and the desired reaction conditions.
-
Carbodiimides (DCC, EDC): These are cost-effective but may require an additive (HOBt, Oxyma) to improve efficiency and reduce side reactions. EDC is preferred for easier purification due to the water solubility of its urea byproduct.[2]
-
Uronium/Aminium Salts (HATU, HBTU, HCTU): These are highly efficient and rapid, often providing high yields for even challenging couplings. HATU is particularly effective for sterically hindered substrates. However, they are more expensive and can lead to guanidinium byproducts if the reaction is not set up correctly.[1]
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Phosphonium Salts (PyBOP, PyAOP): These are also very effective and are less likely to cause guanidinylation side reactions compared to uronium salts.
For initial attempts with non-hindered substrates, EDC with HOBt is a good starting point. For more challenging couplings, HATU or PyBOP are excellent choices.
Q3: My reaction is not going to completion. What can I do?
A3: If your reaction has stalled, consider the following:
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Reagent Stoichiometry: Ensure you are using a slight excess (1.1-1.5 equivalents) of the coupling reagent and the amine.
-
Reaction Time: Some reactions, especially with hindered substrates, may require longer reaction times. Monitor the reaction by TLC or LC-MS to determine the optimal time.
-
Temperature: If the reaction is sluggish at room temperature, gentle heating (40-50 °C) may help to drive it to completion.
-
Solvent: Ensure your solvent is anhydrous and appropriate for the reaction. DMF is a common choice due to its high polarity and ability to dissolve most reactants.
Q4: What are the key parameters to control for a successful and reproducible synthesis?
A4: The key parameters are:
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Anhydrous Conditions: The exclusion of water is critical to prevent hydrolysis of the activated intermediate.
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Choice of Base: Use a non-nucleophilic base like DIPEA or TEA.
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Order of Addition: For uronium/aminium reagents, pre-activate the carboxylic acid before adding the amine to prevent guanidinylation.
-
Temperature Control: Start at room temperature and only heat if necessary, while monitoring for byproduct formation.
-
Purity of Starting Materials: Ensure your imidazo[1,2-a]pyridine-3-carboxylic acid and amine are pure.
Data Presentation
Table 1: Comparison of Common Coupling Reagents for Amide Bond Formation
| Coupling Reagent | Class | Relative Reactivity | Common Byproducts | Purification Notes |
| DCC | Carbodiimide | Moderate | Dicyclohexylurea (DCU) | DCU is poorly soluble in most organic solvents and can often be removed by filtration. |
| EDC | Carbodiimide | Moderate | Water-soluble urea | Byproduct is easily removed by an aqueous workup. |
| HBTU | Uronium/Aminium | High | Tetramethylurea, Guanidinium | Byproducts are generally soluble and removed by chromatography. Guanidinium formation can be minimized by pre-activation. |
| HATU | Uronium/Aminium | Very High | Tetramethylurea, Guanidinium | Similar to HBTU, but often more effective for hindered substrates.[1] |
| PyBOP | Phosphonium | High | Tripyrrolidinophosphine oxide | Byproduct is removed by chromatography. Less prone to guanidinylation than uronium salts. |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of Imidazo[1,2-a]pyridine-3-carboxylic Acid
This protocol is a representative example. Specific conditions may vary based on the starting 2-aminopyridine.
-
To a solution of the appropriately substituted 2-aminopyridine (1.0 eq) in a suitable solvent such as ethanol or DMF, add ethyl bromopyruvate (1.1 eq).
-
Heat the reaction mixture at reflux for 4-6 hours, monitoring the progress by TLC.
-
Upon completion, cool the reaction to room temperature. The product may precipitate from the solution. If so, collect the solid by filtration. If not, concentrate the solvent under reduced pressure.
-
The resulting crude ethyl imidazo[1,2-a]pyridine-3-carboxylate can be purified by recrystallization or column chromatography.
-
To a solution of the purified ester in a mixture of ethanol and water, add an excess of a base such as sodium hydroxide or lithium hydroxide (2-3 eq).
-
Heat the mixture to 50-60 °C and stir until the ester is fully hydrolyzed (monitor by TLC).
-
Cool the reaction mixture and acidify with a mineral acid (e.g., 1M HCl) to precipitate the carboxylic acid.
-
Collect the solid by filtration, wash with cold water, and dry to afford the imidazo[1,2-a]pyridine-3-carboxylic acid.
Protocol 2: General Procedure for the Amidation of Imidazo[1,2-a]pyridine-3-carboxylic Acid using HATU
-
In a dry round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the imidazo[1,2-a]pyridine-3-carboxylic acid (1.0 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) to the solution, followed by a non-nucleophilic base such as DIPEA (2.5 eq).
-
Stir the mixture at room temperature for 10-15 minutes to allow for pre-activation of the carboxylic acid.
-
Add the desired amine (1.2 eq) to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.
-
Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate or DCM).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired imidazo[1,2-a]pyridine-3-carboxamide.
Visualizations
Caption: Synthetic workflow for imidazo[1,2-a]pyridine-3-carboxamide.
Caption: Troubleshooting logic for low-yield amidation reactions.
References
addressing poor yield in the synthesis of 2-Methylimidazo[1,2-a]pyridine-3-carboxylic acid
This guide provides troubleshooting advice and frequently asked questions to assist researchers in overcoming challenges related to the synthesis of 2-Methylimidazo[1,2-a]pyridine-3-carboxylic acid, with a primary focus on addressing and improving poor reaction yields.
Frequently Asked Questions (FAQs)
Q1: What is the standard synthetic route for this compound?
The most common and direct synthesis is a two-step process:
-
Cyclocondensation: Reaction of 2-aminopyridine with ethyl 2-chloroacetoacetate in a suitable solvent, such as ethanol, typically under reflux, to form the intermediate, ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate.[1]
-
Hydrolysis: Alkaline hydrolysis of the ethyl ester intermediate using a base like Lithium Hydroxide (LiOH) or acidic hydrolysis with an acid like HCl to yield the final this compound.[1][2]
Q2: What are the most critical parameters affecting the yield of the initial cyclocondensation reaction?
Several factors can significantly impact the yield:
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Solvent: The choice of solvent is crucial. While ethanol is common, other solvents like DMF may influence reaction rates and yields.[3]
-
Temperature: The reaction is typically performed at reflux temperature to ensure a sufficient reaction rate.[1] Inadequate temperature can lead to an incomplete reaction.
-
Catalyst: While the reaction can proceed without a catalyst, various catalysts like iodine, copper salts (CuI, CuBr), and palladium salts have been used to improve yields and shorten reaction times, especially for more complex substrates.[3][4][5][6]
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Purity of Reactants: The purity of 2-aminopyridine and the stability of ethyl 2-chloroacetoacetate are paramount. The latter can degrade over time and should be used fresh or purified before use.
Q3: How can I monitor the progress of the reaction?
Thin-Layer Chromatography (TLC) is an effective method for monitoring the reaction. A suitable mobile phase (e.g., a mixture of ethyl acetate and hexane) should be used to resolve the starting materials (2-aminopyridine) from the product (ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate). The disappearance of the starting material spot and the appearance of a new, typically more polar, product spot indicate reaction progression.
Q4: What are the common methods for purifying the final carboxylic acid product?
Purification of the final product typically involves:
-
Acid-Base Workup: After hydrolysis, the reaction mixture is acidified to precipitate the carboxylic acid. The pH must be carefully adjusted to ensure complete precipitation.
-
Recrystallization: The crude solid can be recrystallized from a suitable solvent system (e.g., ethanol/water) to remove impurities.
-
Column Chromatography: If significant impurities remain, silica gel column chromatography can be employed, although this is often less preferred for the final acid due to potential streaking on the column.
Troubleshooting Guide
Problem 1: Low or No Yield of Ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate (Step 1)
| Potential Cause | Suggested Solution |
| Degraded Ethyl 2-chloroacetoacetate | This reagent is susceptible to degradation. Use a freshly opened bottle or distill the reagent under reduced pressure before use. Store it in a cool, dark place. |
| Incomplete Reaction | Monitor the reaction by TLC. If starting material is still present after the recommended time, prolong the reflux period. Consider adding a catalyst like a catalytic amount of iodine to improve the reaction rate.[5][7] |
| Sub-optimal Reaction Temperature | Ensure the reaction mixture is maintained at a steady reflux. Use an appropriate heating mantle and condenser setup. |
| Inappropriate Solvent | While ethanol is standard, for sluggish reactions, switching to a higher boiling point solvent like DMF might be beneficial, although this will require higher temperatures for removal.[3] |
| Moisture in Reaction | Ensure all glassware is thoroughly dried before use, as moisture can interfere with the reaction. |
Problem 2: Low Yield of this compound (Step 2 - Hydrolysis)
| Potential Cause | Suggested Solution |
| Incomplete Hydrolysis | If TLC or NMR of the crude product shows the presence of the starting ester, the hydrolysis is incomplete. Increase the reaction time, temperature, or the equivalents of base (e.g., LiOH).[1] |
| Incorrect pH during Acidification | The carboxylic acid product is soluble at high pH. Ensure the solution is acidified to a pH of approximately 2-3 to ensure complete precipitation of the product. Check the pH with indicator paper or a pH meter. |
| Product Lost During Workup | The product may have some solubility in the aqueous layer. After filtration, consider extracting the aqueous filtrate with a suitable organic solvent like ethyl acetate to recover any dissolved product. |
Problem 3: Product is Difficult to Purify or Is an Oil
| Potential Cause | Suggested Solution |
| Presence of Tarry Side-Products | The reaction of 2-aminopyridine can sometimes form colored impurities. Consider treating the crude product solution with activated carbon before filtration to remove some of these impurities.[8] |
| Incomplete Removal of Solvent | Ensure all solvent (e.g., ethanol, water) is completely removed under reduced pressure before attempting final purification, as residual solvent can prevent crystallization. |
| Incorrect Recrystallization Solvent | Experiment with different solvent systems for recrystallization. Common choices include ethanol, methanol, water, or mixtures thereof. Start with a small amount of crude material to find the optimal solvent. |
Data on Reaction Condition Optimization
The following table summarizes data from studies on related imidazo[1,2-a]pyridine syntheses, illustrating the impact of catalysts and solvents on product yield.
Table 1: Effect of Catalyst and Solvent on Imidazo[1,2-a]pyridine Synthesis (Note: Data is adapted from analogous multicomponent reactions leading to the imidazo[1,2-a]pyridine core)
| Entry | Catalyst (mol%) | Solvent | Temperature | Yield (%) | Reference |
| 1 | CAN (5%) | Ethanol | Room Temp | Moderate | [5] |
| 2 | SnCl₄ (5%) | Ethanol | Room Temp | Moderate | [5] |
| 3 | FeCl₃ (5%) | Ethanol | Room Temp | Poor | [5] |
| 4 | I₂ (5%) | Ethanol | Room Temp | Excellent | [5] |
| 5 | I₂ (5%) | Water | Room Temp | Moderate | [5] |
| 6 | I₂ (5%) | Acetonitrile | Room Temp | Low | [5] |
| 7 | None | Ethanol | Reflux | Varies (often moderate to good) | [1][9] |
| 8 | CuBr (10%) | DMF | 80 °C | up to 90% | [3] |
Experimental Protocols
Protocol 1: Synthesis of Ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate
This protocol is adapted from established procedures for the synthesis of imidazo[1,2-a]pyridines.[1][10]
-
Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-aminopyridine (1.0 eq).
-
Solvent Addition: Add anhydrous ethanol (approx. 5-10 mL per mmol of 2-aminopyridine).
-
Reagent Addition: While stirring, add ethyl 2-chloroacetoacetate (1.05 eq) dropwise to the solution.
-
Reaction: Heat the reaction mixture to reflux (approximately 80°C) and maintain for 12-16 hours, or until TLC analysis indicates the consumption of 2-aminopyridine.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Evaporate the solvent under reduced pressure to obtain a crude residue.
-
Dissolve the residue in ethyl acetate.
-
Wash the organic layer with a saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude ester, which can be used directly in the next step or purified by column chromatography.
-
Protocol 2: Hydrolysis to this compound
This protocol is based on standard alkaline hydrolysis procedures for similar esters.[1][2]
-
Setup: Dissolve the crude ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate (1.0 eq) in a mixture of ethanol and water (e.g., a 3:1 v/v ratio).
-
Base Addition: Add Lithium Hydroxide (LiOH) (approx. 2-3 eq) to the solution.
-
Reaction: Heat the mixture to reflux and stir overnight, or until TLC/LCMS analysis confirms the disappearance of the starting ester.
-
Workup:
-
Cool the reaction mixture to room temperature and evaporate the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water.
-
Carefully acidify the solution to pH ~2-3 with 1M HCl. A precipitate should form.
-
Stir the suspension in an ice bath for 30 minutes to maximize precipitation.
-
-
Isolation:
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with cold water.
-
Dry the solid under vacuum to obtain the final carboxylic acid. Further purification can be achieved by recrystallization if necessary.
-
Visual Guides
Caption: General two-step synthesis pathway and potential side reactions.
Caption: Standard experimental workflow from reactants to final product.
Caption: A logical flowchart for troubleshooting poor product yield.
References
- 1. Imidazopyridine Amides: Synthesis, Mycobacterium smegmatis CIII2CIV2 Supercomplex Binding, and In Vitro Antimycobacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Synthesis of the 6-Substituted Imidazo[1,2-a]Pyridine-3-yl-2- Phosphonopropionic Acids as Potential Inhibitors of Rab Geranylgeranyl Transferase [frontiersin.org]
- 3. Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 6. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 7. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. EP0202625B1 - Process for the preparation of 2,6-dimethyl-4-(3'-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid 3-beta-(n-benzyl-n-methylamino)-ethyl ester 5-methyl ester and its hydrochloride salt - Google Patents [patents.google.com]
- 9. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of 2-Methylimidazo[1,2-a]pyridine-3-carboxylic Acid and Established Anti-inflammatory Drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the potential anti-inflammatory agent, 2-Methylimidazo[1,2-a]pyridine-3-carboxylic acid, with widely used non-steroidal anti-inflammatory drugs (NSAIDs): Ibuprofen, Celecoxib, and Indomethacin. The comparison is based on available experimental data on their mechanisms of action and efficacy in preclinical models of inflammation.
While specific quantitative data for this compound is limited in publicly available literature, this guide draws upon research on closely related imidazo[1,2-a]pyridine derivatives to provide a prospective evaluation. The imidazo[1,2-a]pyridine scaffold has garnered significant interest for its diverse pharmacological activities, including potent anti-inflammatory properties.[1]
Quantitative Comparison of Anti-inflammatory Activity
The following table summarizes key in vitro and in vivo anti-inflammatory data for the comparator drugs. Data for this compound is inferred from studies on structurally similar compounds and is presented to guide future research.
| Drug | Target Compound/Comparator | In Vitro COX-1 Inhibition (IC50) | In Vitro COX-2 Inhibition (IC50) | In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema) |
| Investigational Compound | This compound | Data not available | Data not available | Data not available |
| Imidazo[1,2-a]pyridine-2-carboxylic acid derivative | - | Preferential COX-2 inhibition reported | More efficient edema inhibition than indomethacin at 10 mg/kg | |
| Comparators | Ibuprofen | ~13 µM | ~370 µM | Significant dose-dependent edema inhibition |
| Celecoxib | ~15 µM | ~0.04 µM | ED50 of 7.1 mg/kg for edema reduction | |
| Indomethacin | ~0.018 µM | ~0.026 µM | Significant edema inhibition at 5 mg/kg |
Note: IC50 values can vary between different experimental setups. The data presented here is for comparative purposes. The activity of this compound is extrapolated from derivatives and requires direct experimental validation.
Signaling Pathways in Inflammation
Anti-inflammatory drugs typically target key signaling pathways involved in the inflammatory cascade. The diagram below illustrates a simplified representation of the cyclooxygenase (COX) and NF-κB signaling pathways, which are common targets for NSAIDs and are also implicated in the action of imidazopyridine derivatives.
References
Validating the Mechanism of Action of 2-Methylimidazo[1,2-a]pyridine-3-carboxylic acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the mechanism of action of 2-Methylimidazo[1,2-a]pyridine-3-carboxylic acid, a member of the promising imidazo[1,2-a]pyridine class of compounds. Exhibiting potential as both an anti-inflammatory and anti-cancer agent, this document outlines its likely signaling pathways, compares its performance with established therapeutic alternatives, and provides detailed experimental protocols for validation.
Unraveling the Mechanism of Action: Targeting Key Signaling Pathways
While direct and extensive studies on this compound are limited, research on structurally similar imidazo[1,2-a]pyridine derivatives strongly suggests its involvement in modulating critical inflammatory and oncogenic signaling pathways. The primary proposed mechanisms include:
-
Inhibition of the STAT3/NF-κB Signaling Cascade: A key pathway in inflammation and cancer, the STAT3/NF-κB axis is a likely target. A novel imidazo[1,2-a]pyridine derivative has been shown to exert its anti-inflammatory effects by suppressing this pathway, leading to reduced expression of downstream targets like iNOS and COX-2.
-
Modulation of the PI3K/AKT/mTOR Pathway: This pathway is frequently dysregulated in cancer, promoting cell survival and proliferation. Several imidazo[1,2-a]pyridine derivatives have demonstrated the ability to inhibit this pathway, leading to cell cycle arrest and apoptosis in cancer cells.[1][2]
-
Cyclooxygenase (COX) Inhibition: The carboxylic acid moiety present in the compound suggests a potential for COX inhibition, a common mechanism for non-steroidal anti-inflammatory drugs (NSAIDs). Studies on related imidazo[1,2-a]pyridine carboxylic acid derivatives indicate a preferential inhibition of COX-2.[3][4]
Signaling Pathway Diagram
Caption: Proposed signaling pathways modulated by this compound.
Comparative Performance Analysis
To objectively evaluate the potential of this compound, its performance should be benchmarked against established drugs targeting similar pathways.
Anti-inflammatory Activity Comparison
| Compound | Mechanism of Action | IC50 (COX-2) | IC50 (COX-1) | Reference |
| This compound | Proposed: Selective COX-2 and NF-κB inhibition | N/A | N/A | Data not available for specific compound. |
| Imidazo[1,2-a]pyridine-2-carboxylic acid | Preferential COX-2 inhibition | N/A | N/A | [3][4] |
| Indomethacin | Non-selective COX-1 and COX-2 inhibitor | Variable | Variable | [4][5][6][7][8] |
| Celecoxib | Selective COX-2 inhibitor | ~0.04 µM | ~15 µM | [9][10][11][12][13] |
Note: Specific IC50 values for this compound are not currently available in the public domain. Data for a close analog, imidazo[1,2-a]pyridine-2-carboxylic acid, suggests preferential COX-2 inhibition.[3][4]
Anti-cancer Activity Comparison
| Compound | Target Pathway(s) | Cell Line | IC50 (µM) | Reference |
| This compound | Proposed: PI3K/AKT/mTOR, STAT3/NF-κB | N/A | N/A | Data not available for specific compound. |
| Various Imidazo[1,2-a]pyridine derivatives | PI3K/AKT/mTOR, STAT3/NF-κB, Apoptosis induction | Various | 0.1 - 98.8 | [1][2][14][15][16][17] |
| Pictilisib (GDC-0941) | Pan-PI3K inhibitor | Various | ~0.003 | [14][18] |
| Everolimus | mTOR inhibitor | Various | ~0.001-0.01 | [19][20][21][22][23] |
Note: While specific anti-cancer IC50 values for this compound are unavailable, a wide range of other imidazo[1,2-a]pyridine derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.[1][2][14][15][16][17]
Experimental Protocols for Mechanism Validation
To validate the proposed mechanisms of action, the following key experiments are recommended.
Experimental Workflow
Caption: General workflow for validating the mechanism of action.
Detailed Methodologies
This assay assesses the effect of the compound on cell viability and proliferation.
Protocol:
-
Cell Seeding: Seed cells (e.g., cancer cell lines or immune cells) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound and incubate for 24-72 hours. Include vehicle-only and positive controls.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[2][24][25][26][27]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
This technique is used to detect changes in the expression and phosphorylation status of key proteins in the target signaling pathways.
Protocol:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-40 µg of protein from each sample on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., phospho-p65, IκBα, phospho-AKT, total AKT, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).
This assay directly measures the inhibitory effect of the compound on PI3K enzyme activity.
Protocol:
-
Reaction Setup: In a 96-well plate, add the PI3K enzyme, the test compound at various concentrations, and the lipid substrate (e.g., PIP2).
-
Initiate Reaction: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 30-60 minutes).
-
Stop Reaction: Terminate the reaction by adding a stop solution.
-
Detection: Detect the amount of ADP produced (indicating kinase activity) using a luminescence-based assay kit (e.g., ADP-Glo™).
-
Data Analysis: Calculate the percentage of PI3K inhibition for each compound concentration and determine the IC50 value.
Conclusion
This compound belongs to a class of compounds with significant therapeutic potential in both inflammatory diseases and cancer. The proposed mechanisms of action, primarily through the inhibition of the STAT3/NF-κB and PI3K/AKT/mTOR pathways, as well as potential COX-2 inhibition, warrant further rigorous experimental validation. The comparative data, although based on related analogs, suggests that this compound could offer a favorable efficacy and safety profile. The provided experimental protocols offer a robust framework for researchers to elucidate the precise molecular mechanisms and to further develop this promising therapeutic candidate.
References
- 1. The present and future of PI3K inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. Phosphoinositide 3-kinase inhibitor - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. Indometacin - Wikipedia [en.wikipedia.org]
- 6. Indomethacin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. What is the mechanism of Indomethacin? [synapse.patsnap.com]
- 8. What is the mechanism of Indomethacin Sodium? [synapse.patsnap.com]
- 9. news-medical.net [news-medical.net]
- 10. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Celecoxib - Wikipedia [en.wikipedia.org]
- 12. ClinPGx [clinpgx.org]
- 13. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Current State and Future Challenges for PI3K Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. research.sahmri.org.au [research.sahmri.org.au]
- 20. What are mTOR inhibitors and how do they work? [synapse.patsnap.com]
- 21. mTOR inhibitors in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. mTOR inhibitors - Wikipedia [en.wikipedia.org]
- 23. drugs.com [drugs.com]
- 24. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 25. broadpharm.com [broadpharm.com]
- 26. researchgate.net [researchgate.net]
- 27. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Structure-Activity Relationship of 2-Methylimidazo[1,2-a]pyridine-3-carboxylic Acid Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif that forms the core of numerous biologically active compounds, drawing significant attention in medicinal chemistry. This guide provides a comparative analysis of the structure-activity relationships (SAR) for derivatives of 2-methylimidazo[1,2-a]pyridine-3-carboxylic acid, with a primary focus on their potent antitubercular activity and additional insights into their anti-inflammatory properties. The information presented herein is compiled from peer-reviewed research to facilitate further drug discovery and development efforts.
Antitubercular Activity: SAR of Imidazo[1,2-a]pyridine-3-carboxamides
Extensive research has identified imidazo[1,2-a]pyridine-3-carboxamides (IPAs) as a promising class of antitubercular agents. The core scaffold, often with additional methylation at position 7, has been systematically modified to elucidate key structural requirements for potent activity against Mycobacterium tuberculosis (Mtb), including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.
Core Scaffold Modifications
The initial discovery of antitubercular activity stemmed from a high-throughput screening that identified imidazo[1,2-a]pyridine compounds as potent inhibitors of Mtb.[1][2] Subsequent optimization efforts focused on the 3-carboxamide derivatives. While the user's query specifies a 2-methyl substituent, much of the potent activity has been reported for the 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide scaffold.[3][4] The methyl group at position 2 is considered important, and the addition of a methyl group at position 7 has been shown to contribute to enhanced potency.
Substitutions on the 3-Carboxamide Nitrogen
The most significant driver of antitubercular potency for this class of compounds is the nature of the substituent on the amide nitrogen at the C3 position. SAR studies have revealed that bulky and lipophilic groups are highly favorable.
A key series of potent IPAs involves an N-(2-phenoxyethyl) moiety.[1] Further exploration of the terminal phenyl ring of the phenoxyethyl group has established the following SAR trends:
-
Halogen Substitution: Introduction of halogen atoms, particularly bromine, at the 4-position of the phenoxy ring leads to a significant increase in activity.
-
Lipophilicity: In general, more lipophilic and bulky biaryl ethers attached to the carboxamide nitrogen result in nanomolar potency.[1]
Another successful modification involves the introduction of cyclic aliphatic rings on the amide nitrogen. This strategy was inspired by the SAR of indole-2-carboxamides, another class of antitubercular agents.[5]
-
Cyclic Aliphatic Amines: Compounds bearing N-cycloalkyl groups, such as cyclooctyl, have demonstrated excellent activity against the H37Rv strain of Mtb as well as MDR and XDR strains.[5][6]
The target of these potent imidazo[1,2-a]pyridine-3-carboxamides has been identified as QcrB, a subunit of the ubiquinol cytochrome c reductase, which is a crucial component of the electron transport chain in M. tuberculosis.[5]
Quantitative SAR Data: Antitubercular Activity of Imidazo[1,2-a]pyridine-3-carboxamide Analogs
The following table summarizes the in vitro activity of representative imidazo[1,2-a]pyridine-3-carboxamide derivatives against the H37Rv strain of Mycobacterium tuberculosis.
| Compound ID | R Group on Amide Nitrogen | MIC (μM) against Mtb H37Rv | Reference |
| 1 | -CH₂-Cyclohexyl | 0.19 | [6] |
| 2 | -CH₂-Cycloheptyl | 0.19 | [6] |
| 3 | -CH₂-Cyclooctyl | 0.10 | [6] |
| 4 | -CH₂-(4-bromophenyl) | ≤0.006 | [1] |
| 5 | -CH₂CH₂-O-(4-bromophenyl) | 0.069 - 0.174 | [1] |
Anti-inflammatory and Analgesic Activity
Derivatives of this compound have also been investigated for their anti-inflammatory and analgesic properties. Studies on a series of these carboxylic acids have shown that they possess anti-inflammatory, analgesic, and antipyretic activities with reduced ulcerogenic potential compared to standard non-steroidal anti-inflammatory drugs (NSAIDs).
Experimental Protocols
Synthesis of this compound and its Amide Derivatives
A general synthetic route to the this compound core involves the reaction of a substituted 2-aminopyridine with ethyl 2-chloroacetoacetate.[3]
-
Ester Formation: A substituted 2-aminopyridine is refluxed with ethyl 2-chloroacetoacetate in a suitable solvent like ethanol to yield the corresponding ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate.
-
Hydrolysis: The resulting ester is hydrolyzed to the carboxylic acid using a base such as lithium hydroxide, followed by acidification.[3]
-
Amide Coupling: The this compound is then coupled with a desired amine using standard peptide coupling reagents like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) and 1-Hydroxybenzotriazole (HOBt) in a solvent such as dichloromethane to afford the target amide.[5]
In Vitro Antituberculosis Activity Assay (Microplate Alamar Blue Assay - MABA)
The minimum inhibitory concentration (MIC) of the synthesized compounds against Mycobacterium tuberculosis H37Rv is typically determined using the Microplate Alamar Blue Assay (MABA).[7]
-
Preparation of Inoculum: A suspension of M. tuberculosis H37Rv is prepared in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and glycerol. The turbidity is adjusted to a McFarland standard of 1.0.
-
Compound Preparation: The test compounds are dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions, which are then serially diluted in the culture medium in a 96-well microplate.
-
Inoculation: The bacterial suspension is added to each well containing the diluted compounds. Control wells (bacteria only, medium only, and standard drugs) are also included.
-
Incubation: The microplates are incubated at 37°C for 5-7 days.
-
Reading: After incubation, a solution of Alamar Blue is added to each well, and the plates are re-incubated for 24 hours. The color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.
Visualizing Structure-Activity Relationships
The following diagram illustrates the key structural modifications on the this compound scaffold and their impact on antitubercular activity.
References
- 1. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of Novel Imidazo[1,2-a]pyridine Inhibitors Targeting M. tuberculosis QcrB | PLOS One [journals.plos.org]
- 3. Advent of Imidazo[1,2-a]pyridine-3-carboxamides with Potent Multi- and Extended Drug Resistant Antituberculosis Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advent of Imidazo[1,2-a]pyridine-3-carboxamides with Potent Multi- and Extended Drug Resistant Antituberculosis Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis and biological evaluation of novel imidazo[1,2-a]pyridinecarboxamides as potent anti-tuberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and biological evaluation of novel imidazo[1,2-a]pyridinecarboxamides as potent anti-tuberculosis agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological evaluation of some imidazo[1,2- a]pyridine derivatives as anti-tubercular agents: an in silico - in vitro approach - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Efficacy of 2-Methylimidazo[1,2-a]pyridine-3-carboxylic Acid Analogs: A Comparative Guide
The 2-methylimidazo[1,2-a]pyridine-3-carboxylic acid scaffold has emerged as a promising framework in the development of novel therapeutic agents, with its analogs demonstrating significant in vivo efficacy in diverse areas, most notably in the fields of anti-tuberculosis and anti-cancer research. This guide provides a comparative analysis of the performance of various analogs, supported by experimental data, to aid researchers, scientists, and drug development professionals in their pursuit of new treatments.
Anti-Tuberculosis Efficacy
Analogs of this compound, particularly the carboxamide derivatives, have shown potent activity against Mycobacterium tuberculosis, including multi-drug resistant (MDR) and extensively drug-resistant (XDR) strains. The primary mechanism of action for many of these compounds is the inhibition of QcrB, a subunit of the ubiquinol cytochrome c reductase in the electron transport chain, which is crucial for cellular respiration and ATP synthesis in the bacterium.[1][2][3]
Comparative In Vivo Efficacy of Anti-Tuberculosis Analogs
The following table summarizes the in vivo efficacy of selected imidazo[1,2-a]pyridine-3-carboxamide analogs in mouse models of tuberculosis.
| Compound ID | Animal Model | Dosing Regimen | Efficacy Readout | Results | Reference |
| ND-10885 | C57BL/6 mice infected with M. avium | 100 mg/kg, oral, daily for 4 weeks | Log10 CFU reduction in lungs, spleen, and liver | Significant reduction in bacterial load in all organs, comparable to rifampin.[4][5] | [4][5] |
| Compound 1 | Sprague-Dawley rats (PK study) | 10 mg/kg oral, 1 mg/kg IV | Pharmacokinetic parameters | Moderate microsomal stability, low in vivo clearance. | [6] |
| Compound 4 | Sprague-Dawley rats (PK study) | 10 mg/kg oral, 1 mg/kg IV | Pharmacokinetic parameters | Moderate in vitro rat microsomal stability (69% metabolized, t1/2 = 19 min) and promising PK with low in vivo clearance (28 mL/min/kg, t1/2 = 0.28 hours by IV).[6] | [6] |
| Lead Compound (R = 4-Br) | Rats (PK study) | Not specified | Pharmacokinetic parameters | Good PK profile (AUC0–∞, 288.22 h ng mL−1; t1/2, 1.5 h).[1] | [1] |
Experimental Protocols: Anti-Tuberculosis Studies
In Vivo Efficacy in Mouse Model of M. avium Infection (for ND-10885):
-
Animal Model: C57BL/6 mice.
-
Infection: Intravenous infection with Mycobacterium avium.
-
Treatment Groups: Mice were divided into untreated control, rifampin-treated, and ND-10885-treated groups.
-
Dosing: ND-10885 was administered orally at a dose of 100 mg/kg daily for four weeks.
-
Efficacy Assessment: At the end of the treatment period, mice were euthanized, and the bacterial load (colony-forming units, CFU) in the lungs, spleen, and liver was determined by plating serial dilutions of tissue homogenates on appropriate growth media. The log10 CFU reduction compared to the untreated group was calculated.[4][5]
Pharmacokinetic Study in Rats (for Compounds 1 and 4):
-
Animal Model: Sprague-Dawley rats.
-
Administration: Compounds were administered via oral (p.o.) and intravenous (i.v.) routes at 10 mg/kg and 1 mg/kg dosing levels, respectively.[6]
-
Sample Collection: Blood samples were collected at various time points post-administration.
-
Analysis: Plasma concentrations of the compounds were determined using appropriate analytical methods (e.g., LC-MS/MS) to calculate pharmacokinetic parameters such as maximum concentration (Cmax), time to reach maximum concentration (Tmax), area under the curve (AUC), and half-life (t1/2).[6]
Signaling Pathway and Experimental Workflow
Mechanism of action for anti-tuberculosis analogs.
Workflow for in vivo anti-tuberculosis efficacy studies.
Anti-Cancer and Anti-Inflammatory Efficacy
Derivatives of this compound are also being explored for their potential in oncology and as anti-inflammatory agents. The mechanism of action in this context often involves the modulation of key signaling pathways implicated in cancer cell proliferation, survival, and inflammation, such as the STAT3/NF-κB pathway.[7][8]
Comparative In Vitro and In Vivo Efficacy of Anti-Cancer/Anti-Inflammatory Analogs
While extensive comparative in vivo data for anti-cancer efficacy is still emerging, the following table summarizes key findings from both in vitro and available in vivo studies.
| Compound ID | Cancer/Inflammation Model | Assay Type | Key Findings | Reference |
| MIA | MDA-MB-231 (breast cancer) and SKOV3 (ovarian cancer) cell lines | Western Blot, ELISA, qPCR | Suppressed STAT3 phosphorylation, increased IκBα and BAX expression, and reduced Bcl-2 expression. Curcumin enhanced these effects.[7][8] | [7][8] |
| Compound 6 | A375 and WM115 (melanoma), HeLa (cervical cancer) cell lines | MTT assay, Flow Cytometry, Western Blot | Induced G2/M cell cycle arrest and apoptosis. Reduced levels of p-AKT and p-mTOR.[9] | [9] |
| 5j (3-(4-chlorophenoxy)-2-[4-(methylsulfonyl) phenyl] imidazo[1,2-a]pyridine) | Mouse model of analgesic activity | Writhing test | Demonstrated the most notable analgesic activity with an ED50 value of 12.38 mg/kg.[10] | [10] |
| Unnamed Analog | HeLa human cervical tumor xenografts in mice | Tumor growth inhibition | Significantly inhibits tumor growth at a dose of 50 mg/kg.[9] | [9] |
Experimental Protocols: Anti-Cancer/Anti-Inflammatory Studies
In Vitro Analysis of STAT3/NF-κB Pathway (for MIA):
-
Cell Lines: MDA-MB-231 (human breast cancer) and SKOV3 (human ovarian cancer).
-
Treatments: Cells were treated with the novel imidazo[1,2-a]pyridine derivative (MIA), curcumin, or a combination of both.
-
Western Blotting: Protein lysates were collected to analyze the expression levels of key proteins in the STAT3 and NF-κB pathways, including phosphorylated STAT3 (p-STAT3), total STAT3, IκBα, Bcl-2, and BAX.
-
ELISA: Enzyme-linked immunosorbent assays were used to measure the levels of inflammatory cytokines.
-
qPCR: Quantitative polymerase chain reaction was performed to analyze the gene expression of cyclooxygenase-2 (COX-2) and inducible NO synthase (iNOS).[7][8]
In Vivo Analgesic Activity (for Compound 5j):
-
Animal Model: Mice.
-
Assay: Acetic acid-induced writhing test.
-
Procedure: Mice were pre-treated with different doses of the test compound. After a set period, a solution of acetic acid was injected intraperitoneally to induce writhing (a sign of pain). The number of writhes was counted over a specific time, and the percentage of inhibition compared to a control group was calculated to determine the ED50.[10]
Signaling Pathway and Experimental Workflow
Modulation of the STAT3/NF-κB pathway by an imidazo[1,2-a]pyridine analog.
Workflow for assessing the anti-cancer efficacy of imidazo[1,2-a]pyridine analogs.
References
- 1. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 2. Identification of Novel Imidazo[1,2-a]pyridine Inhibitors Targeting M. tuberculosis QcrB | PLOS One [journals.plos.org]
- 3. Identification of Novel Imidazo[1,2-a]pyridine Inhibitors Targeting M. tuberculosis QcrB - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Imidazo[1,2-a]Pyridine-3-Carboxamides Are Active Antimicrobial Agents against Mycobacterium avium Infection In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Advent of Imidazo[1,2-a]pyridine-3-carboxamides with Potent Multi- and Extended Drug Resistant Antituberculosis Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, Synthesis, In vitro and In vivo Evaluation of New Imidazo[1,2- a]pyridine Derivatives as Cyclooxygenase-2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
cross-reactivity studies of 2-Methylimidazo[1,2-a]pyridine-3-carboxylic acid derivatives
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities. Understanding the cross-reactivity of these derivatives is crucial for developing selective and safe therapeutic agents. This guide provides a comparative analysis of the cross-reactivity of selected imidazo[1,2-a]pyridine derivatives, supported by experimental and in silico data. While direct cross-reactivity studies on 2-Methylimidazo[1,2-a]pyridine-3-carboxylic acid derivatives are limited in publicly available literature, this guide draws on data from closely related analogues to provide valuable insights into their selectivity profiles.
Cross-Reactivity Data of Imidazo[1,2-a]pyridine Derivatives
The following tables summarize the cross-reactivity and selectivity of various imidazo[1,2-a]pyridine derivatives against different biological targets.
Table 1: In Vitro Cyclooxygenase (COX) Inhibition
Several imidazo[1,2-a]pyridine derivatives have been investigated as selective inhibitors of cyclooxygenase-2 (COX-2) over cyclooxygenase-1 (COX-1). The data below, extracted from a study on 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine derivatives, highlights the IC50 values and selectivity indices.[1][2]
| Compound ID | Structure | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| 5n | 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine | >35 | 0.07 | >500 |
| Celecoxib | (Reference Drug) | 15 | 0.04 | 375 |
Note: A higher selectivity index indicates greater selectivity for COX-2 over COX-1.
Table 2: In Silico Screening of Imidazo[1,2-a]pyridin-3-yl Derivatives
A virtual screening study predicted the binding affinities of a series of imidazo[1,2-a]pyridin-3-yl derivatives against several biological targets. The following table presents the MolDock scores, where a more negative value indicates a stronger predicted binding affinity.[3][4]
| Compound ID | Target | MolDock Score (kcal/mol) | Rerank Score (kcal/mol) |
| 4k | Farnesyl Diphosphate Synthase | -170.35 | -120.94 |
| 4g | Farnesyl Diphosphate Synthase | -165.87 | -118.21 |
| 4l | Farnesyl Diphosphate Synthase | -165.12 | -115.89 |
| 4k | Phosphodiesterase 3B | -145.21 | -105.33 |
| 4g | Phosphodiesterase 3B | -142.11 | -102.67 |
| 4l | Phosphodiesterase 3B | -140.78 | -100.12 |
| 4k | GABAA Receptor | -130.54 | -95.67 |
| 4g | GABAA Receptor | -128.98 | -92.45 |
| 4l | GABAA Receptor | -125.43 | -90.88 |
| 4k | CXCR4 | -155.76 | -110.23 |
| 4g | CXCR4 | -152.34 | -108.76 |
| 4l | CXCR4 | -150.98 | -105.43 |
Note: This data is based on computational predictions and should be interpreted as indicative of potential cross-reactivity, requiring experimental validation.
Table 3: Kinase Selectivity of Imidazo[1',2':1,6]pyrido[2,3-d]pyrimidin Derivatives
While not direct derivatives of this compound, the following structurally related compounds were evaluated for their inhibitory activity against cyclin-dependent kinases (CDKs). This data provides insight into the potential for achieving selectivity within a kinase family.[5][6][7]
| Compound ID | CDK4/cyclin D3 IC50 (nM) | CDK6/cyclin D3 IC50 (nM) | Selectivity (CDK4 vs CDK6) |
| 10b | 0.8 | 2.0 | 2.5-fold for CDK4 |
| 10c | 2.7 | 4.8 | 1.8-fold for CDK4 |
| Palbociclib | 11 | 16 | 1.5-fold for CDK4 |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of cross-reactivity studies.
In Vitro Cyclooxygenase (COX) Inhibition Assay
The inhibitory activities of the test compounds against COX-1 and COX-2 can be determined using a colorimetric or fluorometric inhibitor screening assay.[8][9]
-
Enzyme and Cofactor Preparation : Prepare solutions of ovine COX-1 or human recombinant COX-2, heme, and assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0).
-
Reaction Mixture : In a 96-well plate, add assay buffer, heme, and the respective COX enzyme to the appropriate wells.
-
Inhibitor Addition : Add various concentrations of the test compounds (solubilized in a suitable solvent like DMSO) to the wells. Include a vehicle control (DMSO alone) and a known inhibitor (e.g., celecoxib) as a positive control.
-
Pre-incubation : Incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation : Initiate the enzymatic reaction by adding the substrate, arachidonic acid.
-
Detection : The peroxidase activity of COX is measured by monitoring the appearance of an oxidized chromogen (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD) at a specific wavelength (e.g., 590 nm) using a plate reader.
-
Data Analysis : Calculate the percentage of inhibition for each compound concentration and determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
In Silico Molecular Docking
Molecular docking simulations are used to predict the binding mode and affinity of a ligand to the active site of a target protein.[3][4]
-
Ligand and Protein Preparation : Obtain the 3D structures of the imidazo[1,2-a]pyridine derivatives (ligands) and the target proteins. The protein structures can be retrieved from the Protein Data Bank (PDB). Prepare the proteins by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Binding Site Definition : Identify the active site of the target protein, often based on the location of a co-crystallized ligand or through prediction algorithms.
-
Docking Simulation : Use a docking program (e.g., AutoDock, GOLD, Molegro Virtual Docker) to place the flexible ligand into the rigid or flexible binding site of the protein. The program will generate multiple possible binding poses.
-
Scoring and Analysis : The docking poses are evaluated using a scoring function that estimates the binding free energy (e.g., MolDock Score). The pose with the lowest energy score is typically considered the most likely binding mode. Analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein residues.
Visualizations
Cyclooxygenase (COX) Signaling Pathway
The following diagram illustrates the role of COX enzymes in the conversion of arachidonic acid to prostaglandins and the site of action for COX inhibitors.
Caption: The COX signaling pathway and the target of selective inhibitors.
General Experimental Workflow for Cross-Reactivity Screening
This diagram outlines a typical workflow for assessing the cross-reactivity of a compound library against a panel of biological targets.
Caption: A generalized workflow for cross-reactivity screening.
References
- 1. Design, synthesis, and biological evaluation of new 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine as selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of new 2-(4-(methylsulfonyl)phenyl)- N-phenylimidazo[1,2- a]pyridin-3-amine as selective COX-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of a novel series of imidazo[1',2':1,6]pyrido[2,3-d]pyrimidin derivatives as potent cyclin-dependent kinase 4/6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
comparative analysis of 2-Methylimidazo[1,2-a]pyridine-3-carboxylic acid and indomethacin.
In the landscape of anti-inflammatory drug discovery, the quest for potent and safer alternatives to classical non-steroidal anti-inflammatory drugs (NSAIDs) is a perpetual endeavor. This guide provides a comparative analysis of the well-established NSAID, indomethacin, and the investigational compound, 2-Methylimidazo[1,2-a]pyridine-3-carboxylic acid. While extensive data is available for indomethacin, the information on this compound is limited. Therefore, this comparison draws upon data from closely related analogs, particularly imidazo[1,2-a]pyridine-2-carboxylic acid and 3-amino imidazo[1,2-a]pyridine-2-carboxylic acid, to infer the potential properties of the target molecule.
Chemical Structures
| Compound | Chemical Structure |
| This compound | ![]() |
| Indomethacin |
Mechanism of Action
Indomethacin is a potent, non-selective inhibitor of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1][2][3] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[1][2] By inhibiting both isoforms, indomethacin effectively reduces the production of prostaglandins, thereby exerting its anti-inflammatory, analgesic, and antipyretic effects.[1][2][3] However, the inhibition of COX-1, which is involved in maintaining the protective lining of the stomach, can lead to gastrointestinal side effects.[2]
This compound and its analogs are also believed to exert their anti-inflammatory effects through the inhibition of COX enzymes. Studies on related imidazo[1,2-a]pyridine derivatives have shown a potential for selective inhibition of COX-2.[4][5] For instance, 3-amino imidazo[1,2-a]pyridine-2-carboxylic acid has been identified as a preferential COX-2 inhibitor.[4][5] This selectivity for COX-2 over COX-1 is a desirable characteristic as it may lead to a reduced risk of gastrointestinal complications.[4]
Below is a DOT script visualizing the prostaglandin synthesis pathway and the inhibitory action of these compounds.
Caption: Prostaglandin synthesis pathway and sites of inhibition.
Comparative Performance Data
Quantitative data for a direct comparison is limited for this compound. However, data from studies on closely related imidazo[1,2-a]pyridine carboxylic acid derivatives provide valuable insights.
| Parameter | Indomethacin | Imidazo[1,2-a]pyridine carboxylic acid derivatives | Reference |
| Anti-inflammatory Activity (Carrageenan-induced edema) | Standard reference | More efficient inhibition observed with imidazo[1,2-a]pyridine-2-carboxylic acid and 3-amino imidazo[1,2-a]pyridine-2-carboxylic acid (at 10 mg/kg) | [4][5] |
| COX-2 Selectivity | Non-selective | 3-amino imidazo[1,2-a]pyridine-2-carboxylic acid showed preferential inhibition of COX-2 | [4][5] |
| Gastroduodenal Damage | Known to cause damage | Imidazo[1,2-a]pyridine-2-carboxylic acid and 3-amino imidazo[1,2-a]pyridine-2-carboxylic acid did not produce gastroduodenal damage in cited studies | [4][5] |
Experimental Protocols
Carrageenan-Induced Paw Edema in Rats
This is a standard in vivo model to assess acute anti-inflammatory activity.
-
Animal Model: Male Wistar rats (150-200g) are used.
-
Procedure:
-
A 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of the rats.
-
The test compounds (Indomethacin or imidazo[1,2-a]pyridine derivatives) are administered orally or intraperitoneally at a specific dose (e.g., 10 mg/kg) one hour before the carrageenan injection.
-
The paw volume is measured using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
-
Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group that received only the vehicle.
The workflow for this experimental protocol is illustrated in the DOT script below.
Caption: Workflow of the carrageenan-induced paw edema assay.
In Vitro COX-1 and COX-2 Inhibition Assay
This assay determines the inhibitory activity and selectivity of a compound against the two COX isoforms.
-
Enzyme Source: Purified ovine COX-1 and human recombinant COX-2.
-
Procedure:
-
The test compound is pre-incubated with the COX enzyme (either COX-1 or COX-2) in a buffer solution.
-
Arachidonic acid is added to initiate the enzymatic reaction.
-
The production of prostaglandin E2 (PGE2) is measured using an enzyme immunoassay (EIA) kit.
-
-
Data Analysis: The concentration of the compound that causes 50% inhibition of the enzyme activity (IC50) is determined for both COX-1 and COX-2. The COX-2 selectivity index is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).
Conclusion
Based on the available data for its close analogs, this compound emerges as a promising candidate for a novel anti-inflammatory agent. The imidazo[1,2-a]pyridine scaffold has demonstrated potent anti-inflammatory activity, in some cases superior to indomethacin in preclinical models.[4][5] Crucially, certain derivatives exhibit preferential COX-2 inhibition, suggesting a potential for a better safety profile, particularly concerning gastrointestinal side effects, when compared to the non-selective COX inhibitor indomethacin.[4][5] However, it is imperative to conduct direct experimental evaluation of this compound to confirm these potential advantages and fully elucidate its pharmacological profile. Further research is warranted to establish its efficacy, selectivity, and safety for potential therapeutic applications.
References
- 1. Research on heterocyclic compounds. XVII. 2-Methylimidazo[1,2-a]pyrimidine-3-carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cbijournal.com [cbijournal.com]
- 4. Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions [beilstein-journals.org]
Preclinical Evaluation of 2-Methylimidazo[1,2-a]pyridine-3-carboxylic Acid Based Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative preclinical evaluation of compounds based on the 2-Methylimidazo[1,2-a]pyridine-3-carboxylic acid scaffold, focusing on their potential as therapeutic agents. The performance of these compounds is compared with alternative therapies, supported by available experimental data.
Anti-inflammatory Activity
Compounds with the imidazo[1,2-a]pyridine core have demonstrated notable anti-inflammatory properties. Preclinical studies have evaluated derivatives of 2-methylimidazo[1,2-a]pyrimidine-3-carboxylic acid for their analgesic, antipyretic, and anti-inflammatory activities.
Comparative Analysis:
Anticancer Activity
The imidazo[1,2-a]pyridine scaffold has emerged as a promising framework for the development of novel anticancer agents. Derivatives have shown activity against a range of cancer cell lines, often through the modulation of key signaling pathways involved in cell growth and proliferation.
Mechanism of Action: Targeting the PI3K/Akt/mTOR Pathway
A significant number of imidazo[1,2-a]pyridine derivatives exert their anticancer effects by inhibiting the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) signaling pathway.[1][2][3] This pathway is a critical regulator of cell survival, proliferation, and metabolism, and its dysregulation is a hallmark of many cancers.[1][4][5] Inhibition of this pathway by imidazo[1,2-a]pyridine compounds can lead to cell cycle arrest and apoptosis in cancer cells.[6]
Comparative Efficacy:
Direct preclinical data (IC50 values) for this compound derivatives in anticancer assays is limited in publicly accessible literature. However, data for structurally related imidazo[1,2-a]pyridine derivatives, some containing a carboxylic acid moiety, provide valuable insights into the potential of this class of compounds. The following table compares the in vitro cytotoxic activity of various imidazo[1,2-a]pyridine derivatives with standard chemotherapeutic agents, Cisplatin and Doxorubicin, in common cancer cell lines.
| Compound/Drug | Cancer Cell Line | IC50 (µM) | Reference |
| Imidazo[1,2-a]pyridine Derivatives | |||
| Compound HB9 | A549 (Lung Carcinoma) | 50.56 | [7] |
| Compound HB10 | HepG2 (Liver Carcinoma) | 51.52 | [7] |
| Imidazopyridine-based PI3Kα inhibitor (Compound 35) | T47D (Breast Cancer) | Not explicitly stated, but potent nanomolar inhibitor | [8][9] |
| Imidazo[1,2-a]pyridine derivative (Compound 6) | A375 (Melanoma) | <12 | [6] |
| Imidazo[1,2-a]pyridine derivative (HS-104) | MCF-7 (Breast Cancer) | 1.2 | [10] |
| Imidazo[1,2-a]pyridine derivative (HS-106) | MCF-7 (Breast Cancer) | <10 | [10] |
| Standard Chemotherapeutic Agents | |||
| Cisplatin | A549 (Lung Carcinoma) | 6.14 - 53.25 | [7][11][12][13] |
| Cisplatin | MCF-7 (Breast Cancer) | Varies widely | [11][14] |
| Doxorubicin | A549 (Lung Carcinoma) | >20 | [15] |
| Doxorubicin | MCF-7 (Breast Cancer) | 2.5 | [15][16] |
Note: IC50 values for the same compound can vary significantly between studies due to differences in experimental conditions such as cell density, passage number, and assay duration.
Experimental Protocols
Detailed methodologies for key in vitro assays are provided below to facilitate the replication and validation of findings.
MTT Assay for Cell Viability
This colorimetric assay is a standard method for assessing the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Protocol:
-
Cell Plating: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours to allow for attachment.[11]
-
Compound Treatment: Expose cells to various concentrations of the test compound and incubator for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent (final concentration 0.5 mg/mL) to each well.[16]
-
Incubation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.[11]
-
Solubilization: Add 100 µL of a detergent reagent to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm.[11]
Clonogenic Survival Assay
This assay assesses the ability of a single cell to grow into a colony, providing a measure of cell reproductive integrity after treatment with a cytotoxic agent.
Protocol:
-
Cell Treatment: Treat a sample of cells with the desired agent.
-
Cell Plating: Plate the treated cells in a tissue culture vessel at a low density.
-
Incubation: Allow the cells to grow for 1-3 weeks until visible colonies are formed.[8]
-
Fixing and Staining: Fix the colonies with a solution such as 10% neutral buffered formalin and then stain with a dye like 0.01% crystal violet.[14]
-
Colony Counting: Count the number of colonies containing at least 50 cells.[8]
Western Blot Analysis of the PI3K/Akt/mTOR Pathway
Western blotting is used to detect and quantify specific proteins in a sample, allowing for the assessment of the activation state of signaling pathways.
Protocol:
-
Protein Extraction: Lyse treated and untreated cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each sample.
-
Gel Electrophoresis: Separate the proteins by size using SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the total and phosphorylated forms of PI3K, Akt, and mTOR.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
Visualizations
Signaling Pathway
Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition by imidazopyridine derivatives.
Experimental Workflow
Caption: General workflow for the in vitro preclinical evaluation of anticancer compounds.
References
- 1. Design, Synthesis, and Biological Evaluation of Imidazo[1,2- a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The imidazo[1,2-a]pyridine ring system as a scaffold for potent dual phosphoinositide-3-kinase (PI3K)/mammalian target of rapamycin (mTOR) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A carbon-11 labeled imidazo[1,2-a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Imidazo[1,2-a]pyrazines as novel PI3K inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemmethod.com [chemmethod.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journal.waocp.org [journal.waocp.org]
- 11. researchgate.net [researchgate.net]
- 12. netjournals.org [netjournals.org]
- 13. researchgate.net [researchgate.net]
- 14. Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. tis.wu.ac.th [tis.wu.ac.th]
Benchmarking the Antitubercular Activity of 2-Methylimidazo[1,2-a]pyridine-3-carboxylic Acid: A Comparative Analysis
A comprehensive evaluation of the antitubercular potential of 2-Methylimidazo[1,2-a]pyridine-3-carboxylic acid and its derivatives, benchmarked against established drugs and structural analogs. This guide provides key quantitative data, detailed experimental protocols, and visual representations of experimental workflows and potential mechanisms of action to support researchers in the field of tuberculosis drug discovery.
Quantitative Performance Comparison
The antitubercular efficacy of various imidazo[1,2-a]pyridine derivatives has been evaluated against Mycobacterium tuberculosis (Mtb), including drug-susceptible (H37Rv), multidrug-resistant (MDR), and extensively drug-resistant (XDR) strains. The primary metric for this comparison is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that inhibits the visible growth of the bacteria.
Below is a summary of the MIC values for several imidazo[1,2-a]pyridine derivatives and standard antitubercular drugs. It is important to note that these are not direct values for this compound but for its closely related amide and substituted derivatives.
| Compound/Drug | Mtb Strain | MIC (μM) | Reference |
| Imidazo[1,2-a]pyridine-3-carboxamide Derivatives | |||
| 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides | Replicating Mtb | 0.4–1.9 (MIC₉₀) | [1][2] |
| Non-replicating Mtb | 0.4–1.9 (MIC₉₀) | [1][2] | |
| MDR-Mtb | 0.07–2.2 (MIC₉₀) | [1][2] | |
| XDR-Mtb | 0.07–0.14 (MIC₉₀) | [1][2] | |
| N-(2-phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamides | Drug-Susceptible Mtb | 0.069–0.174 (MIC₉₀) | [2][3] |
| Reduced lipophilic N-benzylic imidazo[1,2-a]pyridine carboxamides (A2, A3, A4, B1, B9) | H37Rv and MDR strains | < 0.035 | [4] |
| Standard Antitubercular Drugs | |||
| Isoniazid | H37Rv | ~0.02-0.06 (μg/mL) | [5] |
| Rifampicin | H37Rv | ~0.06-0.25 (μg/mL) | [5] |
| Ethambutol | H37Rv | ~0.5-2.0 (μg/mL) | [5] |
Experimental Protocols
The determination of the Minimum Inhibitory Concentration (MIC) is a critical step in assessing the antitubercular activity of a compound. The Microplate Alamar Blue Assay (MABA) is a widely used, reliable, and cost-effective method for this purpose.[6][7][8]
Microplate Alamar Blue Assay (MABA) Protocol
This protocol outlines the steps for determining the MIC of a test compound against Mycobacterium tuberculosis H37Rv.
1. Preparation of Mycobacterial Suspension:
-
M. tuberculosis H37Rv is cultured in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% OADC (oleic acid, albumin, dextrose, catalase), and 0.05% Tween 80.
-
The culture is incubated at 37°C until it reaches the mid-log phase.
-
The bacterial suspension is then diluted to a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted 1:20 in 7H9 broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.[8]
2. Plate Setup:
-
A sterile 96-well microtiter plate is used.
-
To prevent evaporation, 200 µL of sterile deionized water is added to the perimeter wells.[8]
-
Serial two-fold dilutions of the test compound and control drugs are prepared directly in the plate using supplemented 7H9 broth.[8]
-
100 µL of the diluted mycobacterial suspension is added to each well containing the test compound, resulting in a final volume of 200 µL and a final bacterial concentration of approximately 2.5 x 10⁵ CFU/mL.[8]
-
Control wells containing only the bacterial suspension (positive control) and only sterile broth (negative control) are included.
3. Incubation:
-
The plate is sealed and incubated at 37°C for 5-7 days.[8]
4. Addition of Alamar Blue and Reading:
-
After the initial incubation, 30 µL of Alamar Blue reagent (a mixture of Alamar Blue solution and 10% Tween 80 in a 1:1 ratio) is added to a control well containing the bacterial suspension.[8]
-
The plate is re-incubated for 12-24 hours.[8]
-
A color change from blue to pink in the control well indicates bacterial growth. Once this is observed, the Alamar Blue reagent is added to all other wells.
-
After a further 24 hours of incubation, the results are recorded. The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.[7]
Visualizations
Experimental Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the Microplate Alamar Blue Assay (MABA).
Potential Signaling Pathway Inhibition
Imidazo[1,2-a]pyridine derivatives have been shown to target various essential pathways in M. tuberculosis. One of the key targets is the cytochrome b subunit (QcrB) of the electron transport chain, which is crucial for cellular respiration and energy production.[3][9]
Caption: Proposed mechanism of action for some imidazo[1,2-a]pyridine derivatives via inhibition of QcrB in M. tuberculosis.
References
- 1. Advent of Imidazo[1,2-a]pyridine-3-carboxamides with Potent Multi- and Extended Drug Resistant Antituberculosis Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 3. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and antitubercular evaluation of reduced lipophilic imidazo[1,2-a]pyridine-3-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Detection of Drug Susceptibility and Drug Interactions in Mycobacterium tuberculosis using Resazurin Microtiter and Checkerboard Assay [jove.com]
- 6. Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rapid, Low-Technology MIC Determination with Clinical Mycobacterium tuberculosis Isolates by Using the Microplate Alamar Blue Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Identification of Novel Imidazo[1,2-a]pyridine Inhibitors Targeting M. tuberculosis QcrB - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 2-Methylimidazo[1,2-a]pyridine-3-carboxylic Acid: A Step-by-Step Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides detailed procedures for the safe disposal of 2-Methylimidazo[1,2-a]pyridine-3-carboxylic acid, a compound that requires careful management due to its potential hazards.
Hazard Profile and Safety Precautions
This compound is classified as a hazardous substance. It is harmful if swallowed and causes skin, eye, and respiratory tract irritation.[1][2] Adherence to strict safety protocols is mandatory when handling this compound.
Personal Protective Equipment (PPE)
Before initiating any disposal procedures, ensure the following personal protective equipment is worn:
-
Eye Protection: Safety glasses with side shields or goggles.
-
Hand Protection: Chemical-resistant gloves.
-
Skin and Body Protection: A lab coat or other protective clothing.
Disposal Protocol
The disposal of this compound must be conducted in compliance with local, state, and federal regulations. This compound is considered hazardous waste.[2]
Step 1: Containment of Spills
In the event of a spill, the material should be carefully swept up to avoid dust formation and placed into a suitable, closed container for disposal.[2][3]
Step 2: Waste Collection
All waste containing this compound, including contaminated lab supplies and excess compound, must be collected in a designated hazardous waste container. The container should be clearly labeled with the chemical name and associated hazards.
Step 3: Arrange for Professional Disposal
The collected hazardous waste must be disposed of through an approved waste disposal plant.[4][5] It is the responsibility of the chemical waste generator to ensure the waste is properly classified and handled in accordance with all applicable regulations.[1] Environmental release of this substance should be prevented.[2]
Experimental Workflow for Disposal
The following diagram illustrates the logical steps for the proper disposal of this compound.
Quantitative Data Summary
| Parameter | Value | Reference |
| Acute Toxicity (Oral) | Category 4 | [2] |
| Skin Irritation | Category 2 | [2] |
| Eye Irritation | Category 2 | [2] |
| Molecular Formula | C9H8N2O2 | [2] |
| Molecular Weight | 176.17 g/mol | [2] |
By following these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, minimizing risks to themselves and the environment.
References
Essential Safety and Operational Guide for 2-Methylimidazo[1,2-a]pyridine-3-carboxylic acid
This guide provides critical safety and logistical information for the handling and disposal of 2-Methylimidazo[1,2-a]pyridine-3-carboxylic acid (CAS No. 21801-79-6). The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals by outlining necessary personal protective equipment, operational protocols, and waste disposal plans.
Chemical Identifier and Properties:
| Property | Value |
| Molecular Formula | C9H8N2O2[1][2][3] |
| Molecular Weight | 176.17 g/mol [1][3] |
| Appearance | Off-white solid[4] |
Hazard Identification and Classification
This compound is classified as a hazardous substance. All personnel must be familiar with the associated risks before handling.
| Hazard Classification | Description |
| Acute Toxicity, Oral (Category 4) | Harmful if swallowed.[1] |
| Skin Irritation (Category 2) | Causes skin irritation.[1][4] |
| Eye Irritation (Category 2) | Causes serious eye irritation.[1][4] |
| Specific target organ toxicity — Single exposure (Category 3) | May cause respiratory irritation.[1] |
NFPA 704 Rating (estimated): [4]
| Category | Rating |
| Health | 2 |
| Flammability | 1 |
| Instability | 0 |
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound to minimize exposure and ensure personal safety.
| Body Part | Required PPE | Specifications |
| Eyes/Face | Safety Goggles and Face Shield | Chemical splash goggles are required. A full-face shield must be worn over goggles when there is a high risk of splashing.[5] |
| Hands | Chemical-Resistant Gloves | Nitrile or butyl rubber gloves are recommended.[6] Discard gloves immediately if they become contaminated, punctured, or torn. |
| Body | Laboratory Coat or Chemical-Resistant Suit | A lab coat is the minimum requirement. For larger quantities or tasks with a higher risk of splashes, an acid-resistant suit (e.g., made of PVC or neoprene) should be worn.[5][6] |
| Respiratory | Respirator | Use in a well-ventilated area. If dust or aerosols are generated and engineering controls are insufficient, a NIOSH/MSHA-approved respirator with appropriate cartridges for acid gas and particulates should be used.[5][7] |
| Feet | Closed-Toed Shoes | Chemical-resistant boots are recommended when handling large quantities or during spill cleanup.[5] |
Operational Plan: Step-by-Step Handling Protocol
1. Engineering Controls:
-
Always handle this compound in a certified chemical fume hood to ensure adequate ventilation.[4][8]
-
An eyewash station and a safety shower must be readily accessible in the immediate work area.[4][8]
2. Handling and Storage:
-
Avoid breathing dust, vapor, mist, or gas.[4]
-
Avoid contact with skin and eyes.[4]
-
Keep the container tightly closed and store in a cool, dry, and well-ventilated place.[1]
-
Do not eat, drink, or smoke in areas where the chemical is handled.[1]
-
Wash hands thoroughly after handling.[8]
3. First Aid Measures:
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][4] |
| Skin Contact | Remove contaminated clothing and shoes. Flush skin with plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[1][4] |
| Inhalation | Move the exposed person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][4] |
| Ingestion | Do NOT induce vomiting. Wash out mouth with water. Seek immediate medical attention.[1][4] |
Disposal Plan
1. Spill Cleanup:
-
For small spills, carefully sweep or vacuum up the material and place it into a suitable, labeled, and closed container for disposal.[1][4] Avoid generating dust.
-
Wear all required PPE during cleanup.
-
For large spills, evacuate the area and contact your institution's environmental health and safety department.
2. Waste Disposal:
-
This compound and its containers are considered hazardous waste.[1]
-
Dispose of waste in accordance with all applicable federal, state, and local environmental regulations.[1]
-
Do not dispose of it down the drain or in regular trash.
-
Contaminated packaging should be treated as hazardous waste and disposed of accordingly.[1]
References
- 1. fishersci.co.uk [fishersci.co.uk]
- 2. calpaclab.com [calpaclab.com]
- 3. scbt.com [scbt.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. Acid Resistant PPE: Best Protection for Chemical Workers [accio.com]
- 6. leelinework.com [leelinework.com]
- 7. earth.utah.edu [earth.utah.edu]
- 8. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

